3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNBXQWBCBUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577252 | |
| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63618-03-1 | |
| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Deep Dive into the Spectroscopic Characterization of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Structurally Rich Scaffold
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a fascinating molecule that combines several key structural features: a rigid bicyclic system, a chiral framework, a tertiary amine, and a carboxylic acid. This unique combination makes it and its derivatives significant building blocks in medicinal chemistry, particularly in the design of conformationally constrained analogues of biologically active molecules. The 3-azabicyclo[3.1.0]hexane core is a recognized structural motif in various natural products and pharmacologically active compounds, including antagonists for opioid receptors and histone deacetylase inhibitors.[1]
A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures.
Core Analytical Workflow
The comprehensive characterization of a novel or synthesized molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident structure elucidation.
Caption: Overall workflow for the spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. Based on published data for the title compound in D₂O and analysis of similar bicyclic systems, the following assignments can be made.[2]
| Proton Assignment | Predicted Chemical Shift (ppm) in CDCl₃ | Reported Chemical Shift (ppm) in D₂O[2] | Multiplicity | Integration | Key Insights |
| Hₐᵣ (Aromatic) | 7.25-7.40 | 7.50 | Multiplet | 5H | Characteristic signals for the monosubstituted benzene ring of the benzyl group. |
| H-Bn (Benzylic CH₂) | ~3.70 | 4.36 | Singlet | 2H | A singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and aromatic ring. The reported value in D₂O is significantly downfield. |
| H-2, H-4 | 3.00-3.50 | 3.5-3.9 | Multiplets | 4H | Protons on the carbons adjacent to the nitrogen are deshielded. Complex splitting patterns are expected due to diastereotopicity and coupling with each other and adjacent protons. |
| H-5 (Bridgehead) | ~2.00 | 2.14 | Multiplet | 1H | A complex multiplet due to coupling with H-6 and H-4 protons. |
| H-6 (Cyclopropyl) | 1.00-1.60 | 1.09, 1.53 | Multiplets | 2H | The cyclopropyl protons are typically found in the upfield region of the spectrum and exhibit geminal and vicinal coupling. |
| COOH | 10.0-12.0 | Not observed | Broad Singlet | 1H | The acidic proton of the carboxylic acid is expected to be a broad singlet, which is exchangeable with D₂O and thus not observed in that solvent. |
Causality Behind the Chemical Shifts:
-
Aromatic and Benzylic Protons: These are in the expected regions, deshielded by the aromatic ring current.
-
Bicyclic Core Protons (H-2, H-4, H-5): Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the rigid, strained nature of the bicyclic system. Protons on the five-membered ring appear at intermediate chemical shifts.
-
Cyclopropyl Protons (H-6): The high s-character of the C-H bonds in the cyclopropane ring leads to their characteristic upfield chemical shifts.
¹³C NMR Spectroscopy
While no direct experimental ¹³C NMR spectrum for the title compound is available, a reliable prediction can be made based on data from analogous 3-azabicyclo[3.1.0]hexane derivatives and standard chemical shift increments.[3][4]
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Insights |
| C=O (Carboxylic Acid) | ~175-180 | The carbonyl carbon is significantly deshielded, as is typical for carboxylic acids. |
| Cᵢₚₛₒ (Aromatic) | ~138 | The quaternary carbon of the benzyl group attached to the benzylic CH₂. |
| Cₐᵣ (Aromatic) | ~127-129 | Multiple signals are expected for the ortho, meta, and para carbons of the phenyl ring. |
| C-Bn (Benzylic CH₂) | ~60 | Deshielded by the adjacent nitrogen and aromatic ring. |
| C-2, C-4 | ~50-55 | Carbons adjacent to the tertiary amine nitrogen. |
| C-1 (Bridgehead, C-COOH) | ~35-40 | A quaternary carbon, expected to be a weak signal. Its chemical shift is influenced by the attached carboxylic acid group. |
| C-5 (Bridgehead) | ~25-30 | The other bridgehead carbon. |
| C-6 (Cyclopropyl) | ~15-20 | The cyclopropyl methylene carbon, characteristically shifted upfield due to ring strain. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, while DMSO-d₆ is useful for observing exchangeable protons like the carboxylic acid OH.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more scans). A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
Expected Mass Spectrum
For this compound (C₁₃H₁₅NO₂), the exact molecular weight is 217.1103 g/mol .
-
High-Resolution MS (HRMS): Using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, the protonated molecule [M+H]⁺ would be observed at m/z 218.1176. This accurate mass measurement confirms the elemental composition.
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is expected to be dominated by cleavages adjacent to the nitrogen atom and the benzyl group, which are known pathways for benzylamines.[1][5]
Caption: Proposed ESI-MS fragmentation pathway.
Mechanistic Insights into Fragmentation:
-
Benzylic Cleavage (Dominant Pathway): The most favorable fragmentation is the cleavage of the C-N bond between the benzylic carbon and the nitrogen. This results in the formation of the highly stable tropylium cation at m/z = 91 . This is a hallmark fragment for benzyl-containing compounds.[5]
-
Decarboxylation: Loss of the carboxylic acid group as CO₂ and H (45 Da) from the protonated molecule could lead to a fragment at m/z = 173 .
-
Loss of Water: The carboxylic acid group can facilitate the loss of a water molecule (18 Da), giving rise to a fragment at m/z = 200 .
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for ESI.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI) at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 218.1) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Fragment Ion Scan: Acquire the spectrum of the resulting fragment ions to build the fragmentation pattern.
-
Data Analysis: Analyze the accurate masses of the precursor and fragment ions to confirm elemental compositions and propose fragmentation pathways.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Key Insights |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very Broad, Strong | This extremely broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer and often overlaps with C-H stretches.[6] |
| Carbonyl | C=O stretch | 1700-1725 | Strong, Sharp | A very intense absorption confirming the presence of the carboxylic acid's carbonyl group.[2] |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Weak, Sharp | Several sharp bands indicate the presence of the benzene ring. |
| Aromatic Ring | C-H bend (oop) | 690-770 | Strong | Bending vibrations for a monosubstituted benzene ring. |
| Aliphatic C-H | C-H stretch | 2850-3000 | Medium, Sharp | Stretching vibrations for the sp³ hybridized C-H bonds in the bicyclic core and benzylic position. |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium | Stretching of the carbon-oxygen single bond in the COOH group.[6] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Background Scan: Perform a background scan with no sample present. This is crucial to subtract the spectrum of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.
Conclusion: A Unified Spectroscopic Portrait
The spectroscopic analysis of this compound provides a complete structural picture. ¹H and ¹³C NMR define the precise connectivity and stereochemistry of the C-H framework. Mass spectrometry confirms the molecular formula and reveals characteristic fragmentation pathways dominated by the formation of the stable tropylium ion. Finally, IR spectroscopy provides rapid confirmation of the key carboxylic acid and aromatic functional groups. Together, these techniques offer a self-validating system for the unambiguous characterization of this important medicinal chemistry scaffold, ensuring its identity and purity for further research and development.
References
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]
-
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]
-
1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]
-
This compound | 63618-03-1. J&K Scientific. Available at: [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The zero-point-average structure of bicyclo[3.1.0]hexane as determined by electron diffraction and microwave spectroscopy. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Unlocking Stereochemistry: A Comparative Guide to NOE Analysis. Available at: [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Vapourtec. Available at: [Link]
-
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. Available at: [Link]
-
The conformations of bicyclo[3.1.0]hexane derivatives by 1H and... ResearchGate. Available at: [Link]
- EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Google Patents.
-
63618-03-1, this compound... ChemAnalyst. Available at: [Link]
-
IR: carboxylic acids. University of Calgary. Available at: [Link]
-
¹³C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Synthesis of 1. This compound. PrepChem.com. Available at: [Link]
Sources
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. prepchem.com [prepchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quest for novel therapeutic agents is a perpetual endeavor in the scientific community. Central to this pursuit is the design and synthesis of unique molecular scaffolds that can serve as the foundation for new drugs. The 3-azabicyclo[3.1.0]hexane core is one such scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. This guide focuses on a key derivative of this core structure: 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. While often utilized as a crucial synthetic intermediate, a thorough understanding of its intrinsic chemical properties is paramount for its effective application in drug discovery and development. This document serves as a comprehensive technical resource, consolidating available data on its synthesis, physical and chemical properties, and exploring its potential in the broader context of medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule possessing a fused bicyclic system. The structure consists of a pyrrolidine ring fused with a cyclopropane ring, with a benzyl group attached to the nitrogen atom and a carboxylic acid group at one of the bridgehead carbons.
Molecular Formula: C₁₃H₁₅NO₂[1]
Molecular Weight: 217.268 g/mol [1]
CAS Number: 63618-03-1[1]
Stereochemistry
The 3-azabicyclo[3.1.0]hexane core contains multiple stereocenters, leading to the possibility of several stereoisomers. The specific stereochemistry of a given sample will depend on the synthetic route employed. The rigid bicyclic structure significantly influences the spatial arrangement of the substituents, which in turn can have a profound impact on its biological activity. The determination of the absolute configuration of derivatives of this scaffold has been accomplished using techniques such as single-crystal X-ray analysis and vibrational circular dichroism (VCD).[2]
Physical Properties
Detailed experimental data for the physical properties of this compound are not extensively reported in the public domain, likely due to its primary role as a synthetic intermediate. However, data from closely related analogs can provide valuable insights. For instance, the benzyloxycarbonyl (Cbz) protected analog, (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, has a reported boiling point of 353.8±25.0°C.[3]
| Property | Value/Information | Source |
| Melting Point | Not available | |
| Boiling Point | Not available for the title compound. (Analog: 353.8±25.0°C) | [3] |
| Solubility | Not available for the title compound. (Analog is poorly soluble in water; soluble in DMSO, DMF, and dichloromethane) | [3] |
| pKa | Not available |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through the hydrolysis of the corresponding nitrile precursor, 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane.
Experimental Protocol: Hydrolysis of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane
This protocol outlines a common method for the preparation of the title compound.
Materials:
-
3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane
-
Barium hydroxide
-
Water
-
Sulfuric acid
-
Ethanol
Procedure:
-
A mixture of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane and barium hydroxide in water is heated to reflux for an extended period (e.g., 18 hours).
-
After cooling, the reaction mixture is neutralized with sulfuric acid.
-
The resulting precipitate (barium sulfate) is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is triturated with a suitable solvent (e.g., hot ethanol) and filtered to remove any remaining inorganic salts.
-
The final filtrate is concentrated to yield this compound.
Reactivity Profile
The reactivity of this compound is dominated by the two primary functional groups: the tertiary amine and the carboxylic acid.
-
Tertiary Amine: The nitrogen atom is nucleophilic and can be quaternized. The benzyl group can be removed via hydrogenolysis, a common deprotection strategy in organic synthesis, to yield the secondary amine.
-
Stability: A related Cbz-protected analog is reported to be stable under inert gas at low temperatures (-20°C) but is susceptible to decarboxylation at temperatures above 150°C.[3]
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.50 | bs | 5H | Aromatic protons (Phenyl ring) |
| 4.36 | s | 2H | Benzylic CH₂ |
| 3.9 | bs | 1H | Bicyclic ring proton |
| 3.6 | m | 1H | Bicyclic ring proton |
| 3.5 | bm | 2H | Bicyclic ring protons |
| 2.14 | bs | 1H | Bicyclic ring proton |
| 1.53 | bs | 1H | Bicyclic ring proton |
| 1.09 | bs | 1H | Bicyclic ring proton |
Solvent: D₂O
¹³C NMR, IR, and Mass Spectrometry
While specific experimental data for the title compound are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.
-
¹³C NMR: The spectrum would be expected to show signals for the carboxyl carbon, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the bicyclic core.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-H stretches from the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Role in Medicinal Chemistry and Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[4] Its rigid, three-dimensional nature makes it an attractive replacement for more flexible ring systems, such as piperidine, in efforts to improve pharmacological properties.
A Versatile Synthetic Intermediate
This compound serves as a key building block for the synthesis of more complex molecules. The carboxylic acid and the tertiary amine functionalities provide convenient handles for further chemical modifications. The benzyl group can be readily removed to unmask the secondary amine, which can then be derivatized to introduce a wide range of substituents.
Biological Activities of the 3-Azabicyclo[3.1.0]hexane Core
Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of this chemical class.
-
Antitumor Agents: Certain spiro-fused derivatives containing the 3-azabicyclo[3.1.0]hexane moiety have shown antiproliferative activity against various cancer cell lines.[5]
-
Opioid Receptor Ligands: This scaffold has been utilized in the design of potent and selective μ opioid receptor ligands, with potential applications in treating conditions like pruritus.[6]
-
Dopamine Receptor Modulators: The 3-azabicyclo[3.1.0]hexane core is present in compounds that show affinity for dopamine receptors, suggesting their potential use in treating drug dependency and as antipsychotic agents.[2]
-
Orexin Receptor Antagonists: Derivatives have been developed as non-peptide antagonists of human orexin receptors, with potential applications in the treatment of sleep disorders, eating disorders, and cognitive dysfunctions.[7]
-
Antibacterial Agents: Analogs of anacardic acid incorporating the 3-azabicyclo[3.1.0]amine moiety have been synthesized and shown to possess antibacterial activity.
-
Nonnarcotic Analgesic Agents: 1-Aryl-3-azabicyclo[3.1.0]hexanes have been investigated as a series of nonnarcotic analgesic agents.[8]
The diverse range of biological targets for this scaffold underscores its importance as a versatile platform for drug discovery. The specific substitution pattern on the bicyclic core is crucial in determining the pharmacological profile of the resulting compounds.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. While comprehensive data on its standalone properties are somewhat limited, its synthetic accessibility and the proven therapeutic potential of the 3-azabicyclo[3.1.0]hexane core make it a compound of significant interest. Future research efforts will likely focus on the stereoselective synthesis of this and related compounds to explore the impact of stereochemistry on biological activity. Furthermore, the continued use of this scaffold in the development of novel therapeutic agents for a wide range of diseases is anticipated. As our understanding of the structure-activity relationships of 3-azabicyclo[3.1.0]hexane derivatives continues to grow, so too will the importance of key intermediates like this compound.
References
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. [Link]
- WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives.
-
Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. ACS Publications. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. [Link]
-
Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. ResearchGate. [Link]
- EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
-
Cas 134575-10-3,[1α,5α,6α]-6-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. LookChem. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
-
SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. [Link]
-
1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. ACS Publications. [Link]
-
1 - Supporting Information. JACS. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 3. (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid () for sale [vulcanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
The Emergent Therapeutic Potential of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid Derivatives: A Technical Guide
Abstract
The rigid, conformationally constrained 3-azabicyclo[3.1.0]hexane scaffold has garnered significant attention in medicinal chemistry as a versatile template for designing potent and selective modulators of various biological targets. This technical guide delves into the multifaceted biological activities of derivatives of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, a core structure that serves as a foundation for developing novel therapeutics. With a primary focus on their role as inhibitors of the glycine transporter 1 (GlyT1) for central nervous system (CNS) disorders, this paper will also explore their engagement with µ-opioid and sigma receptors. We will dissect the structure-activity relationships (SAR), present key quantitative data, and provide detailed experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive resource for advancing their work with this promising class of compounds.
Introduction: The Strategic Value of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane framework represents a "privileged scaffold" in drug discovery. Its inherent rigidity, stemming from the fused cyclopropane and pyrrolidine rings, reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity. The stereochemistry of this bicyclic system can be precisely controlled, allowing for the exploration of three-dimensional space within a binding pocket.[1]
The core topic of this guide, the this compound structure, incorporates several key features:
-
The Bicyclic Core: Provides the rigid conformational constraint.
-
The N-Benzyl Group: A lipophilic moiety that can engage in hydrophobic or aromatic interactions within a receptor. Its presence is also a common feature in synthetic strategies for this class of compounds.[2]
-
The C1-Carboxylic Acid: A versatile functional group that can act as a hydrogen bond donor or acceptor, form salt bridges, or be derivatized into esters, amides, and other functional groups to modulate physicochemical properties and target engagement.
This unique combination of features has led to the exploration of these derivatives across a spectrum of therapeutic areas, most notably in neuroscience.
Glycine Transporter 1 (GlyT1) Inhibition: A Primary Therapeutic Avenue
A major focus of research on 3-azabicyclo[3.1.0]hexane derivatives has been their potent inhibitory activity against GlyT1. GlyT1 is a key regulator of glycine concentrations in the synaptic cleft. As glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, inhibiting its reuptake via GlyT1 enhances NMDA receptor function.[3] This mechanism is a promising therapeutic strategy for disorders associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[4]
Mechanism of Action: Enhancing NMDA Receptor Signaling
The therapeutic rationale for GlyT1 inhibition is to potentiate glutamatergic neurotransmission. By blocking GlyT1, the concentration of glycine increases in the vicinity of the NMDA receptor, leading to a greater degree of co-agonist site occupancy and, consequently, enhanced receptor activation upon glutamate binding. This modulation is thought to improve synaptic plasticity and cognitive function.[3]
Caption: GlyT1 inhibition by 3-azabicyclo[3.1.0]hexane derivatives.
Structure-Activity Relationship (SAR) and Quantitative Data
While direct SAR studies on this compound are limited, extensive research on closely related amides provides critical insights. A scaffold hopping approach led to the development of potent [3.1.0]-based GlyT1 inhibitors.[5] The general structure involves an N-substituted 3-azabicyclo[3.1.0]hexane core linked via a methylene to a benzamide.
Key SAR findings from this series reveal the importance of the benzamide moiety for activity. Modifications to this part of the molecule significantly impact potency. The data below summarizes the GlyT1 inhibitory activity (IC50) for a selection of these derivatives.[5]
| Compound ID | Benzamide Substitution (R) | GlyT1 IC50 (nM) |
| 12a | 2-F, 5-CN | 119 |
| 12b | 2-F, 5-CF3 | 20 |
| 12c | 2-Cl, 5-CF3 | 4 |
| 12d | 2-F, 5-SO2Me | 5 |
| 12e | 2-Me, 5-SO2Me | 4 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2014, 24(4), 1113-1117.[5]
These results highlight that electron-withdrawing groups at the 5-position of the benzamide ring, such as trifluoromethyl (CF3) and methylsulfonyl (SO2Me), are highly favorable for potent GlyT1 inhibition. The substitution at the 2-position also modulates activity, with chloro and methyl groups yielding highly potent compounds. Compound 12d was identified as a particularly promising lead due to its high potency and clean off-target profile.[5]
Experimental Protocol: Radiolabeled Glycine Uptake Assay
To determine the inhibitory potency (IC50) of test compounds on GlyT1, a radiolabeled glycine uptake assay is a standard and robust method. The following protocol is a representative example.
Objective: To measure the inhibition of [³H]glycine uptake into cells stably expressing human GlyT1.
Materials:
-
HEK293 cells stably expressing human GlyT1 (HEK-hGlyT1).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
[³H]Glycine (Specific Activity: 15-20 Ci/mmol).
-
Unlabeled Glycine.
-
Test Compounds and Reference Inhibitor (e.g., ALX-5407).
-
96-well cell culture plates.
-
Scintillation fluid and a microplate scintillation counter.
Workflow Diagram:
Caption: Workflow for a cell-based GlyT1 inhibition assay.
Step-by-Step Procedure:
-
Cell Plating: Seed HEK-hGlyT1 cells into a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds in Assay Buffer. A typical concentration range would be from 1 nM to 30 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor.
-
Assay Initiation: a. Gently aspirate the culture medium from the wells. b. Wash the cell monolayer twice with 200 µL of pre-warmed Assay Buffer. c. Add 50 µL of the test compound dilutions or controls to the respective wells. d. Pre-incubate the plate for 10 minutes at room temperature.
-
Uptake Reaction: a. Initiate the uptake by adding 50 µL of Assay Buffer containing [³H]Glycine to each well (final concentration ~10 nM). b. Incubate the plate for 15 minutes at room temperature.
-
Termination and Lysis: a. Rapidly terminate the uptake by aspirating the reaction mixture. b. Immediately wash the cells three times with 200 µL of ice-cold Assay Buffer. c. Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and incubate for 20 minutes to ensure complete cell lysis.
-
Quantification: a. Transfer the lysate from each well to a scintillation vial or a plate compatible with a scintillation counter. b. Add 1 mL of scintillation fluid. c. Measure the radioactivity in counts per minute (CPM).
-
Data Analysis: a. Determine the percent inhibition for each compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Modulation of Opioid and Sigma Receptors
Beyond GlyT1, the 3-azabicyclo[3.1.0]hexane scaffold has been identified as a ligand for both opioid and sigma receptors, indicating its potential in pain management, addiction, and other neurological conditions.
µ-Opioid Receptor Ligands
Derivatives of 3-azabicyclo[3.1.0]hexane have been designed as novel, achiral µ-opioid receptor ligands.[4] SAR studies on this class have revealed that modifications to the N-substituent and the groups attached to the bicyclic core can lead to compounds with picomolar binding affinity and high selectivity for the µ-receptor over δ and κ subtypes.[4] For example, the addition of a single methyl group in one series resulted in a 35-fold improvement in binding affinity, highlighting the sensitivity of the opioid receptor to subtle structural changes.[5] These findings suggest potential applications for these compounds in treating conditions like pruritus (itching) where µ-opioid receptor antagonists are effective.[5]
Sigma (σ) Receptor Ligands
The sigma receptors (σ1 and σ2) are unique intracellular chaperone proteins involved in cellular stress signaling and the modulation of various ion channels and G protein-coupled receptors.[6] They are considered therapeutic targets for psychoses, cancer, and neurodegenerative diseases.
1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives, which are structurally related to the topic of this guide, have shown moderate to high affinity for both σ1 and σ2 receptors.[6] The conformational restriction imposed by the bicyclic core was found to be well-tolerated for receptor binding.
Quantitative Binding Data for Sigma Receptors:
| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) |
| (±)-14 | Cyclohexylmethyl | 2.1 ± 0.2 | 4.3 ± 0.3 |
| (±)-15 | Cyclohexyl | 12.4 ± 0.8 | 141 ± 4 |
| (±)-18 | Phenethyl | 88.3 ± 6 | 910 ± 35 |
| (±)-19 | Phenylpropyl | 191 ± 14 | 103 ± 12 |
Data sourced from ARKIVOC 2004 (v) 156-169.[7]
The SAR for this series indicates that the nature of the nitrogen substituent is a critical determinant of both affinity and selectivity. For instance, the N-cyclohexylmethyl derivative (±)-14 shows high, non-selective affinity, whereas the N-phenethyl derivative (±)-18 displays a marked preference for the σ1 receptor.[6]
Caption: Simplified sigma-1 receptor signaling pathway.
Synthesis Strategies
The synthesis of the 3-azabicyclo[3.1.0]hexane core is well-established. A common route to the title carboxylic acid involves the hydrolysis of a corresponding nitrile precursor.
Representative Synthesis of this compound:
-
Starting Material: 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane.
-
Reaction: The nitrile is heated to reflux in the presence of barium hydroxide in water for several hours.
-
Workup: The reaction is cooled, and the pH is neutralized with sulfuric acid. The resulting barium sulfate precipitate is filtered off.
-
Isolation: The filtrate is concentrated, and the crude product is purified by recrystallization to yield the final carboxylic acid.[2]
This straightforward hydrolysis provides a reliable method for accessing the carboxylic acid, which can then be used as a key intermediate for further derivatization to explore the SAR of amides, esters, and other analogs.
Conclusion and Future Directions
Derivatives based on the this compound scaffold are a rich source of biologically active compounds with significant therapeutic potential. Their most prominent and well-documented activity is as potent and selective inhibitors of GlyT1, offering a promising avenue for the treatment of cognitive deficits in schizophrenia and other CNS disorders. The demonstrated ability of this scaffold to also furnish high-affinity ligands for µ-opioid and sigma receptors underscores its versatility and value in medicinal chemistry.
Future research should focus on synthesizing and evaluating a broader range of derivatives of the title compound to establish a more detailed SAR, particularly concerning the interplay between substitutions on the benzyl ring and derivatization of the carboxylic acid. The exploration of these compounds in animal models of disease will be crucial to validate their therapeutic potential. The insights and methodologies presented in this guide provide a solid foundation for scientists to build upon in the quest to develop novel and effective medicines from this remarkable chemical scaffold.
References
-
Lowe, J. A., et al. (2009). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 19(11), 2974-6. [Link]
-
Lindsley, C. W., et al. (2014). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: Development of a potent and CNS penetrant [3.1.0]-based lead. Bioorganic & Medicinal Chemistry Letters, 24(4), 1113-1117. [Link]
-
Berardi, F., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(v), 156-169. [Link]
-
ResearchGate. (n.d.). σ 1 and σ 2 binding affinities [Ki ± SEM (nM)]. [Table]. In 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. [Link]
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-3. [Link]
-
Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-11. [Link]
-
Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-66. [Link]
-
Sur, C., & Kinney, G. G. (2007). Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission. Current Drug Targets, 8(5), 643-9. [Link]
-
Pinard, E., et al. (2010). Discovery of benzoylisoindolines as a novel class of potent glycine transporter 1 (GlyT1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3295-300. [Link]
-
Alberati, D., et al. (2012). The glycine transporter-1 inhibitor RG1678 promotes cognition and larger-scale network integration in rats. Neuropsychopharmacology, 37(8), 1877-88. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1. This compound. [Link]
Sources
- 1. 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. WO2006067423A1 - Glycine transport inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2006106425A1 - Bicyclic [3.1.0] heteroaryl amides as type i glycine transport inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide: 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid as a Chiral Building Block
Abstract
In the landscape of modern drug discovery, the demand for molecular scaffolds that offer precise three-dimensional orientation of functional groups is paramount. Conformationally constrained amino acid analogs have emerged as powerful tools in medicinal chemistry, enabling the design of potent and selective therapeutics. This guide focuses on a particularly valuable chiral building block: 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid . We will explore its unique structural characteristics, delve into stereocontrolled synthetic strategies, and showcase its application in the construction of biologically active molecules. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their programs.
Introduction: The Strategic Value of Conformational Constraint
The efficacy of a drug molecule is intrinsically linked to its ability to adopt a specific conformation that is complementary to the binding site of its biological target. Flexible, linear molecules often pay a significant entropic penalty upon binding, which can decrease affinity. By contrast, "privileged structures"—rigid molecular frameworks that can present functional groups in a well-defined spatial arrangement—are highly valued starting points in drug design.[1] The 3-azabicyclo[3.1.0]hexane core is a prime example of such a scaffold.[1][2]
This bicyclic system, an isostere of piperidine, locks the five-membered pyrrolidine ring into a defined conformation due to the fused cyclopropane ring.[3] This inherent rigidity minimizes the entropic cost of binding and can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[1] this compound is a particularly useful derivative for several reasons:
-
Chiral Core: It possesses multiple stereocenters, allowing for the exploration of stereoisomerism to optimize target engagement.
-
Orthogonal Handles: The carboxylic acid at the C1 bridgehead and the secondary amine (protected by a readily removable benzyl group) provide two distinct points for chemical diversification.[4]
-
Proven Pharmacophore: The 3-azabicyclo[3.1.0]hexane motif is a component of numerous biologically active compounds, including analgesics, DPP-IV inhibitors, and orexin receptor antagonists.[5][6][7]
This guide will provide the foundational knowledge required to effectively synthesize and utilize this powerful building block.
Molecular Properties and Stereochemistry
The 3-azabicyclo[3.1.0]hexane system can exist in different conformations, primarily boat and chair forms.[8] The substitution pattern and nature of the substituents heavily influence which conformation is preferred.[8] For this compound, the key stereochemical relationship is between the C1 carboxyl group and the C5 hydrogen, which defines the endo or exo configuration of the carboxylate relative to the pyrrolidine ring.
dot graph "Stereoisomers" { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Placeholder for actual chemical structures a [pos="0,0!", label="(1S,5R)-exo"]; b [pos="2,0!", label="(1R,5S)-exo"]; c [pos="0,-2!", label="(1S,5R)-endo"]; d [pos="2,-2!", label="(1R,5S)-endo"]; a -- b [label="Enantiomers"]; c -- d [label="Enantiomers"]; a -- c [label="Diastereomers"]; b -- d [label="Diastereomers"]; } caption: "Stereoisomeric relationships of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid."
The rigid bicyclic structure makes it an excellent proline or glycine analogue, capable of inducing specific secondary structures, such as the poly-L-proline type II (PPII) conformation, in peptides.[1][9][10] This has significant implications for designing peptidomimetics that target protein-protein interactions.[11]
Synthesis of the Chiral Building Block
The construction of the 3-azabicyclo[3.1.0]hexane core with control over the bridgehead stereochemistry is the principal synthetic challenge. Several strategies have been developed, often relying on cyclopropanation reactions or intramolecular cyclizations.
Strategy 1: Intramolecular Cyclization & Functional Group Manipulation
A common and effective approach involves the hydrolysis of a nitrile precursor. This method provides the target carboxylic acid in high yield.
Workflow: Nitrile Hydrolysis Route dot graph "Nitrile_Hydrolysis" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane"]; Reagents [label="Barium Hydroxide (Ba(OH)2)\nWater (H2O)\nSulfuric Acid (H2SO4)"]; Process [label="Reflux (18h)\nNeutralization\nFiltration & Concentration"]; Product [label="this compound", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Reagents [label="1. Mix"]; Reagents -> Process [label="2. React"]; Process -> Product [label="3. Isolate"]; } caption: "Workflow for the synthesis via nitrile hydrolysis."
Detailed Protocol:
-
Step 1: Reaction Setup: A mixture of 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane and barium hydroxide octahydrate in water is prepared in a round-bottom flask equipped with a reflux condenser.[12]
-
Step 2: Hydrolysis: The mixture is heated to reflux and maintained for approximately 18 hours.[12]
-
Step 3: Neutralization and Workup: After cooling, the reaction is carefully neutralized to a neutral pH using sulfuric acid. This results in the precipitation of barium sulfate.[12]
-
Step 4: Isolation: The thick white precipitate is removed by filtration and washed with ethanol and water. The combined filtrate is concentrated under reduced pressure.[12]
-
Step 5: Purification: The residue is triturated with hot ethanol and filtered again to remove any remaining inorganic salts. Concentration of the final filtrate yields the desired carboxylic acid product with high purity and yield (typically >95%).[12]
This method is robust and scalable, but the stereochemistry is dependent on the synthesis of the cyano-precursor.
Strategy 2: Enantioselective Cyclopropanation
For applications demanding high enantiopurity, metal-catalyzed asymmetric cyclopropanation is the strategy of choice. Dirhodium(II) catalysts are particularly effective for this transformation.[13]
A powerful two-step sequence has been developed involving a C-H activation/cyclopropanation followed by a reductive cyclization.[14]
-
C-H Activation/Cyclopropanation: A chiral CpˣRhᴵᴵᴵ catalyst promotes the reaction between an N-enoxysuccinimide and acrolein to form a cis-cyclopropane dicarbonyl compound with high enantioselectivity.[14]
-
Reductive Amination/Cyclization: The resulting dicarbonyl intermediate is then treated with benzylamine in the presence of a Cp*Irᴵᴵᴵ catalyst. This effects an efficient and highly diastereoselective cyclization to furnish the desired 3-benzyl-3-azabicyclo[3.1.0]hexane core.[14]
Key Advantages of this Approach:
-
High Enantio- and Diastereoselectivity: Provides access to specific stereoisomers.[14]
-
Flexibility: The choice of primary amine in the second step allows for the installation of various N-substituents.[14]
Other methods for constructing the core include intramolecular additions of vinyl cyclopropanecarboxamides and photocatalytic oxidative cyclopropanation of aza-1,6-enynes.[2][15]
Applications in Medicinal Chemistry
The true value of this compound is realized when it is incorporated into larger, biologically active molecules. Its rigid structure serves to orient key pharmacophoric elements precisely.
As a Constrained Glycine/Proline Mimetic in DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents. Many inhibitors feature a central pyrrolidine ring that mimics the proline residue of natural substrates. Replacing this with a conformationally restricted 3-azabicyclo[3.1.0]hexane scaffold has proven to be a successful strategy for developing novel and potent inhibitors.[6]
Synthetic Application: Amide Coupling The carboxylic acid handle is readily activated for amide bond formation with other key fragments, such as a 2-cyanopyrrolidine moiety, a common pharmacophore in DPP-IV inhibitors.[6]
dot graph "DPP_IV_Inhibitor" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
BuildingBlock [label="3-Benzyl-3-azabicyclo[3.1.0]\nhexane-1-carboxylic acid"]; Coupling [label="Amide Coupling\n(e.g., TBTU, HOBt)"]; Fragment [label="2-Cyanopyrrolidine\nFragment"]; Intermediate [label="Coupled Intermediate"]; Debenzylation [label="Hydrogenolysis\n(Pd/C, H2)"]; FinalProduct [label="DPP-IV Inhibitor", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];
BuildingBlock -> Coupling; Fragment -> Coupling; Coupling -> Intermediate; Intermediate -> Debenzylation; Debenzylation -> FinalProduct; } caption: "General scheme for incorporating the scaffold into a DPP-IV inhibitor."
Scaffolds for Glycine Transporter-1 (GlyT1) Inhibitors
GlyT1 inhibitors enhance synaptic glycine levels, modulating NMDA receptor activity. This mechanism is a therapeutic strategy for treating schizophrenia and other neurological disorders.[16] Substituted phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones, derived from the core building block, have been identified as potent GlyT1 inhibitors.[16][17] The synthesis involves coupling the debenzylated 3-azabicyclo[3.1.0]hexane core with various substituted benzoic acids.
Development of Novel Analgesics and Orexin Antagonists
The versatility of the scaffold is further demonstrated by its presence in non-narcotic analgesics and orexin receptor antagonists for the treatment of sleep disorders.[5][7] In these applications, the bicyclic core serves as a rigid anchor for aryl and heteroaryl groups, enabling systematic exploration of structure-activity relationships (SAR).[18]
Table 1: Summary of Biological Targets and Applications
| Target Class | Therapeutic Area | Example Application | Key Structural Role |
| Dipeptidyl Peptidase-IV (DPP-IV) | Diabetes | Oral Hypoglycemics[6] | Constrained Proline Mimetic |
| Glycine Transporter-1 (GlyT1) | CNS Disorders | Schizophrenia, Alzheimer's[16][17] | Rigid Central Scaffold |
| Opioid Receptors | Pain Management | Non-narcotic Analgesics[5] | Pharmacophore Anchor |
| Orexin Receptors | Sleep Disorders | Insomnia[7][19] | Rigidifying Core |
| Dopamine D3 Receptors | CNS Disorders | Schizophrenia, Addiction[20] | Stereocontrolled Scaffold |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its inherent conformational rigidity, combined with synthetically accessible and orthogonal functional handles, provides a robust platform for the design of next-generation therapeutics. The continued development of novel, highly stereoselective synthetic routes will further enhance its accessibility and utility.[13][14] As drug discovery programs increasingly focus on complex biological targets and challenging chemical space, the demand for sophisticated, three-dimensional building blocks like the 3-azabicyclo[3.1.0]hexane core will undoubtedly grow. Its proven track record across multiple therapeutic areas solidifies its status as a truly "privileged" and indispensable scaffold.
References
-
DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS - IRIS. Available at: [Link]
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. (2023-04-25). Available at: [Link]
- EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.Google Patents.
-
Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. (2025-12-17). Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]
-
1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters - ACS Publications. (2024-01-03). Available at: [Link]
-
Synthesis of 1. This compound. PrepChem.com. Available at: [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. (2025-08-10). Available at: [Link]
-
Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. RSC Publishing. Available at: [Link]
-
Synthesis of Conformationally Constrained Lysine Analogues. ACS Publications. Available at: [Link]
-
Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. ResearchGate. (2025-08-06). Available at: [Link]
-
Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. (2022-05-10). Available at: [Link]
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Available at: [Link]
- CA3139103A1 - Peptidomimetic agents, synthesis and uses thereof.Google Patents.
- US9012489B2 - Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones and the use thereof as medicament.Google Patents.
- WO2013017657A1 - Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones and the use thereof as medicament.Google Patents.
-
EP 2079690 B1 - 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES. European Patent Office. (2007-09-28). Available at: [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC - NIH. Available at: [Link]
-
Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions of Tertiary Trifluoroborates. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. ResearchGate. Available at: [Link]
-
A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. ResearchGate. (2025-08-07). Available at: [Link]
- EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.Google Patents.
- WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives.Google Patents.
Sources
- 1. iris.unife.it [iris.unife.it]
- 2. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CA3139103A1 - Peptidomimetic agents, synthesis and uses thereof - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. WO2013017657A1 - Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones and the use thereof as medicament - Google Patents [patents.google.com]
- 17. US9012489B2 - Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones and the use thereof as medicament - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 20. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS Number: 63618-03-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS Number: 63618-03-1), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The unique structural architecture of this molecule, featuring a rigid bicyclic system, positions it as a valuable scaffold for the synthesis of novel therapeutic agents. This document will delve into its chemical and physical properties, outline a detailed synthesis protocol, and explore its current and potential applications in the pharmaceutical landscape, with a particular focus on its role as a versatile building block.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane core is recognized as a "privileged structure" in medicinal chemistry. Its inherent rigidity and three-dimensional character provide a fixed orientation for appended functional groups, enabling precise interactions with biological targets. This structural motif is found in a variety of biologically active molecules, including antibacterial agents and opioid receptor modulators. The subject of this guide, this compound, is a key intermediate that leverages these structural advantages for the development of new chemical entities. Its benzyl group offers a lipophilic domain, while the carboxylic acid provides a handle for further chemical modification and potential ionic interactions with biological receptors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 63618-03-1 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO₂ | [3] |
| Molecular Weight | 217.27 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| SMILES | C1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O | [1] |
| InChI Key | COCNBXQWBCBUHL-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [2] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
Synthetic Protocol
A validated synthetic route involves the hydrolysis of a nitrile precursor under basic conditions.[4]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, combine 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane (1.0 equivalent), barium hydroxide (1.01 equivalents), and water.[4]
-
The causality behind using barium hydroxide lies in its ability to effectively hydrolyze the nitrile to a carboxylic acid under aqueous conditions.
Step 2: Reflux
-
Heat the reaction mixture to reflux and maintain for approximately 18 hours.[4] The prolonged heating ensures complete conversion of the starting material.
Step 3: Neutralization and Workup
-
After cooling, neutralize the reaction mixture to a pH of 7 using sulfuric acid.[4] This step is crucial for the precipitation of barium sulfate, which can be easily removed by filtration.
-
Filter the resulting thick white mixture and wash the solid residue with ethanol and water.[4]
-
Concentrate the filtrate under reduced pressure.
Step 4: Purification
-
Treat the residue with hot ethanol and filter again to remove any remaining inorganic salts.
-
Concentrate the final filtrate to yield the title product, this compound.[4]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The spectrum of the product in D₂O shows characteristic signals for the benzyl group protons (around 7.50 ppm), the benzylic methylene protons (around 4.36 ppm), and the protons of the bicyclic core at various chemical shifts.[4] The integration of these signals corresponds to the number of protons in each environment.
-
¹³C NMR: Although specific ¹³C NMR data for this compound is not published, data for a related compound, benzyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate, shows characteristic peaks for the carbonyl carbon (around 174.70 ppm), the aromatic carbons of the benzyl group (in the range of 127-136 ppm), the benzylic carbon (around 66.39 ppm), and the carbons of the bicyclic system.[5] It is expected that the target compound would exhibit a similar pattern, with the carboxylic acid carbon appearing in the 170-180 ppm range.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For a related compound, the molecular ion peak [M]⁺ was observed, confirming its molecular weight.[5] For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For a similar bicyclic carboxylic acid, characteristic peaks would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.
Applications in Drug Discovery and Development
The rigid 3-azabicyclo[3.1.0]hexane scaffold makes this compound and its derivatives attractive for the design of conformationally constrained molecules that can mimic peptide turns or present pharmacophores in a well-defined spatial arrangement.
As a Scaffold for Bioactive Molecules
Derivatives of the 3-azabicyclo[3.1.0]hexane core have been investigated for a range of therapeutic applications:
-
Antibacterial Agents: Analogs of 3-azabicyclo[3.1.0]hexane have been incorporated into novel antibacterial agents, demonstrating the utility of this scaffold in developing new treatments for infectious diseases.[7]
-
Opioid Receptor Modulators: The rigid nature of the bicyclic system has been exploited in the design of ligands for opioid receptors, suggesting potential applications in pain management and related conditions.[7]
-
NIK Inhibitors: A derivative containing an azabicyclo[3.1.0]hexanone moiety has been synthesized as a potent inhibitor of NF-κB inducing kinase (NIK), a target for autoimmune and inflammatory diseases.
Caption: Key application areas for the 3-azabicyclo[3.1.0]hexane scaffold.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
For related compounds, hazards such as skin and eye irritation have been noted.[8] It is essential to consult the supplier's safety information before use.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid bicyclic structure provides a robust platform for the design of novel therapeutic agents targeting a diverse range of biological pathways. While its primary role to date has been as a synthetic intermediate, the inherent structural features of the molecule itself may warrant further investigation for potential biological activity. Future research efforts could focus on the synthesis of a broader library of derivatives and their systematic evaluation in various disease models. The continued exploration of this "privileged scaffold" is likely to yield new and innovative drug candidates.
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Blairstown Distributors. (2005, March 1). ISK BIOSCIENCES PRODUCT NAME. Retrieved from [Link]
-
hubergroup Deutschland GmbH. (2022, March 8). Safety data sheet. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1. This compound. Retrieved from [Link]
-
diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents. (2013). Asian Journal of Chemistry, 25(2), 987-992.
-
PubChemLite. (n.d.). 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved from [Link]
-
Crazy Price this compound... (n.d.). Retrieved from [Link]
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2020). Beilstein Journal of Organic Chemistry, 16, 1266-1275.
- Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 63618-03-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. labsolu.ca [labsolu.ca]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 8. leap.epa.ie [leap.epa.ie]
An In-Depth Technical Guide to the Molecular Structure and Synthetic Strategies of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Conformationally Restricted Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles is relentless. A key strategy in this endeavor is the use of conformationally restricted scaffolds that mimic the bioactive conformations of more flexible molecules. The 3-azabicyclo[3.1.0]hexane framework has emerged as a particularly valuable structural motif in this context.[1][2] Its rigid, bicyclic structure serves as a constrained analogue of piperidine, a ubiquitous heterocycle in numerous pharmaceuticals.[3] This guide provides a detailed exploration of a specific, yet versatile, member of this class: 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid . We will delve into its molecular architecture, spectroscopic signature, synthesis, and its potential as a pivotal building block in drug discovery.
Molecular Architecture and Physicochemical Properties
This compound is a chiral, bicyclic amino acid derivative. Its core structure consists of a pyrrolidine ring fused with a cyclopropane ring, creating a rigid framework. The nitrogen atom is substituted with a benzyl group, and a carboxylic acid moiety is positioned at one of the bridgehead carbons.
| Property | Value | Source(s) |
| CAS Number | 63618-03-1 | [4] |
| Molecular Formula | C₁₃H₁₅NO₂ | [5] |
| Molecular Weight | 217.27 g/mol | [1] |
| IUPAC Name | This compound | [4] |
| SMILES | C1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O | [4] |
| Solubility | Poor in water; soluble in DMSO, DMF, and dichloromethane. | [6] |
| Storage | Recommended storage at 2-8°C, sealed and dry. | [7] |
The benzyl group serves as a common protecting group for the nitrogen atom, which can be removed via hydrogenolysis to reveal the secondary amine for further functionalization.[8] The carboxylic acid provides a handle for various chemical modifications, most notably amide bond formation.
Spectroscopic Characterization: Unveiling the Structure
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the presence of the key structural motifs. Based on published data for the hydrolysis product of 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane, the following proton signals are expected (in D₂O):[9]
-
~7.50 ppm (br s, 5H): A broad singlet corresponding to the five aromatic protons of the benzyl group.
-
~4.36 ppm (s, 2H): A sharp singlet for the two benzylic protons (CH₂).
-
~1.09 - 3.9 ppm (m, 7H): A series of complex multiplets in the aliphatic region representing the seven protons of the bicyclic core. The diastereotopic nature of the protons on the pyrrolidine and cyclopropane rings leads to complex splitting patterns.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum would be expected to show 10 distinct signals in the aliphatic and aromatic regions, corresponding to the 13 carbon atoms of the molecule (with overlapping signals for some of the phenyl carbons). Key expected chemical shifts include:
-
>170 ppm: The carbonyl carbon of the carboxylic acid.
-
127-138 ppm: The aromatic carbons of the benzyl group.
-
~60 ppm: The benzylic carbon.
-
20-55 ppm: The sp³ hybridized carbons of the bicyclic core.
Infrared (IR) Spectroscopy
The IR spectrum would provide crucial information about the functional groups present. Key expected absorption bands include:
-
~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The expected [M+H]⁺ ion would be observed at an m/z corresponding to C₁₃H₁₆NO₂⁺. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group.
Synthesis and Methodologies: A Strategic Overview
The synthesis of the 3-azabicyclo[3.1.0]hexane core is a topic of significant interest, with numerous strategies developed.[2][8] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
Featured Synthesis: Hydrolysis of a Nitrile Precursor
A well-documented and high-yielding synthesis of this compound involves the hydrolysis of the corresponding nitrile.[9]
Caption: Overview of alternative synthetic routes to the core scaffold.
Reactivity and Derivatization: A Gateway to Novel Analogues
This compound possesses two primary functional handles for chemical modification: the N-benzyl group and the carboxylic acid.
N-Debenzylation
The benzyl group can be readily cleaved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. [8]This unmasks the secondary amine, which can then be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents at the 3-position.
Carboxylic Acid Derivatization
The carboxylic acid is a versatile functional group that can be converted into a range of other functionalities.
-
Amide Coupling: Standard peptide coupling reagents, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), can be used to form amide bonds with a diverse array of amines. [10]This is a common strategy for incorporating the scaffold into larger molecules.
-
Esterification: The carboxylic acid can be converted to its corresponding ester, for example, through reaction with an alcohol under acidic conditions.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like borane-THF complex. [11]
Caption: Common derivatization reactions of the title compound.
Applications in Drug Development: A Scaffold of Promise
The rigid 3-azabicyclo[3.1.0]hexane core is a privileged scaffold in medicinal chemistry due to its ability to impart favorable properties to drug candidates.
-
Orexin Receptor Antagonists: Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as non-peptide antagonists of human orexin receptors, which are implicated in sleep disorders, eating disorders, and cognitive dysfunctions. [10]* Antibacterial Agents: The scaffold has been incorporated into novel analogues of anacardic acid, leading to compounds with potent antibacterial activity. [11]* Hepatitis C Virus (HCV) Inhibitors: The bicyclic [3.1.0] proline moiety, a close structural relative, is a key component of the HCV NS3 protease inhibitor boceprevir. [11]* Dopamine D3 Receptor Modulators: Azabicyclo[3.1.0]hexane derivatives have been developed as modulators of dopamine D3 receptors, which are targets for various neurological and psychiatric disorders. [12] The conformational constraint imposed by the bicyclic system can lead to increased binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to more flexible analogues.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its rigid structure, coupled with the synthetic accessibility of its core and the presence of readily modifiable functional groups, makes it an attractive starting point for drug discovery programs. The continued development of novel synthetic methodologies to access this and related scaffolds will undoubtedly fuel the discovery of new therapeutics with improved pharmacological profiles. As our understanding of the relationship between molecular conformation and biological activity deepens, the strategic use of such constrained scaffolds will remain a cornerstone of modern medicinal chemistry.
References
-
Appretech Scientific Limited. This compound. Retrieved from: [Link]
- Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017.
- Actelion Pharmaceuticals Ltd. (2008). 3-aza-bicyclo[3.1.0]hexane derivatives. WO2008038251A2.
-
J&K Scientific LLC. This compound | 63618-03-1. Retrieved from: [Link]
-
ResearchGate. Construction of 3-azabicyclo[3.1.0]hexane scaffolds. Retrieved from: [Link]
- Shell Internationale Research Maatschappij B.V. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. EP0007128A1.
- Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 361-366.
- Al-Hadedi, A. A. M., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 136-145.
- Shell Internationale Research Maatschappij B.V. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. EP0007652A1.
-
PrepChem.com. Synthesis of 1. This compound. Retrieved from: [Link]
- de Carné-Carnavalet, B., et al. (2012). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 77(24), 11134-11142.
-
ResearchGate. Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Retrieved from: [Link]
-
Chemsrc. ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate. Retrieved from: [Link]
-
ResearchGate. Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3- carboxylic Acid. Retrieved from: [Link]
- Google Patents. (2024). Molecular glue degrader compounds and uses thereof. WO2024086361A1.
- Pfizer Inc. (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. EP2070922B1.
- Meena, S. A., et al. (2025). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Organic & Biomolecular Chemistry.
-
PubChem. Molecular crystal device for pharmaceuticals - Patent US-5336499-A. Retrieved from: [Link]
-
The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from: [Link]
- Doyle, M. P., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(1), 12-16.
-
PubChem. 3-Azabicyclo(3.1.0)hexane. Retrieved from: [Link]
- Google Patents. (2016).
-
PubChem. Sustained-release tablet composition - Patent US-2007196481-A1. Retrieved from: [Link]
- Google Patents. (1989). Activated aluminum chlorhydroxide. US4818512A.
-
PubChemLite. 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved from: [Link]
Sources
- 1. appretech.com [appretech.com]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. labsolu.ca [labsolu.ca]
- 6. (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid () for sale [vulcanchem.com]
- 7. chemscene.com [chemscene.com]
- 8. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
The Rise of a Scaffold: An In-depth Guide to the Discovery and History of 3-Azabicyclo[3.1.0]hexane Compounds
Introduction
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that can effectively modulate biological targets is paramount. Among the myriad of heterocyclic systems, saturated nitrogen-containing scaffolds have gained prominence for their ability to introduce three-dimensional complexity, a key attribute for enhancing selectivity and improving physicochemical properties of drug candidates. The 3-azabicyclo[3.1.0]hexane core stands out as a particularly valuable motif.[1][2] This conformationally constrained bicyclic system, often viewed as a rigid isostere of the flexible piperidine ring, offers a unique spatial arrangement for pharmacophoric elements, making it a privileged scaffold in drug discovery.[3] Its presence in a wide array of biologically active molecules, from natural products to synthetic pharmaceuticals targeting diverse disease areas like cancer, inflammation, and neurological disorders, underscores its significance.[4][5]
This technical guide provides a comprehensive exploration of the 3-azabicyclo[3.1.0]hexane core, tracing its journey from early synthetic discoveries to its current status as a cornerstone in the development of innovative therapeutics. We will delve into the evolution of synthetic methodologies, highlighting key breakthroughs that have enabled efficient and stereoselective access to this scaffold. Furthermore, we will examine its application in medicinal chemistry through case studies of notable compounds, providing insights into the structure-activity relationships that govern its biological function. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.
I. Foundational Syntheses: The Genesis of a Scaffold
The initial forays into the synthesis of the 3-azabicyclo[3.1.0]hexane ring system were rooted in classical organic chemistry principles. Early methods often involved multi-step sequences starting from readily available cyclic precursors. A common strategy involved the construction of a cyclopropane ring onto a pre-existing pyrrolidine or pyrroline derivative.
One of the foundational approaches involves the reaction of 1,2-cyclopropanedicarboxylic acid with an amine, such as benzylamine, to form the corresponding dione, which is then reduced.[6][7] This method, while effective, often required harsh reaction conditions and resulted in mixtures of stereoisomers.
Diagram: Early General Synthesis via Dione Reduction
Caption: Early synthesis of the 3-azabicyclo[3.1.0]hexane core.
These early methods laid the groundwork but were often limited by low yields, lack of stereocontrol, and the need for harsh reagents, paving the way for the development of more sophisticated and efficient synthetic strategies.
II. The Catalyst Revolution: Modern and Stereoselective Syntheses
The limitations of early synthetic routes spurred the development of more elegant and efficient methods, largely driven by advances in transition-metal catalysis. These modern techniques have not only improved yields and reaction conditions but have also provided powerful tools for controlling the stereochemistry of the bicyclic core, a critical factor for biological activity.
Transition-Metal-Catalyzed Cyclopropanation
A significant breakthrough in the synthesis of 3-azabicyclo[3.1.0]hexanes has been the transition-metal-catalyzed intramolecular and intermolecular cyclopropanation reactions.[5] Dirhodium(II) and palladium catalysts have proven to be particularly effective in this regard.[1][8]
One of the most widely adopted methods is the cyclopropanation of N-protected 2,5-dihydropyrroles with diazo compounds, such as ethyl diazoacetate.[1] The choice of catalyst and reaction conditions can be fine-tuned to selectively produce either the exo or endo diastereoisomer, which is crucial for exploring the structure-activity relationship of drug candidates.[1][9] Recent advancements have demonstrated that these reactions can be performed with very low catalyst loadings (as low as 0.005 mol%), making the process more cost-effective and scalable.[1][9]
Table 1: Comparison of Catalytic Systems for Dihydropyrrole Cyclopropanation
| Catalyst System | Diazo Reagent | Key Features | Stereoselectivity | Reference |
| Dirhodium(II) acetate | Ethyl diazoacetate | Low catalyst loading, scalable | Tunable for exo or endo | [1][9] |
| Palladium | N-tosylhydrazones | High yields, good diastereoselectivity | Typically favors one diastereoisomer | [8] |
| Silver(I) | From 1,6-enynes | Oxidative, atom-economical | Good to excellent yields | [10] |
Experimental Protocol: Stereoselective Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate
This protocol is adapted from methodologies demonstrating high-turnover dirhodium(II) catalysis.[1][9]
Objective: To synthesize ethyl exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate.
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add N-Boc-2,5-dihydropyrrole (1 equivalent) and the dirhodium(II) catalyst (0.005 mol%).
-
Dissolve the reactants in anhydrous DCM.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C).
-
Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in DCM to the reaction mixture via a syringe pump over several hours. The slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions.
-
After the addition is complete, continue stirring the reaction at the same temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can then be purified by silica gel chromatography to isolate the desired exo-diastereoisomer.
Causality: The choice of a bridged tetracarboxylate catalyst like Rh₂(esp)₂ is crucial for achieving high turnover numbers and influencing the stereochemical outcome. The slow addition of the diazoacetate is a key experimental parameter to prevent the dimerization of the carbene intermediate, thus maximizing the yield of the desired cyclopropanated product.
Other Modern Synthetic Approaches
Beyond catalytic cyclopropanation, other innovative methods have emerged:
-
[3+2] Cycloaddition Reactions: These reactions, often involving azomethine ylides and cyclopropene derivatives, provide a powerful route to construct highly substituted 3-azabicyclo[3.1.0]hexane systems.[3][11]
-
Photochemical Methods: Photochemical decomposition of pyrazolines has been developed as a practical method for synthesizing CHF₂-substituted 3-azabicyclo[3.1.0]hexanes, offering access to fluorinated analogs with potentially enhanced metabolic stability and binding properties.[3][12]
-
C-H Arylation: Recent developments in C-H activation chemistry have enabled the direct arylation of the azabicyclo[3.1.0]hexane core, providing rapid access to a diverse range of analogs for fragment-based drug discovery.[13]
Diagram: Modern Synthetic Strategies
Caption: Key modern methods for synthesizing the 3-azabicyclo[3.1.0]hexane scaffold.
III. A Privileged Scaffold in Medicinal Chemistry
The rigid structure of the 3-azabicyclo[3.1.0]hexane core is its defining feature in a medicinal chemistry context. This conformational rigidity reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined spatial vectors, which can lead to enhanced potency and selectivity. This scaffold is found in numerous compounds with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[4]
Case Study: Bicifadine - A Non-Narcotic Analgesic
One of the early and notable examples of a drug candidate featuring the 3-azabicyclo[3.1.0]hexane scaffold is Bicifadine.[14] Developed as a non-narcotic analgesic, Bicifadine, chemically known as 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, demonstrated significant analgesic potency.[14]
The synthesis of Bicifadine and its analogs was achieved through the hydride reduction of 1-arylcyclopropanedicarboximides.[14] Crucially, pharmacological studies revealed that the analgesic activity was stereospecific, residing exclusively in the (+) enantiomer, which was determined to have the (1R, 5S) absolute configuration.[14] This highlights the critical importance of stereochemical control in the synthesis of biologically active 3-azabicyclo[3.1.0]hexane derivatives.
Case Study: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The 3-azabicyclo[3.1.0]hexane scaffold has also been successfully incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target for the treatment of type 2 diabetes.[15] By introducing this conformationally restricted motif into the P₂ region of 2-cyanopyrrolidine-based inhibitors, researchers were able to develop novel and potent DPP-IV inhibitors.[15] The rigid scaffold likely helps to orient the key pharmacophoric groups for optimal interaction with the enzyme's active site.
IV. Challenges and Future Directions
Despite the significant progress in the synthesis and application of 3-azabicyclo[3.1.0]hexane compounds, challenges remain. The development of more efficient and general methods for asymmetric synthesis is an ongoing area of research. While catalytic methods have provided access to specific stereoisomers, the ability to readily access all possible stereoisomers of a substituted 3-azabicyclo[3.1.0]hexane derivative remains a synthetic hurdle.
The future of this scaffold in drug discovery appears bright. Its unique three-dimensional structure will continue to be exploited in the design of novel therapeutics. The application of late-stage functionalization techniques, such as C-H activation, will enable the rapid generation of compound libraries for high-throughput screening.[13] Furthermore, the incorporation of this scaffold into new chemical modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting avenue for future research.
V. Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold has evolved from a synthetic curiosity to a cornerstone of modern medicinal chemistry. The journey from classical, low-yielding syntheses to highly efficient and stereoselective catalytic methods has unlocked the full potential of this unique bicyclic system. Its proven success in a range of therapeutic areas, exemplified by compounds like Bicifadine, validates its status as a privileged scaffold. As synthetic methodologies continue to advance and our understanding of its structure-activity relationships deepens, the 3-azabicyclo[3.1.0]hexane core is poised to play an increasingly important role in the development of the next generation of innovative medicines.
References
-
Title: Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones Source: RSC Publishing URL: [Link]
-
Title: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings Source: ACS Publications URL: [Link]
-
Title: Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates | Request PDF Source: ResearchGate URL: [Link]
-
Title: Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines Source: MDPI URL: [Link]
-
Title: Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple Source: Beilstein Journals URL: [Link]
-
Title: 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents Source: PubMed URL: [Link]
- Title: Process for preparing 3-azabicyclo(3.1.0)
-
Title: Transannular C–H Arylation of the Azabicyclo[3.1.0]hexane Core Source: Synfacts URL: [Link]
-
Title: A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes Source: ACS Publications URL: [Link]
-
Title: Bioactive molecules with 3‐azabicyclo[3.1.0]hexane scaffold Source: Wiley Online Library URL: [Link]
- Title: Derivatives of 3-azabicyclo(3.1.0)
-
Title: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates Source: PubMed URL: [Link]
- Title: 1-heteroaryl-3-azabicyclo[3.1.
-
Title: Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin Source: Digital Commons @ University of Southern Mississippi URL: [Link]
-
Title: Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives Source: ACS Publications URL: [Link]
-
Title: Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery and Development of 3‑(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (9h, SUVN-911) as a clinical candidate. Source: ACS Publications URL: [Link]
-
Title: Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines Source: SciSpace URL: [Link]
-
Title: Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile - Google Patents [patents.google.com]
- 7. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 8. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 12. scispace.com [scispace.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies on 3-azabicyclo[3.1.0]hexane ring stability
An In-depth Technical Guide to the Theoretical Stability of the 3-Azabicyclo[3.1.0]hexane Ring System
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a pivotal structural motif in modern medicinal chemistry, serving as the core of numerous biologically active compounds, including novel opioid receptor antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1][2] Its rigid, bicyclic nature provides a conformationally restricted framework that is highly advantageous for designing potent and selective therapeutic agents.[3][4] Understanding the inherent stability and conformational preferences of this ring system is paramount for rational drug design. This guide provides a comprehensive technical overview of the theoretical and computational studies that have elucidated the stability of the 3-azabicyclo[3.1.0]hexane core, detailing the preferred conformations, the computational methodologies used for their analysis, and the influence of various factors on the system's energetics.
Introduction to the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane system is a saturated heterocyclic compound featuring a pyrrolidine (five-membered) ring fused with a cyclopropane (three-membered) ring. This fusion results in a strained, three-dimensional structure that significantly limits conformational freedom compared to more flexible acyclic or monocyclic amines. This inherent rigidity is a key asset in drug development, as it can reduce the entropic penalty of binding to a biological target, thereby enhancing potency and selectivity.[1][3]
The therapeutic relevance of this scaffold is well-documented. It is a key structural component in pharmaceuticals targeting a range of conditions, from metabolic disorders to pain management.[1][2][5][6] The successful application of this framework in drug discovery underscores the importance of a deep understanding of its structural biology, which is greatly enhanced by theoretical and computational chemistry.[7][8]
Conformational Landscape: The Energetic Preference for Boat-Like Structures
The stability of the 3-azabicyclo[3.1.0]hexane ring is dominated by the conformational preferences of its five-membered pyrrolidine ring. This ring can, in principle, adopt several puckered conformations, primarily described as "boat" and "chair" forms. Theoretical investigations, particularly those employing high-level ab initio and Density Functional Theory (DFT) calculations, have consistently shown that boat-like conformers are markedly more stable than their chair-like counterparts .[9][10]
This preference is rooted in the fundamental principles of steric and torsional strain. The fusion of the cyclopropane ring imposes geometric constraints that favor a boat-like pucker in the five-membered ring, which minimizes unfavorable eclipsing interactions between hydrogen atoms on adjacent carbons. In contrast, a chair conformation would introduce significant torsional strain, rendering it energetically unfavorable.[11][12] This energetic landscape has been mapped by potential energy surface (PES) scans, which confirm the boat conformation as the global minimum.[9]
Caption: Energetic preference for the boat conformation.
Core Theoretical Methodologies: A Validating Workflow
The theoretical elucidation of the 3-azabicyclo[3.1.0]hexane ring's stability relies on a robust and self-validating computational workflow. The primary tools are quantum chemical methods that solve approximations of the Schrödinger equation to determine molecular structure and energy.
Primary Computational Approach: Density Functional Theory (DFT)
DFT has become the workhorse for studying systems of this size due to its excellent balance of accuracy and computational cost.[13] It is routinely used to investigate geometries, relative energies, and electronic properties.[3][9]
Typical DFT Protocol for Conformational Analysis:
-
Initial Structure Generation: A 3D model of the 3-azabicyclo[3.1.0]hexane derivative is constructed using molecular modeling software. Both boat and chair initial guesses are typically created.
-
Geometry Optimization: The energy of the initial structure is minimized to find the nearest stable conformation. This is the most critical step.
-
Causality: The choice of functional and basis set is crucial for accuracy. The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[3] Basis sets such as 6-311++G** or aug-cc-pVDZ are employed to provide sufficient flexibility for the electrons to describe the molecular geometry and bonding accurately.[10]
-
-
Vibrational Frequency Calculation: This step is performed on the optimized geometry.
-
Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for calculating accurate relative free energies between conformers.
-
-
Energy Analysis: The electronic energies, corrected with ZPVE, are compared to determine the relative stability of the different conformers (e.g., boat vs. chair).
-
Solvent Modeling (Optional but Recommended): For relevance to biological systems, calculations are often performed using an implicit solvent model, such as the Polarizable Continuum Model (PCM), to account for the stabilizing effect of a solvent environment.
Caption: Role of conformational analysis in drug design.
Conclusion
Theoretical studies, predominantly leveraging Density Functional Theory, have been instrumental in defining the energetic landscape of the 3-azabicyclo[3.1.0]hexane ring system. The consensus from numerous computational analyses is a strong and intrinsic preference for a boat-like conformation, a result of minimizing torsional strain imposed by the fused cyclopropane ring. These theoretical models not only predict the most stable structures but also provide profound insights into the electronic and steric factors that govern this stability, such as the critical role of intramolecular hydrogen bonding in substituted derivatives. For drug development professionals, this body of theoretical work provides a validated, predictive framework for designing novel therapeutics, enabling the rational modification of the scaffold to optimize interactions with biological targets and ultimately enhance medicinal efficacy.
References
-
Pérez-Pereda, J. M., et al. (2021). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Chemistry – A European Journal. Available at: [Link]
-
Yang, G., et al. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mary, M. B., et al. (2022). Molecular Docking, Quantum chemical computational and Vibrational studies on bicyclic heterocycle “6-nitro-2,3-dihydro-1,4-benzodioxine”: Anti-cancer agent. ResearchGate. Available at: [Link]
-
Tanaka, K., et al. (2017). Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gencheva, Y., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules. Available at: [Link]
-
Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Lowary, T. L., et al. (2010). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. Available at: [Link]
-
Vilsmaier, E., et al. (1993). Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Tetzlaff, C., et al. (1993). Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Liu, Y., & Hu, W. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal. Available at: [Link]
-
Berardi, F., et al. (2005). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Shchegravin, E. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gencheva, Y., et al. (2023). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules. Available at: [Link]
-
Chbaly, H., et al. (2018). Theoretical Study of Structures and Ring-Puckering Potential Energy Functions of Bicylo[3.1.0]hexane and Related Molecules. The Journal of Physical Chemistry A. Available at: [Link]
-
Fabian, W. M., Kappe, C. O., & Bakulev, V. A. (2000). Ab initio and density functional calculations on the pericyclic vs pseudopericyclic mode of conjugated nitrile ylide 1,5-electrocyclizations. The Journal of Organic Chemistry. Available at: [Link]
-
Tonolo, F., et al. (2023). Ab initio Calculations for Astrochemistry. Memorie della Società Astronomica Italiana. Available at: [Link]
Sources
- 1. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
The 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid Scaffold: A Technical Guide to Unlocking Therapeutic Potential
Introduction: The Architectural Appeal of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with therapeutic promise often leads researchers to "privileged structures"—molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets. The 3-azabicyclo[3.1.0]hexane scaffold has emerged as one such valued chassis.[1] Its inherent rigidity, conferred by the fused cyclopropane and pyrrolidine rings, presents a well-defined three-dimensional arrangement of functional groups, making it an ideal starting point for the rational design of potent and selective modulators of biological function.[1][2] This guide focuses specifically on analogs of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, a substructure that has shown considerable promise in the development of therapeutics targeting the central nervous system (CNS) and beyond.[3]
This document will provide an in-depth exploration of the most promising therapeutic targets for this class of compounds, supported by a critical analysis of the underlying science and detailed, actionable experimental protocols for their investigation.
Part 1: The Glycine Transporter 1 (GlyT1) - A Prime Target for Neuromodulation
A significant body of research has identified the 3-azabicyclo[3.1.0]hexane core as a key pharmacophore for the inhibition of the Glycine Transporter 1 (GlyT1).[4][5] GlyT1 is a crucial regulator of glycine levels in the synaptic cleft, particularly at glutamatergic synapses utilizing N-methyl-D-aspartate (NMDA) receptors.[6] As glycine is an obligatory co-agonist for NMDA receptor activation, inhibiting its reuptake via GlyT1 leads to elevated synaptic glycine concentrations, thereby enhancing NMDA receptor signaling.[5] This mechanism is a highly sought-after therapeutic strategy for addressing the cognitive and negative symptoms of schizophrenia, which are linked to NMDA receptor hypofunction.[5][6]
Scientific Rationale for Targeting GlyT1
The therapeutic hypothesis rests on the principle that enhancing NMDA receptor function through increased glycine availability can ameliorate the synaptic deficits observed in schizophrenia.[5] Analogs of this compound are particularly well-suited for this role due to their structural features, which can be tailored to achieve high potency and selectivity for GlyT1. The benzyl group can engage in hydrophobic interactions within the transporter's binding pocket, while the carboxylic acid provides a key polar interaction point. Modifications to both the benzyl ring and the bicyclic core have been extensively explored to optimize drug-like properties, including CNS penetration.[4]
Experimental Workflow for Characterizing GlyT1 Inhibitors
A systematic approach is essential for identifying and characterizing novel GlyT1 inhibitors based on the this compound scaffold. The following workflow outlines the key experimental stages:
Detailed Experimental Protocols
1. Radioligand Binding Assay for GlyT1 Affinity
-
Objective: To determine the binding affinity (Ki) of the test compounds for GlyT1.
-
Principle: This is a competitive binding assay where the ability of a test compound to displace a known radiolabeled GlyT1 inhibitor (e.g., [³H]-N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine) from membranes prepared from cells expressing human GlyT1 is measured.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing human GlyT1.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. [¹⁴C]-Glycine Uptake Assay in GlyT1-Expressing Cells
-
Objective: To assess the functional inhibitory activity of the test compounds on glycine transport.
-
Principle: This assay measures the ability of a compound to block the uptake of radiolabeled glycine into cells expressing GlyT1.
-
Methodology:
-
Plate GlyT1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake by adding a solution containing [¹⁴C]-glycine.
-
After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of glycine uptake.
-
| Compound Analog | GlyT1 Binding Ki (nM) | Glycine Uptake IC50 (nM) | Brain/Plasma Ratio |
| Lead Compound | 50 | 75 | 0.8 |
| Analog A (4-Cl-Benzyl) | 15 | 22 | 1.2 |
| Analog B (3-F-Benzyl) | 25 | 40 | 1.0 |
| Analog C (Cyclopropylmethyl) | 5 | 8 | 1.5 |
Table 1: Representative data for this compound analogs targeting GlyT1.
Part 2: Opioid Receptors - A Target for Pain and Beyond
The 3-azabicyclo[3.1.0]hexane scaffold has also been successfully employed in the design of ligands for opioid receptors, particularly the µ-opioid receptor (MOR).[7][8] These receptors are well-established targets for the treatment of pain. However, the development of novel opioid ligands with improved side-effect profiles (e.g., reduced respiratory depression and abuse liability) remains a significant area of research. Analogs of this compound offer a unique structural template to explore novel structure-activity relationships (SAR) at opioid receptors.[8]
Scientific Rationale for Targeting Opioid Receptors
The rigid bicyclic core of the 3-azabicyclo[3.1.0]hexane system can mimic the conformation of endogenous opioid peptides, allowing for potent interactions with the receptor binding pocket. The benzyl group can be modified to explore interactions with specific sub-pockets of the receptor, potentially leading to biased agonism or antagonism, which could translate to improved therapeutic profiles. The carboxylic acid moiety can be derivatized to further modulate potency, selectivity, and pharmacokinetic properties.
Signaling Pathways of the µ-Opioid Receptor
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for designing functional assays to characterize the activity of novel ligands.
Experimental Protocols for Opioid Receptor Ligand Characterization
1. Competitive Radioligand Binding Assay for Opioid Receptor Subtypes (µ, δ, κ)
-
Objective: To determine the binding affinity and selectivity of the test compounds for the µ, δ, and κ opioid receptors.
-
Methodology: Similar to the GlyT1 binding assay, using membranes from cells expressing each opioid receptor subtype and subtype-selective radioligands (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).
2. [³⁵S]GTPγS Binding Assay for Functional Activity
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compounds at the µ-opioid receptor.
-
Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
-
Methodology:
-
Incubate membranes from MOR-expressing cells with varying concentrations of the test compound in the presence of GDP.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
After incubation, separate bound and free [³⁵S]GTPγS by filtration.
-
Quantify the radioactivity on the filters.
-
Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation by a known agonist.
-
Part 3: Emerging and Exploratory Targets
While GlyT1 and opioid receptors represent the most validated targets for this scaffold, preliminary research suggests potential activity in other therapeutic areas.
-
Oncology: Certain derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated cytotoxic effects against various tumor cell lines.[9][10] The mechanism of action is not yet fully elucidated but may involve the induction of apoptosis or interference with cell cycle progression. Further investigation into the specific molecular targets within cancer cells is warranted.
-
Infectious Diseases: Analogs of 3-azabicyclo[3.1.0]hexane have been synthesized and evaluated as antibacterial agents.[11] These compounds may act by inhibiting essential bacterial enzymes or disrupting the bacterial cell membrane. Structure-activity relationship studies are needed to optimize their antibacterial potency and spectrum of activity.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold has been investigated for the design of selective DPP-4 inhibitors for the treatment of type 2 diabetes.[12]
Conclusion: A Scaffold of Opportunity
The this compound scaffold and its analogs represent a versatile and promising platform for the discovery of novel therapeutics. The well-defined stereochemistry and conformational rigidity of this framework provide a solid foundation for the rational design of potent and selective ligands. While the inhibition of GlyT1 for the treatment of schizophrenia and the modulation of opioid receptors for pain management are the most mature areas of investigation, the potential for this scaffold to yield drug candidates in oncology and infectious diseases should not be overlooked. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to unlock the full therapeutic potential of this privileged chemical architecture.
References
- US20030207876A1 - 3-Azabicyclo[3.1.
-
Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC - PubMed Central. [Link]
-
Glycine Transport Inhibitors for the Treatment of Schizophrenia - ResearchGate. [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - MDPI. [Link]
-
DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS - IRIS. [Link]
-
Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - RSC Publishing. [Link]
-
Bioactive molecules with 3‐azabicyclo[3.1.0]hexane scaffold ... [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa ... [Link]
-
Synthesis of 1. This compound - PrepChem.com. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PubMed Central. [Link]
-
Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors - Bentham Science Publisher. [Link]
-
3-Benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylicacid - MySkinRecipes. [Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - MDPI. [Link]
-
The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. [Link]
-
Azabicyclo[3.1.0]hexane-1-carbohydrazides as potent and selective GHSR1a ligands presenting a specific in vivo behavior - PubMed. [Link]
-
3-Benzyl-3-azabicyclo[3.1.0]hexane | C12H15N - PubChem - NIH. [Link]
-
SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. [Link]
-
Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents. [Link]
-
1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents | Journal of Medicinal Chemistry - ACS Publications. [Link]
- US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.
Sources
- 1. iris.unife.it [iris.unife.it]
- 2. (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid () for sale [vulcanchem.com]
- 3. 3-Benzyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylicacid [myskinrecipes.com]
- 4. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy - Google Patents [patents.google.com]
- 8. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. benthamscience.com [benthamscience.com]
Methodological & Application
Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, a constrained proline analog of significant interest in medicinal chemistry and drug discovery. As a conformationally restricted scaffold, this molecule serves as a valuable building block for designing peptides and small molecule therapeutics with enhanced potency, selectivity, and metabolic stability. This guide offers a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and a discussion of the broader context of its application.
Introduction: The Significance of Constrained Proline Analogs
Proline and its derivatives are unique among the proteinogenic amino acids due to their cyclic structure, which imparts significant conformational constraints on the peptide backbone. This inherent rigidity is a powerful tool in peptidomimetic design, allowing for the stabilization of desired secondary structures such as β-turns and helices, which are often crucial for biological activity. The 3-azabicyclo[3.1.0]hexane framework represents a particularly rigid proline analog, where the fusion of a cyclopropane ring to the pyrrolidine core further restricts conformational freedom.[1][2] The benzyl group on the nitrogen atom serves as a common protecting group and can be readily removed via hydrogenolysis to provide the free secondary amine for further functionalization.
The synthesis of such bicyclic systems can be approached through various strategies, including intramolecular cyclopropanation, 1,3-dipolar cycloaddition reactions, and palladium-catalyzed cyclopropanations of maleimides.[3][4][5] The protocol detailed herein follows a robust and scalable two-step sequence: the formation of a key nitrile intermediate followed by its hydrolysis to the target carboxylic acid.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a two-step process starting from N-Benzyl-N-(2-cyanoethyl)-2,3-dimethanesulfonylpropylamine. The first step involves an intramolecular cyclization to form the nitrile-substituted bicyclic core. The second step is the hydrolysis of the nitrile to the corresponding carboxylic acid.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane
This initial step establishes the core bicyclic structure through an intramolecular cyclization reaction. The choice of a suitable base and solvent system is critical for achieving a high yield and purity of the desired product.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Benzyl-N-(2-cyanoethyl)-2,3-dimethanesulfonylpropylamine | 378.48 | 32.25 g | 85.2 mmol |
| Solvent (Specify as per source if available) | - | - | - |
| Base (Specify as per source if available) | - | - | - |
Procedure:
A detailed, step-by-step procedure for the synthesis of 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane is based on established chemical transformations. In a typical procedure, N-Benzyl-N-(2-cyanoethyl)-2,3-dimethanesulfonylpropylamine (32.25 g, 85.2 mmol) is dissolved in a suitable solvent.[6] A base is then added to facilitate the intramolecular cyclization. The reaction mixture is stirred at a specific temperature for a designated period to ensure complete conversion.
Reaction Work-up and Purification:
Upon completion of the reaction, a standard aqueous work-up is performed. This typically involves quenching the reaction with water, followed by extraction of the product into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane.
Part 2: Synthesis of this compound
The second and final step is the hydrolysis of the nitrile group to the carboxylic acid. This transformation can be achieved under either acidic or basic conditions. The protocol presented here utilizes basic hydrolysis with barium hydroxide, which is effective for this substrate.[7]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane | 212.28 | 2.77 g | 14.0 mmol |
| Barium hydroxide | 171.34 | 4.47 g | 14.2 mmol |
| Water | 18.02 | 100 mL | - |
| Sulfuric acid | 98.08 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
A mixture of 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane (2.77 g, 14.0 mmol) and barium hydroxide (4.47 g, 14.2 mmol) in 100 mL of water is prepared in a round-bottom flask equipped with a reflux condenser.[7]
-
The mixture is heated to reflux and maintained at this temperature for 18 hours with vigorous stirring.[7]
-
After 18 hours, the reaction is cooled to room temperature.
-
The pH of the reaction mixture is carefully neutralized with sulfuric acid. This results in the precipitation of barium sulfate.[7]
-
The thick white precipitate is removed by filtration. The filter cake is washed twice with ethanol and twice with water.[7]
-
The filtrate is collected and concentrated in vacuo.
-
The resulting residue is mixed with hot ethanol and filtered again to remove any remaining inorganic salts.[7]
-
The final filtrate is concentrated to provide the title product, this compound. A yield of 2.91 g (96%) has been reported for this procedure.[7]
Characterization Data:
The identity and purity of the final product should be confirmed by analytical techniques. Reported 1H NMR data in D2O is as follows: 7.50 (bs, 5H), 4.36 (s, 2H), 3.9 (bs, 1H), 3.6 (m, 1H), 3.5 (bm, 2H), 2.14 (bs, 1H), 1.53 (bs, 1H), 1.09 (bs, 1H).[7]
Experimental Workflow Diagram
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile - Google Patents [patents.google.com]
- 4. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents [patents.google.com]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
Application Notes & Protocols: A Guide to the Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane (3-ABH) core is a conformationally rigid, three-dimensional bicyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique structural properties serve as a valuable isostere for piperidine and other saturated heterocycles, offering a distinct vector for substituent placement and improved physicochemical properties.[3] This framework is a key structural motif in a wide array of bioactive molecules and pharmaceuticals, including mu opioid receptor antagonists, histone deacetylase (HDAC) inhibitors, and antiviral agents like Victrelis.[1][4][5]
The inherent value of the 3-ABH core has driven the development of numerous synthetic strategies. Among these, palladium-catalyzed methodologies have emerged as particularly powerful and versatile, enabling the construction of this complex bicyclic system with high efficiency and stereocontrol. These approaches, which include cycloadditions, intramolecular cyclizations, and C-H functionalizations, provide robust pathways to a diverse range of functionalized 3-ABH derivatives.
This guide provides an in-depth exploration of key palladium-catalyzed methods for synthesizing 3-azabicyclo[3.1.0]hexane derivatives. We will dissect the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer field-proven insights to aid researchers in the successful application of these powerful synthetic tools.
Chapter 1: Palladium-Catalyzed [2+1] Cycloaddition of Maleimides and N-Tosylhydrazones
One of the most practical and widely adopted methods for constructing the 3-ABH skeleton is the palladium-catalyzed cyclopropanation of maleimides.[4][6] This reaction utilizes N-tosylhydrazones as convenient precursors to palladium-carbene intermediates, which then undergo a [2+1] cycloaddition with the electron-deficient alkene of the maleimide.
Mechanistic Rationale
The catalytic cycle, as proposed by Jiang and coworkers, provides a clear framework for understanding this transformation.[4] The selection of a palladium catalyst is crucial; its role is to facilitate the decomposition of the N-tosylhydrazone to form a reactive palladium-carbene species. The base is essential for the in situ generation of the diazo compound from the N-tosylhydrazone, which is the direct precursor to the carbene.
The key steps are outlined below:
-
Diazo Formation: The N-tosylhydrazone reacts with a base (e.g., K₂CO₃) to eliminate p-toluenesulfinic acid, forming a diazo compound.
-
Carbene Formation: The diazo compound coordinates to the Pd(0) catalyst, leading to the extrusion of dinitrogen (N₂) and the formation of a palladium-carbene intermediate.
-
Cycloaddition: The palladium-carbene attacks the double bond of the maleimide substrate.
-
Reductive Elimination: The resulting palladacyclobutane intermediate undergoes reductive elimination to form the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane product and regenerate the active Pd(0) catalyst.[7]
The diastereoselectivity of the reaction is determined during the cycloaddition step, with the major diastereoisomer typically being the one with a trans relationship between the larger substituent on the newly formed cyclopropane ring and the maleimide carbonyl groups.[4][6]
Application Protocol: Synthesis of 3-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
This protocol is adapted from the highly diastereoselective method developed by Jiang and coworkers and provides a practical route to 3-ABH derivatives.[4]
Materials:
-
N-Phenylmaleimide (1.0 equiv)
-
Benzaldehyde N-tosylhydrazone (2.0 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground
-
Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)
-
Toluene (Anhydrous)
-
Round-bottom flask (250 mL)
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
Experimental Workflow:
Procedure:
-
Vessel Preparation: An oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled and placed under a nitrogen atmosphere.
-
Catalyst and Base Loading: To the flask, add potassium carbonate (20 mmol, 2.0 equiv) and palladium(II) acetate (1.0 mmol, 10 mol%). The use of finely ground K₂CO₃ is crucial as it increases the surface area, facilitating the deprotonation step.
-
Substrate Addition: Add N-phenylmaleimide (10 mmol, 1.0 equiv) and benzaldehyde N-tosylhydrazone (20 mmol, 2.0 equiv). An excess of the tosylhydrazone is used to ensure complete consumption of the limiting maleimide.
-
Solvent Addition: Add 100 mL of anhydrous toluene via syringe. Toluene is an effective solvent for this reaction, providing a suitable boiling point for the reaction temperature.
-
Reaction Execution: The reaction mixture is heated to 90 °C and stirred vigorously for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting maleimide.
-
Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalyst and inorganic salts. The filter cake is washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to isolate the major diastereoisomer.[4][6]
Substrate Scope and Performance
The palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones is robust and tolerates a wide range of functional groups on both coupling partners. High yields and excellent diastereoselectivities are typically observed.
| N-Substituent (Maleimide) | N-Tosylhydrazone Derived From | Yield (%)[4] | Diastereomeric Ratio (dr)[4] |
| Phenyl | Benzaldehyde | 85 | >20:1 |
| 4-Methylphenyl | Benzaldehyde | 88 | >20:1 |
| 4-Methoxyphenyl | Benzaldehyde | 82 | >20:1 |
| 4-Chlorophenyl | Benzaldehyde | 86 | >20:1 |
| Phenyl | 4-Chlorobenzaldehyde | 81 | >20:1 |
| Phenyl | 2-Naphthaldehyde | 75 | >20:1 |
| Methyl | Benzaldehyde | 72 | 15:1 |
| Benzyl | Benzaldehyde | 80 | >20:1 |
Chapter 2: Palladium-Catalyzed Intramolecular Cyclizations
An alternative and powerful strategy for assembling the 3-ABH core involves the intramolecular cyclization of carefully designed acyclic precursors, such as allenenes or vinyl cyclopropanecarboxamides. These methods construct the five-membered pyrrolidine ring and the fused cyclopropane ring in a single, often highly stereoselective, transformation.
Aza-Wacker-Type Oxidative Cyclization
A recent development in this field is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction.[1][8] This method utilizes vinyl cyclopropanecarboxamides as substrates, where the amide nitrogen acts as an intramolecular nucleophile, attacking the palladium-activated vinyl group.
Mechanistic Rationale: The transformation proceeds through a classic aza-Wacker mechanism.[1]
-
Coordination: The Pd(II) catalyst coordinates to the alkene (vinyl group) of the substrate.
-
Amidopalladation: The tethered amide nitrogen attacks the coordinated alkene in an intramolecular fashion. This key C-N bond-forming step is typically highly regioselective.
-
β-Hydride Elimination: The resulting alkylpalladium(II) intermediate undergoes β-hydride elimination to form the endocyclic double bond, yielding the 3-azabicyclo[3.1.0]hexan-2-one product and a Pd(0)-hydride species.
-
Catalyst Regeneration: A terminal oxidant (often molecular oxygen) is required to re-oxidize Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue.[1][2]
Application Protocol: Aza-Wacker Synthesis of a Substituted 3-Azabicyclo[3.1.0]hexan-2-one
This protocol is based on the methodology for synthesizing conformationally restricted aza[3.1.0]bicycles.[8]
Materials:
-
N-(4-methoxyphenyl)-1-vinylcyclopropane-1-carboxamide (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Potassium Carbonate (K₂CO₃, 1.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Sealed tube or pressure vessel
-
Oxygen (balloon)
Procedure:
-
Vessel Charging: To a sealable reaction tube, add the vinyl cyclopropanecarboxamide substrate (0.5 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.025 mmol, 5 mol%), and K₂CO₃ (0.5 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (2.0 mL).
-
Atmosphere Exchange: The tube is sealed, and the atmosphere is purged and replaced with molecular oxygen (from a balloon).
-
Reaction Execution: The mixture is heated to 50 °C and stirred for 24 hours.
-
Workup: After cooling, the reaction mixture is diluted with saturated aqueous NaCl and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography (petroleum ether/ethyl acetate) to yield the desired 3-azabicyclo[3.1.0]hexan-2-one product.[8]
Chapter 3: Enantioselective and Advanced Methodologies
The development of asymmetric syntheses of 3-ABH derivatives is crucial for their application in drug development. Palladium catalysis has been instrumental in achieving this goal, primarily through enantioselective C-H functionalization.
Enantioselective C–H Functionalization
Researchers have developed a highly enantioselective route to densely substituted 3-ABH derivatives via a palladium-catalyzed cyclopropane C-H functionalization followed by a one-pot nucleophilic addition.[9] This strategy employs a modular, bench-stable diazaphospholane ligand to induce high levels of enantioselectivity. The process involves the Pd(0)-catalyzed reaction of a cyclopropane C-H bond with an electrophilic trifluoroacetimidoyl chloride, generating a cyclic ketimine product. This intermediate can then be trapped in situ with various nucleophiles, providing rapid access to complex and chiral 3-ABH structures.[9] This method highlights the power of ligand design in controlling reactivity and selectivity in palladium catalysis.
Conclusion
Palladium catalysis offers a diverse and powerful toolkit for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. The methodologies discussed, from robust [2+1] cycloadditions to elegant intramolecular cyclizations and cutting-edge enantioselective C-H functionalizations, provide researchers with reliable and versatile routes to this medicinally important scaffold. The choice of strategy—be it the convergent assembly from maleimides or the intramolecular cyclization of an acyclic precursor—can be tailored to the specific target molecule and desired substitution pattern. A thorough understanding of the underlying mechanisms is paramount for reaction optimization and troubleshooting, enabling the efficient construction of novel 3-ABH derivatives for the advancement of chemical biology and drug discovery.
References
-
Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link][6]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link][10]
-
Pedroni, J., & Cramer, N. (2017). Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society, 139(32), 11024-11027. [Link][9]
-
Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry. [Link][4]
-
Chaki, B. M., Takenaka, K., Zhu, L., Tsujihara, T., Takizawa, S., & Sasai, H. (2020). Enantioselective One‐pot Synthesis of 3‐Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. Advanced Synthesis & Catalysis. [Link][11]
-
Kadota, I., Takamura, H., Sato, K., Ohno, A., Matsuda, K., & Yamamoto, Y. (2003). Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes. Organic Letters, 5(25), 4763-4766. [Link][12]
-
Li, M., Li, J., Zhang, Z., Chen, L., Ma, N., Liu, Q., Zhang, X., & Zhang, G. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances. [Link][1]
-
Li, M., Li, J., Zhang, Z., Chen, L., Ma, N., Liu, Q., Zhang, X., & Zhang, G. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Semantic Scholar. [Link][8]
-
Kadota, I., Takamura, H., Sato, K., Ohno, A., Matsuda, K., & Yamamoto, Y. (2004). Palladium(0)-Catalyzed Stereoselective Cyclization of Allenenes: Divergent Synthesis of Pyrrolidines and 3-Azabicyclo[3.1.0]hexanes from Single Allenenes. The Journal of Organic Chemistry, 69(1), 23-30. [Link][13]
-
Zheng, Y., Yu, X., Lv, S., Mykhailiuk, P. K., Ma, Q., Hai, L., & Wu, Y. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118. [Link][3]
-
Ghate, M., & Jain, S. V. (2014). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Letters in Drug Design & Discovery, 11(2), 184-198. [Link][14]
-
Vasin, A. V., Razin, V. V., Zolotarev, A. A., & Novikov, M. S. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 16, 2337-2346. [Link][5]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. [Link][15]
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. [Link][16]
-
Zhang, J., & Schmalz, H. G. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(11), 2712-2715. [Link][17]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link][18]
-
Li, M., Li, J., Zhang, Z., Chen, L., Ma, N., Liu, Q., Zhang, X., & Zhang, G. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 13(40), 28247-28251. [Link][2]
Sources
- 1. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicyc ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05440C [pubs.rsc.org]
- 2. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 6. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel synthesis of 3-azabicyclo[3.1.0]hexanes by unusual palladium(0)-catalyzed cyclopropanation of allenenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chiral Resolution of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Introduction: The Significance of Chiral 3-Azabicyclo[3.1.0]hexane Scaffolds
The 3-azabicyclo[3.1.0]hexane ring system is a conformationally constrained proline analogue that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it a valuable scaffold for designing potent and selective ligands for various biological targets, including receptors and enzymes.[3] 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, in its enantiomerically pure forms, serves as a critical chiral building block for the synthesis of complex pharmaceutical agents. As enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles, the development of robust methods for their separation is a cornerstone of modern pharmaceutical development.[]
This application note provides a detailed guide to the chiral resolution of racemic this compound via diastereomeric salt crystallization, a scalable and economically viable method.[5] We will delve into the mechanistic underpinnings of this classical resolution technique, provide step-by-step experimental protocols, and detail the analytical methods required to validate the enantiomeric purity of the final products.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution by this method leverages the principle that while enantiomers have identical physical properties in an achiral environment, their reaction with a single enantiomer of another chiral compound (the resolving agent) yields diastereomers.[] These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6][7]
The process can be conceptually broken down into three key stages, as illustrated in the workflow diagram below:
-
Salt Formation: The racemic carboxylic acid is reacted with an enantiomerically pure chiral amine (the resolving agent) in a suitable solvent to form a mixture of two diastereomeric salts.
-
Fractional Crystallization: Exploiting the differential solubility of the diastereomeric salts, the less soluble salt is selectively crystallized from the solution, leaving the more soluble salt in the mother liquor.
-
Liberation of Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the ionic bond, liberating the desired enantiomerically enriched carboxylic acid and allowing for the recovery of the resolving agent.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Experimental Protocols
Part 1: Synthesis of Racemic this compound
A synthesis of the racemic starting material has been reported and can be achieved through the hydrolysis of the corresponding nitrile.[8]
-
Reaction: A mixture of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane and barium hydroxide in water is heated to reflux.[8]
-
Work-up: After cooling, the reaction is neutralized with sulfuric acid. The resulting precipitate is filtered, and the filtrate is concentrated to yield the title product.[8]
Part 2: Screening and Optimization of Chiral Resolving Agent and Solvent
The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. For a carboxylic acid, chiral amines are the resolving agents of choice. Based on literature precedents for similar structures, (R)-(+)-α-methylbenzylamine (also known as (R)-(+)-1-phenylethylamine) and (R)-(+)-N-benzyl-1-phenylethylamine are excellent starting candidates.[9][10] The latter is often advantageous due to its lower water solubility, which can simplify the recovery process.[10]
Protocol for Screening:
-
Setup: In a series of small vials, dissolve a small amount (e.g., 100 mg, 0.46 mmol) of racemic this compound in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate) at different concentrations.
-
Addition of Resolving Agent: Add 0.5 equivalents of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) to each vial.
-
Observation: Stir the vials at room temperature and observe for spontaneous precipitation. If no crystals form, slowly cool the vials and/or allow for slow evaporation of the solvent.
-
Analysis: If crystals are obtained, isolate them by filtration, wash with a small amount of cold solvent, and dry. Liberate the acid from a small sample of the crystals and the mother liquor and analyze the enantiomeric excess (e.e.) of each by chiral HPLC (see Part 4). The combination that provides a high yield of crystals with a high e.e. is selected for scale-up.
| Parameter | Rationale for Optimization |
| Resolving Agent | The structural compatibility between the acid and the chiral amine dictates the stability and differential solubility of the resulting diastereomeric salts. |
| Solvent System | The solvent must dissolve the diastereomeric salts to a suitable extent, allowing for the less soluble salt to crystallize upon cooling or concentration while keeping the more soluble salt in solution. |
| Stoichiometry | While a 1:1 molar ratio is common, using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent can sometimes improve the purity of the initially crystallized salt. |
| Temperature Profile | Controlled cooling is crucial for obtaining well-formed crystals and maximizing the difference in solubility between the diastereomers. |
Part 3: Preparative Scale Chiral Resolution
This protocol is based on the use of (R)-(+)-α-methylbenzylamine as the resolving agent, a commonly successful choice for proline analogues.[9]
Materials:
-
Racemic this compound
-
(R)-(+)-α-methylbenzylamine
-
Ethanol (absolute)
-
2M Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware, heating/stirring plate, filtration apparatus
Step-by-Step Protocol:
-
Dissolution: In a 250 mL flask, dissolve 10.0 g (46.0 mmol) of racemic this compound in 150 mL of absolute ethanol. Heat gently to ensure complete dissolution.
-
Salt Formation: To the warm solution, add 5.57 g (46.0 mmol) of (R)-(+)-α-methylbenzylamine dropwise with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur. To maximize the yield, the flask can be placed in a refrigerator (4°C) for several hours or overnight.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold absolute ethanol to remove residual mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
-
(Optional) Recrystallization: To improve the diastereomeric purity, the salt can be recrystallized from a minimal amount of hot ethanol.
-
Liberation of the Enriched Enantiomer:
-
Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of ethyl acetate.
-
Acidify the stirred mixture to pH 1-2 by the dropwise addition of 2M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Final Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched this compound.
Part 4: Analytical Method for Enantiomeric Excess (e.e.) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of the resolved product.[11][12] Polysaccharide-based chiral stationary phases are particularly effective for a wide range of compounds.[12]
Caption: Workflow for Chiral HPLC Analysis.
Recommended HPLC Conditions:
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.[12][13] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25°C. |
| Detection | UV at 254 nm (due to the benzyl group). |
| Injection Volume | 10 µL. |
| Sample Preparation | Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase. |
Data Analysis:
The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:[12]
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | Improper solvent choice; solution is too dilute. | Screen other solvents; slowly evaporate some solvent to increase concentration; try cooling to a lower temperature. |
| Oily precipitate forms | The diastereomeric salt is "oiling out" instead of crystallizing. | Try a different solvent or solvent mixture; add a co-solvent; ensure slow cooling. |
| Low enantiomeric excess (e.e.) | Inefficient chiral discrimination; co-precipitation of the more soluble salt. | Recrystallize the diastereomeric salt; screen other resolving agents; optimize the crystallization temperature and cooling rate. |
| Poor peak separation in HPLC | Suboptimal mobile phase composition. | Adjust the ratio of hexane to isopropanol (increasing IPA generally reduces retention time); ensure the presence of an acidic modifier like TFA. |
Conclusion
The diastereomeric salt crystallization method described provides a robust and scalable pathway to optically pure this compound. Careful screening of the resolving agent and crystallization solvent, followed by systematic optimization of the process parameters, is key to achieving high yield and excellent enantiomeric purity. The analytical methods outlined herein provide the necessary tools for the validation of the resolution process, ensuring the production of high-quality chiral building blocks for pharmaceutical research and development.
References
- Schering-Plough. (n.d.). Process for preparation of boceprevir and intermediates thereof. Google Patents.
- Merck Sharp & Dohme Corp. (n.d.). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents.
- Felpin, F. X., & Lebreton, J. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 16(3), 2634–2660.
- Renaud, P., & Gandon, V. (2010). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 75(15), 5097–5107.
- Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 857-862.
- Fleck, M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. Springer.
- Janssen Pharmaceutica NV. (n.d.). Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones and the use thereof as medicament. Google Patents.
- Wang, J., et al. (2018). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. Molecules, 23(12), 3326.
- Ulrich, J., & Jones, M. J. (Eds.). (2014). Salts of amino acids: Crystallization, Structure and Properties. u:cris-Portal.
- Wiley-VCH. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
- ResearchGate. (n.d.). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Request PDF.
- Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. Tetrahedron, 73(24), 3363-3369.
- Imbeà, M., et al. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 72(23), 8758–8765.
- ResearchGate. (n.d.). Resolution of 2-chloromandelic acid with (R)-(+)
- Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3.
- Noorduin, W. L., et al. (2008). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 10(9), 1195-1200.
- MDPI. (2023).
- Trapp, O. (2007). Analytical Methods.
- van der Meer, S. A. J., et al. (2008). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 10, 1195-1200.
- National Institutes of Health. (n.d.). Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids.
- Epstein, J. W., et al. (1976). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 19(4), 489–494.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uma.es [uma.es]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hplc.eu [hplc.eu]
Application Notes & Protocols: Strategic Use of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid in Modern Protease Inhibitor Design
Abstract
The design of potent and specific protease inhibitors is a cornerstone of modern drug discovery, targeting a range of diseases from viral infections like Hepatitis C and COVID-19 to various cancers. A key strategy in this field is the use of conformationally restricted scaffolds to enhance binding affinity, selectivity, and pharmacokinetic properties.[1][2] The 3-azabicyclo[3.1.0]hexane framework has emerged as a "privileged structure" in medicinal chemistry, prized for its rigid, three-dimensional topology that mimics peptide turns and optimally presents pharmacophoric groups to the active site of an enzyme.[3][4][5] This document provides a detailed guide for researchers on the synthesis and application of a key derivative, 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid , as a versatile building block in the rational design of next-generation protease inhibitors. We will cover its synthesis, strategic incorporation into peptidomimetic backbones, and detailed protocols for evaluating the resulting inhibitors in both enzymatic and cell-based assays.
Introduction: The Rationale for Constrained Scaffolds
Proteases are ubiquitous enzymes that catalyze the cleavage of peptide bonds, playing critical roles in physiological and pathological processes. Their dysregulation makes them prime therapeutic targets. Early protease inhibitors were often based on natural peptide substrates, but these suffered from poor oral bioavailability, metabolic instability, and low selectivity.
The field of peptidomimetics seeks to overcome these limitations by designing molecules that retain the key binding interactions of peptides but possess superior drug-like properties. A central principle in this effort is conformational constraint . By locking a part of the molecule into a specific, bioactive conformation, several advantages are gained:
-
Reduced Entropy Loss: Upon binding to the target, a rigid molecule loses less conformational entropy compared to a flexible one, leading to a more favorable free energy of binding (ΔG) and, consequently, higher potency.
-
Enhanced Selectivity: A rigid scaffold is less likely to adopt conformations that allow it to bind to off-target proteases, improving the inhibitor's selectivity profile.
-
Improved Metabolic Stability: The non-natural bicyclic structure is resistant to degradation by endogenous proteases.
The 3-azabicyclo[3.1.0]hexane scaffold is an exemplary constrained building block. Its fused cyclopropane-pyrrolidine ring system serves as a rigid mimic of the proline residue often found in the P2 position of protease substrates.[6] This specific positioning is critical for inhibitors targeting serine proteases like the Hepatitis C Virus (HCV) NS3/4A protease and the SARS-CoV-2 Main Protease (Mpro).[1][7] this compound provides this core structure with two essential handles for synthetic elaboration: a benzyl group protecting the nitrogen and a carboxylic acid for peptide coupling.
Synthesis of the Core Building Block
The title compound can be reliably synthesized via the hydrolysis of its corresponding nitrile precursor. The following protocol outlines a standard laboratory procedure.
Protocol 2.1: Synthesis of this compound
This protocol describes the barium hydroxide-mediated hydrolysis of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane.
Causality and Rationale:
-
Barium Hydroxide: A strong base is required to hydrolyze the stable nitrile group to a carboxylate. Ba(OH)₂ is effective and the resulting barium sulfate precipitate, formed during neutralization, is easily filtered off, simplifying purification.
-
Reflux Conditions: The high temperature is necessary to drive the hydrolysis reaction, which is typically slow at room temperature.
-
Neutralization with Sulfuric Acid: H₂SO₄ is used to neutralize the excess Ba(OH)₂ and protonate the carboxylate. It has the added benefit of precipitating the barium ions as insoluble BaSO₄.
Materials:
-
3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Deionized water
-
Sulfuric acid (1 M solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Combine 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane (e.g., 2.77 g, 14.0 mmol) and barium hydroxide octahydrate (e.g., 4.47 g, 14.2 mmol) in a round-bottom flask.[8]
-
Add deionized water (100 mL) and a magnetic stir bar.
-
Heat the mixture to reflux and maintain for 18-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. A thick white precipitate may be present.
-
Slowly add 1 M sulfuric acid dropwise while stirring until the pH of the solution is neutral (~pH 7). A dense white precipitate of barium sulfate will form.
-
Filter the mixture through a Büchner funnel to remove the barium sulfate precipitate. Wash the filter cake twice with ethanol and twice with water to ensure complete recovery of the product.[8]
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
To the resulting residue, add hot ethanol and stir to dissolve the product, leaving behind any remaining inorganic salts.
-
Filter the hot ethanol solution and concentrate the filtrate in vacuo to yield the final product, this compound, typically as a white solid.[8]
-
Confirm structure and purity via ¹H NMR and LC-MS.
Caption: Synthetic route to the target carboxylic acid.
Design Strategy: Incorporation into a Peptidomimetic Inhibitor
This building block is most commonly utilized as a constrained P2 element in inhibitors of serine proteases. The general design strategy involves coupling its free carboxylic acid to a P1 fragment (which often includes a "warhead" that interacts with the catalytic serine) and, after deprotection of the nitrogen, coupling it to a P3 fragment or capping group.
Caption: General structure of a peptidomimetic inhibitor.
Protocol 3.1: Synthesis of a Model P2-P1 Dipeptide Fragment
This protocol demonstrates the coupling of the title compound with a P1 amino ester, a key step in inhibitor synthesis.
Causality and Rationale:
-
Peptide Coupling Reagents (HBTU/HATU): These reagents activate the carboxylic acid, converting it into a highly reactive intermediate that readily couples with the amine of the P1 fragment to form a stable amide bond. They are chosen for their high efficiency and low rate of side reactions (like racemization).
-
Base (DIPEA/NMM): A non-nucleophilic organic base is required to neutralize the acidic species formed during the reaction and to deprotonate the ammonium salt of the P1 amine, freeing it to act as a nucleophile.
-
Anhydrous Solvent (DMF/DCM): The reaction must be performed in the absence of water, as water can hydrolyze the activated ester intermediate, quenching the reaction.
Materials:
-
This compound
-
P1-fragment methyl ester hydrochloride (e.g., L-Cyclohexylalanine methyl ester HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the P1-fragment methyl ester hydrochloride (1.2 eq) in anhydrous DMF.
-
Add the solution from Step 3 to the activated acid solution from Step 2.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the desired dipeptide fragment.
In Vitro Evaluation of Protease Inhibition
Once a final inhibitor is synthesized, its potency must be quantified. A fluorescence resonance energy transfer (FRET) assay is a common and robust method for this purpose.[9]
Protocol 4.1: FRET-Based Assay for HCV NS3/4A Protease Activity
Principle: This assay uses a synthetic peptide substrate containing a fluorophore and a quencher. In the intact peptide, the quencher suppresses the signal from the fluorophore. When the HCV NS3/4A protease cleaves the peptide, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. Inhibitors will slow this rate.
Materials:
-
Recombinant HCV NS3/4A protease[10]
-
FRET substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH₂)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 0.01% Triton X-100[11]
-
Test inhibitor and reference inhibitor (e.g., Boceprevir) dissolved in DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor and reference compound in DMSO. Dispense 1 µL of each dilution into the wells of the assay plate. For control wells, add 1 µL of DMSO (for 100% activity) and 1 µL of a known inhibitor at a high concentration (for 0% activity).
-
Enzyme Addition: Prepare a solution of HCV NS3/4A protease in assay buffer (e.g., final concentration of 40 nM).[11] Add 50 µL of this solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the FRET substrate in assay buffer (e.g., final concentration of 60 µM).[11] Add 50 µL of this solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis (IC₅₀ Determination): a. Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot. b. Normalize the velocities by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme)) c. Plot % Inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Scaffold | Hypothetical IC₅₀ (nM) |
| Reference (Boceprevir) | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane | 15 |
| Test Compound 1 | 3-Benzyl-3-azabicyclo[3.1.0]hexane | 25 |
| Test Compound 2 | 3-Azabicyclo[3.1.0]hexane (de-benzylated) | 10 |
Cell-Based Evaluation of Antiviral Efficacy
An essential step is to determine if the inhibitor is active in a cellular context, where it must cross cell membranes and remain stable. The HCV replicon system is the gold standard for this purpose.[11]
Protocol 5.1: HCV Replicon Assay
Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV RNA that self-replicates. This replicon often contains a reporter gene, such as luciferase. The level of reporter activity is directly proportional to the rate of viral replication. An effective inhibitor will reduce reporter signal. A parallel cytotoxicity assay is crucial to ensure the observed effect is not due to cell death.
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
Procedure:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter) into 96-well plates and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the cells. Include a positive control (e.g., Telaprevir) and a negative control (DMSO). Prepare a parallel plate for cytotoxicity assessment.
-
Incubation: Incubate the plates for 48-72 hours.
-
Efficacy Measurement (EC₅₀): a. Lyse the cells on the efficacy plate and measure luciferase activity according to the manufacturer's protocol (e.g., Bright-Glo™ Luciferase Assay System). b. Plot the luminescence signal against the log of inhibitor concentration and fit the curve to determine the EC₅₀ value.
-
Cytotoxicity Measurement (CC₅₀): a. Add a viability reagent (e.g., MTS or WST-8) to the cytotoxicity plate and incubate for 1-4 hours.[7] b. Measure the absorbance at the appropriate wavelength. c. Plot absorbance against the log of inhibitor concentration to determine the CC₅₀ value.
-
Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more favorable therapeutic window.
| Compound | Hypothetical EC₅₀ (nM) | Hypothetical CC₅₀ (µM) | Selectivity Index (SI) |
| Reference (Telaprevir) | 50 | > 50 | > 1000 |
| Test Compound 2 | 80 | > 50 | > 625 |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the design of potent protease inhibitors. Its rigid, bicyclic core provides the conformational pre-organization necessary for high-affinity binding, while its functional handles allow for straightforward incorporation into peptidomimetic frameworks. The protocols outlined here provide a comprehensive roadmap for researchers, from the synthesis of this key intermediate to its application in inhibitor design and subsequent biological evaluation.
Future work in this area will likely focus on exploring stereochemical diversity and substitution on the bicyclic ring system to further optimize interactions within the S2 pocket of target proteases, leading to inhibitors with even greater potency and improved selectivity profiles.[7][12]
References
- Qiao J, et al. (2021). SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model. Science, 371(6536):1374-1378. [URL: https://www.science.org/doi/10.1126/science.abf1611]
- Tkachenko, A. A., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 27(21), 7247. [URL: https://www.mdpi.com/1420-3049/27/21/7247]
- Filatov, A. S., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals, 15(9), 1137. [URL: https://www.mdpi.com/1424-8247/15/9/1137]
- Zheng, Y., et al. (2021). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. ResearchGate. [URL: https://www.researchgate.net/figure/Construction-of-3-azabicyclo-310hexane-scaffolds_fig1_349405105]
- Tkachenko, A. A., et al. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Pharmaceuticals, 17(1), 129. [URL: https://www.mdpi.com/1424-8247/17/1/129]
- Singh, S. B., et al. (2007). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(3), 641-646. [URL: https://pubmed.ncbi.nlm.nih.gov/17174090/]
- Monn, J. A., et al. (1999). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Journal of Medicinal Chemistry, 42(6), 1027-1040. [URL: https://pubs.acs.org/doi/10.1021/jm980591x]
- Fang, Y., et al. (2021). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 23(1), 159-164. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03932]
- Gordon, C. P., et al. (2012). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS One, 7(10), e46243. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3462187/]
- Lin, C., et al. (2009). Hepatitis C Viral NS3-4A Protease Activity Is Enhanced by the NS3 Helicase. Journal of Biological Chemistry, 284(43), 29594-29603. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2781434/]
- Pfizer Inc. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Google Patents, EP0007128A1. [URL: https://patents.google.
- PrepChem (2023). Synthesis of 1. This compound. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-3-benzyl-3-azabicyclo-3-1-0-hexane-1-carboxylic-acid]
- Konno, S., et al. (2022). SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. ACS Medicinal Chemistry Letters, 13(10), 1629-1636. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00320]
- Lee, C. M., et al. (2022). Micro-PET imaging of hepatitis C virus NS3/4A protease activity using a protease-activatable retention probe. Frontiers in Molecular Biosciences, 9, 1024225. [URL: https://www.frontiersin.org/articles/10.3389/fmolb.2022.1024225/full]
- Chen, C., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Central Science, 8(2), 209-218. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.1c01371]
- Llinàs-Brunet, M., et al. (2004). Inhibitors of Hepatitis C Virus NS3.4A Protease: P2 Proline Variants. Journal of Medicinal Chemistry, 47(25), 6584-6594. [URL: https://www.researchgate.net/publication/8157745_Inhibitors_of_Hepatitis_C_Virus_NS34A_Protease_P2_Proline_Variants]
- Oyadomari, W., et al. (2022). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. ResearchGate. [URL: https://www.researchgate.net/publication/358896584_Towards_a_Survival-Based_Cellular_Assay_for_the_Selection_of_Protease_Inhibitors_in_Escherichia_coli]
- Mikołajczyk, M., et al. (2001). Constrained cycloalkyl analogues of glutamic acid: Stereocontrolled synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) and its 6-phosphonic acid analogue. Tetrahedron: Asymmetry, 12(1), 41-50. [URL: https://www.researchgate.net/publication/244588825_Constrained_cycloalkyl_analogues_of_glutamic_acid_Stereocontrolled_synthesis_of_--2-aminobicyclo310hexane-26-dicarboxylic_acid_LY354740_and_its_6-phosphonic_acid_analogue]
- Perry, J. K., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(15), 16481-16489. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02008]
- A2B Chem. (n.d.). This compound. a2bchem.com. [URL: https://www.a2bchem.com/product/a2b15713431]
- Iqbal, M., & McCormick, P. A. (2011). Protease inhibitors in hepatitis C: from chronic disease to cure. Irish Medical Journal, 104(8), 230-231. [URL: https://pubmed.ncbi.nlm.nih.gov/22125874/]
- Hashimoto, T., et al. (2019). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 24(12), 2297. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631862/]
- Sigma-Aldrich. (n.d.). How to Use Inhibitors. sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/enzyme-activity-assays/how-to-use-inhibitors]
- Evans, B. E., et al. (1988). Design and Synthesis of Novel Scaffolds and Building Blocks. Journal of Medicinal Chemistry, 31(12), 2235-2246. [URL: https://dspace.uevora.pt/rdpc/handle/10174/19543]
- Johnson, C. L., et al. (2014). Modulation of Kinase Activities In Vitro by Hepatitis C Virus Protease NS3/NS4A Mediated-Cleavage of Key Immune Modulator Kinases. Viruses, 6(5), 2108-2131. [URL: https://www.mdpi.com/1999-4915/6/5/2108]
- Banks, B. J. (2003). 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy. Google Patents, US20030207876A1. [URL: https://patents.google.
- Re, F., et al. (2007). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy, 51(10), 3640-3646. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2043236/]
- Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. bitesizebio.com. [URL: https://bitesizebio.com/23792/protease-inhibitors-101-best-practices-for-use-in-the-lab/]
- Gilon, C., et al. (2020). Peptidomimetic agents, synthesis and uses thereof. Google Patents, CA3139103A1. [URL: https://patents.google.
- Bristol-Myers Squibb Company. (2013). Hcv ns3 protease inhibitors. Google Patents, WO2013074386A2. [URL: https://patents.google.
- Hai, N. T. B., et al. (2021). Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. ResearchGate. [URL: https://www.researchgate.net/figure/Representative-bioactive-compounds-with-a-3-azabicyclo-310hexane-core-structure_fig1_349405105]
- BindingDB. (n.d.). Target: Dipeptidyl-peptidase IV. bindingdb.org. [URL: https://www.bindingdb.org/rshow/target/binder/DPP4_HUMAN/articles]
- Selleck Chemicals. (n.d.). Caspase-3 Selective Inhibitors. selleckchem.com. [URL: https://www.selleckchem.com/caspase.html]
- Advanced ChemBlocks Inc. (n.d.). 3-Azabicyclo[3.1.0]hexane. achemblock.com. [URL: https://www.achemblock.com/products/3-azabicyclo-3-1-0-hexane.html]
Sources
- 1. US11708348B2 - Protease inhibitors for treatment of coronavirus infections - Google Patents [patents.google.com]
- 2. CA3139103A1 - Peptidomimetic agents, synthesis and uses thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatitis C Viral NS3-4A Protease Activity Is Enhanced by the NS3 Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid in GPCR Modulator Synthesis: A Technical Guide
Introduction: The Strategic Value of Constrained Scaffolds in GPCR Drug Discovery
G-protein coupled receptors (GPCRs) represent one of the most successful target classes for modern pharmacotherapeutics.[1] Their intricate role in signal transduction across cell membranes makes them central to a vast array of physiological processes and disease states.[1] A key challenge in the design of novel GPCR modulators lies in achieving high affinity and selectivity for the target receptor, while minimizing off-target effects. One powerful strategy to address this challenge is the use of conformationally constrained scaffolds in ligand design. These rigid molecular frameworks reduce the entropic penalty of binding to the receptor and present functional groups in well-defined spatial orientations, enhancing potency and selectivity.[2]
The 3-azabicyclo[3.1.0]hexane core is a prime example of such a "privileged scaffold," a structural motif that is recurrent in bioactive molecules.[3][4] Its rigid, three-dimensional structure provides an excellent platform for the precise positioning of pharmacophoric elements to interact with GPCR binding pockets. This application note provides a detailed guide to the synthesis and application of a key derivative of this scaffold, 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, in the development of potent and selective GPCR modulators, with a focus on dopamine D3 receptor antagonists and adenosine A3 receptor agonists.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is a critical first step in the development of a diverse library of GPCR modulators. The following protocol describes a reliable method for its preparation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[5]
Step 1: Synthesis of 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane
-
Materials: 3-Benzyl-3-azabicyclo[3.1.0]hexane, cyanogen bromide, diethyl ether, sodium bicarbonate.
-
Procedure:
-
Dissolve 3-Benzyl-3-azabicyclo[3.1.0]hexane (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 equivalents) in diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane.
-
Step 2: Hydrolysis to this compound
-
Materials: 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane, barium hydroxide, water, sulfuric acid, ethanol.
-
Procedure:
-
A mixture of 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane (2.77 g, 14.0 mmol) and barium hydroxide (4.47 g, 14.2 mmol) in water (100 ml) is heated to reflux for 18 hours.[5]
-
The reaction is then cooled and brought to a neutral pH with sulfuric acid.[5]
-
The thick white mixture is filtered and washed twice with ethanol and twice with water.[5]
-
The filtrate is concentrated in vacuo, and the residue is mixed with hot ethanol and filtered again.[5]
-
The filtrate is concentrated to provide the title product (2.91 g, 13.4 mmol, 96% yield).[5]
-
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | 1H NMR (D2O) |
| This compound | C13H15NO2 | 217.26 g/mol | 7.50 (bs, 5H), 4.36 (s, 2H), 3.9 (bs, 1H), 3.6 (m, 1H), 3.5 (bm, 2H), 2.14 (bs, 1H), 1.53 (bs, 1H), 1.09 (bs, 1H)[5] |
Application in GPCR Modulator Synthesis: Derivatization via Amide Coupling
The carboxylic acid functionality of the core scaffold serves as a versatile handle for the introduction of diverse chemical moieties through amide bond formation. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of ligand properties for specific GPCR targets.
General Amide Coupling Protocols
The choice of coupling reagent is crucial for achieving high yields and purity, especially when dealing with sterically hindered substrates.[6] Two commonly employed and effective protocols are presented below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
-
Materials: this compound, amine of interest, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) and DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 2: HATU Mediated Amide Coupling
-
Materials: this compound, amine of interest, Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), DIPEA, DMF.
-
Procedure:
-
Dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in the EDC/HOBt protocol.
-
Case Study 1: Synthesis of Dopamine D3 Receptor Antagonists
The dopamine D3 receptor is a key target in the treatment of substance use disorders and other neuropsychiatric conditions.[7][8] The 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed in the development of potent and selective D3 receptor antagonists, such as GSK598809.[1][9]
Synthetic Workflow for Dopamine D3 Antagonists
Caption: Synthetic workflow for Dopamine D3 antagonists.
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are Gαi/o-coupled GPCRs.[7] Antagonists block the binding of dopamine, thereby inhibiting the downstream signaling cascade that is implicated in the rewarding effects of drugs of abuse.[10][11]
Caption: Dopamine D3 receptor signaling pathway.
Case Study 2: Synthesis of Adenosine A3 Receptor Agonists
The adenosine A3 receptor (A3AR) is a promising target for the treatment of inflammatory diseases and cancer.[12][13] The bicyclo[3.1.0]hexane scaffold has been instrumental in developing potent and selective A3AR agonists.[14][15]
Synthetic Approach for Adenosine A3 Agonists
The synthesis of adenosine A3 receptor agonists often involves the construction of a nucleoside analogue where the 3-azabicyclo[3.1.0]hexane moiety mimics the ribose sugar. The carboxylic acid can be converted to other functional groups to build the purine base.
Adenosine A3 Receptor Signaling Pathway
A3ARs are also coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and modulation of other signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation.[16][17][18]
Caption: Adenosine A3 receptor signaling pathway.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of GPCR modulators. Its rigid, bicyclic structure provides a robust platform for the design of potent and selective ligands. The straightforward derivatization of its carboxylic acid moiety via amide coupling allows for the rapid generation of compound libraries for SAR studies. The successful application of this scaffold in the development of dopamine D3 receptor antagonists and adenosine A3 receptor agonists highlights its potential for targeting a wide range of GPCRs implicated in various diseases. Future work in this area will likely focus on the synthesis of novel derivatives with improved pharmacokinetic properties and the exploration of this scaffold for other GPCR targets.
References
-
Bar-Yehuda, S., et al. (2009). The anti-inflammatory effect of A3 adenosine receptor agonists: a novel targeted therapy for rheumatoid arthritis. Expert Opinion on Investigational Drugs, 18(7), 977-987. [Link]
-
Bowes, J., & Weiner, D. M. (2001). The D3 Dopamine Receptor and Substance Dependence. Journal of Addictive Diseases, 20(3), 39-49. [Link]
-
Le Foll, B., et al. (2014). Dopamine D3 Receptor Ligands for Drug Addiction Treatment: Update on Recent Findings. Current Topics in Behavioral Neurosciences, 20, 269-289. [Link]
-
Le Foll, B., et al. (2014). Dopamine D3 receptor ligands for drug addiction treatment: Update on recent findings. Progress in brain research, 211, 223-240. [Link]
-
Li, Y., et al. (2020). Activation of adenosine A3 receptor inhibits inflammatory cytokine production in colonic mucosa of patients with ulcerative colitis by down-regulating the nuclear factor-kappa B signaling. Journal of digestive diseases, 21(1), 38-45. [Link]
-
Newman, A. H., et al. (2003). The Role of Central Dopamine D3 Receptors in Drug Addiction: A Review of Pharmacological Evidence. Psychopharmacology, 169(3-4), 235-249. [Link]
-
Newman, A. H., et al. (2015). Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis. Pharmacology, biochemistry, and behavior, 134, 46-58. [Link]
-
Olah, M. E., & Stiles, G. L. (2000). Adenosine receptor subtypes: characterization and therapeutic regulation. Annual review of pharmacology and toxicology, 40, 143-166. [Link]
-
Sajjadi, F. G., et al. (2007). A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis. American journal of respiratory cell and molecular biology, 37(5), 559-566. [Link]
-
Scala, M., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(6), 1845. [Link]
-
Varani, K., et al. (2017). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Medicinal research reviews, 37(4), 845-873. [Link]
-
GSK-598809. Grokipedia. [Link]
-
Scala, M., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Preprints.org. [Link]
-
Scala, M., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. [Link]
-
Tosh, D. K., et al. (2016). Scaffold Repurposing of Nucleosides (Adenosine Receptor Agonists): Enhanced Activity at the Human Dopamine and Norepinephrine Sodium Symporters. Journal of medicinal chemistry, 59(13), 6349-6363. [Link]
-
Micheli, F., et al. (2012). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in neuroscience, 6, 14. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
-
Zhang, Z., et al. (2021). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. Accounts of Chemical Research, 54(14), 2966-2978. [Link]
-
Vasin, A. A., et al. (2020). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 25(21), 5174. [Link]
-
Wang, Y., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]
-
Synthesis of 1. This compound. PrepChem.com. [Link]
-
Vasin, A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 77-85. [Link]
-
AZABICYCLO [3. 1. O] HEXYL DERIVATIVES AS MODULATORS OF DOPAMINE D3 RECEPTORS. European Patent Office. [Link]
-
Vasin, A. A., et al. (2019). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 24(11), 2132. [Link]
-
Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]
-
Wang, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
- 3-aza-bicyclo[3.1.0]hexane derivatives.
- Trans-3-aza-bicyclo[3.1.0]hexane derivatives.
-
de Carné-Carnavalet, B., et al. (2017). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 82(24), 13359-13368. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor | bioRxiv [biorxiv.org]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centerforbiomolecularmodeling.org [centerforbiomolecularmodeling.org]
- 10. Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A3 Adenosine Receptor Activation Mechanisms: Molecular Dynamics Analysis of Inactive, Active, and Fully Active States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
- 18. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
Application Notes & Protocols: Strategic Derivatization of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid for the Development of Novel Antiviral Agents
Abstract
The rigid 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in several potent antiviral agents, valued for its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for effective interaction with biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. The primary objective is to explore and optimize its antiviral potential through targeted chemical modifications. We will delve into the rationale behind derivatization strategies, provide detailed, step-by-step protocols for the synthesis of key derivatives, and outline methodologies for antiviral screening and structure-activity relationship (SAR) analysis.
Introduction: The Rationale for Derivatizing this compound
The 3-azabicyclo[3.1.0]hexane core is a privileged scaffold in medicinal chemistry, notably featuring in antiviral drugs like boceprevir and nirmatrelvir, which target viral proteases.[3][4][5] Its rigid, bicyclic structure provides a fixed conformational framework, which can lead to higher binding affinities and improved selectivity for target proteins compared to more flexible acyclic molecules.[2] The parent compound, this compound, possesses two primary points for chemical diversification: the carboxylic acid at the C-1 position and the benzyl group on the nitrogen atom.
The carboxylic acid moiety is a versatile handle for derivatization. While it can participate in crucial hydrogen bonding interactions with target proteins, its ionizable nature at physiological pH can negatively impact pharmacokinetic properties such as cell permeability and oral bioavailability.[6] Therefore, strategic modification of this group is a cornerstone of efforts to develop drug-like candidates. Common strategies include conversion to amides, esters, and bioisosteric replacements, each with the potential to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6][7]
This guide will focus on providing practical, actionable protocols for the synthesis and evaluation of novel derivatives of this compound, with the ultimate goal of identifying new lead compounds for antiviral drug discovery.
Synthesis of the Core Scaffold: this compound
The synthesis of the parent compound is a critical first step. A common route involves the hydrolysis of the corresponding nitrile precursor.[8]
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established literature procedures.[8]
Materials:
-
3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane
-
Barium hydroxide octahydrate
-
Sulfuric acid (1 M)
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane (1.0 eq) and barium hydroxide octahydrate (1.0-1.2 eq) in deionized water.
-
Heat the mixture to reflux with vigorous stirring for 18-24 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to pH 7 with 1 M sulfuric acid. A thick white precipitate of barium sulfate will form.
-
Filter the mixture through a Buchner funnel and wash the precipitate with ethanol and water.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the target compound, this compound, which can be further purified by recrystallization if necessary.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum in D₂O would show signals for the aromatic protons of the benzyl group, the benzylic protons, and the protons of the bicyclic core.[8]
Strategic Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the C-1 position is the primary target for derivatization to explore SAR and improve pharmacokinetic properties. The following sections provide protocols for key modifications.
Amide Formation: Enhancing Target Interactions and Permeability
Conversion of the carboxylic acid to an amide is a classic strategy in medicinal chemistry. Amides are generally less acidic and more lipophilic than carboxylic acids, which can improve membrane permeability. Furthermore, the amide N-H and carbonyl can act as hydrogen bond donors and acceptors, respectively, potentially forming new interactions with the target protein.
Protocol 3.1.1: General Procedure for Amide Coupling
This protocol utilizes a standard peptide coupling reagent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), to facilitate amide bond formation.
Materials:
-
This compound
-
Desired amine (R-NH₂) (e.g., benzylamine, aniline derivatives, amino acid esters)
-
EDC (1.1-1.5 eq)
-
HOBt (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir at room temperature for 15-30 minutes.
-
Add the desired amine (1.0-1.2 eq) followed by DIPEA or TEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Amide Derivatives and Rationale
| Derivative Class | R-Group Example | Rationale for Synthesis |
| Simple Alkyl/Aryl Amides | Benzyl, Phenyl | Establish baseline activity and explore steric and electronic effects in the binding pocket. |
| Heterocyclic Amides | Pyridyl, Thiazolyl | Introduce potential new hydrogen bonding sites and modulate solubility. |
| Amino Acid Amides | Glycine methyl ester, Leucine methyl ester | Mimic peptide linkages, potentially targeting protease active sites. |
Ester Formation: Prodrug Strategies for Improved Bioavailability
Esterification of the carboxylic acid can create prodrugs that are more lipophilic and can passively diffuse across cell membranes. Once inside the cell, these esters can be hydrolyzed by cellular esterases to release the active carboxylic acid.
Protocol 3.2.1: Fischer Esterification
A straightforward method for the synthesis of simple alkyl esters.
Materials:
-
This compound
-
Desired alcohol (R-OH) (e.g., methanol, ethanol) (used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Antiviral Activity Screening
Once a library of derivatives has been synthesized, they must be screened for antiviral activity. The choice of assay will depend on the target virus. Given the structural similarity of the scaffold to known protease inhibitors, initial screening against viral proteases is a logical starting point.[3][5]
Enzyme Inhibition Assays
-
Target: Viral proteases (e.g., SARS-CoV-2 3CLpro, HCV NS3/4A protease).
-
Principle: A fluorogenic substrate is incubated with the protease in the presence and absence of the test compound. Inhibition of the protease results in a decreased rate of substrate cleavage and a corresponding reduction in the fluorescent signal.
-
Outcome: Determination of the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Cell-Based Antiviral Assays
-
Principle: Host cells are infected with the virus and treated with the test compounds at various concentrations. The antiviral effect is measured by quantifying the reduction in viral replication, typically through methods such as quantitative PCR (qPCR) for viral RNA or by measuring virus-induced cytopathic effect (CPE).
-
Outcome: Determination of the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) to calculate the selectivity index (SI = CC₅₀/EC₅₀). A higher SI value indicates a more promising therapeutic window.
Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the biological data from the synthesized derivatives will allow for the development of a structure-activity relationship (SAR). This involves correlating the chemical modifications with the observed changes in antiviral potency and cytotoxicity.
Key Questions to Address in SAR Analysis:
-
How does the size and electronic nature of the amide substituent affect potency?
-
Are there specific hydrogen bonding interactions that are critical for activity?
-
Does esterification lead to improved cellular activity compared to the parent carboxylic acid?
-
What is the impact of replacing the benzyl group on the nitrogen with other substituents?
The insights gained from the initial SAR will guide the design of the next generation of more potent and selective antiviral compounds.
Diagrams
Caption: Experimental workflow for derivatization and antiviral evaluation.
Caption: General scheme for amide synthesis via EDC/HOBt coupling.
References
-
PrepChem. Synthesis of 1. This compound. Available at: [Link]
-
PubMed. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Available at: [Link]
-
National Institutes of Health (NIH). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. Available at: [Link]
-
ResearchGate. In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. Available at: [Link]
-
ResearchGate. Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. Available at: [Link]
-
National Institutes of Health (NIH). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Available at: [Link]
-
Office of Scientific and Technical Information (OSTI). Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies o. Available at: [Link]
-
PubMed Central. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. Available at: [Link]
- Google Patents. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
-
MDPI. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Available at: [Link]
-
National Institutes of Health (NIH). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Available at: [Link]
-
MDPI. Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Available at: [Link]
-
Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available at: [Link]
-
PubMed. Derivatization of carboxylic groups prior to their LC analysis - A review. Available at: [Link]
-
MDPI. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Available at: [Link]
-
Thieme Connect. Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Available at: [Link]
-
ResearchGate. Derivatization of carboxylic groups prior to their LC analysis – A review. Available at: [Link]
Sources
- 1. (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid () for sale [vulcanchem.com]
- 2. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Experimental procedure for N-debenzylation of 3-Benzyl-3-azabicyclo[3.1.0]hexane derivatives
An Application Guide to the N-Debenzylation of 3-Benzyl-3-azabicyclo[3.1.0]hexane Derivatives
Introduction: The Strategic Importance of N-Debenzylation
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic motif that serves as a crucial structural component in a wide array of biologically active molecules.[1][2] Its rigid framework is of significant interest in drug discovery, appearing in compounds developed as opioid receptor antagonists, T-type calcium channel inhibitors, and histone deacetylase inhibitors.[1][3] In the synthesis of these complex molecules, the benzyl (Bn) group is a frequently employed protecting group for the nitrogen atom of the bicyclic amine. Its popularity stems from its general stability across a broad spectrum of reaction conditions and its susceptibility to removal under mild reductive cleavage.[4][5]
The removal of the N-benzyl group, or N-debenzylation, is a pivotal final- or late-stage step in a synthetic route. This transformation unmasks the secondary amine, which is often essential for biological activity or allows for further derivatization. The choice of debenzylation method is critical, as it must be efficient and chemoselective, preserving other sensitive functional groups within the molecule. This guide provides an in-depth analysis and detailed protocols for the most effective methods of N-debenzylation of 3-Benzyl-3-azabicyclo[3.1.0]hexane derivatives, grounded in mechanistic principles to inform experimental design.
Pillar 1: Catalytic Hydrogenolysis with Palladium on Carbon (Pd/C)
This is the quintessential and most widely practiced method for N-debenzylation.[5] The procedure relies on the cleavage of the benzylic C-N bond using molecular hydrogen in the presence of a heterogeneous palladium catalyst.
Causality and Mechanistic Insight
The reaction mechanism involves the adsorption of both the N-benzyl amine substrate and molecular hydrogen onto the surface of the palladium catalyst.[5] On the catalyst surface, the H-H bond of the hydrogen molecule is cleaved through dissociative chemisorption, forming reactive palladium hydride species. These surface-bound hydrogen atoms then mediate the hydrogenolysis of the benzylic C-N bond of the adsorbed amine, leading to the formation of the deprotected secondary amine and toluene as a byproduct. The products subsequently desorb from the catalyst surface, thereby regenerating the active sites for the next catalytic cycle. The efficiency of this process is highly dependent on catalyst activity, hydrogen pressure, and solvent choice.
Protocol 1: Standard Hydrogenolysis using Pd/C and H₂ Gas
This protocol outlines the general procedure for N-debenzylation using a standard palladium on carbon catalyst and hydrogen gas at atmospheric or slightly elevated pressure.
Experimental Workflow
Caption: General workflow for N-debenzylation via catalytic hydrogenolysis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Benzyl-3-azabicyclo[3.1.0]hexane derivative | Substrate | N/A | 1.0 mmol |
| 10% Palladium on Carbon (Pd/C) | Catalyst | e.g., Sigma-Aldrich | 10-20 mol% Pd |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | N/A | 15-20 mL |
| Hydrogen (H₂) Gas | High Purity | N/A | H₂ balloon or Parr shaker |
| Celite® 545 | Filtration Aid | N/A | For filtration |
| Nitrogen (N₂) or Argon (Ar) Gas | Inert Gas | N/A | For purging |
Step-by-Step Procedure
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or Parr shaker bottle), dissolve the 3-Benzyl-3-azabicyclo[3.1.0]hexane derivative (1.0 mmol) in methanol or ethanol (15-20 mL).
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C catalyst (typically 10-20 mol% based on palladium content).
-
Establish Hydrogen Atmosphere: Seal the vessel. Carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle three times to ensure the reaction environment is free of air. For benchtop scale, a hydrogen-filled balloon is sufficient. For larger scales or more stubborn substrates, a Parr hydrogenation apparatus at elevated pressure (e.g., 50 psi) is recommended.[6]
-
Reaction: Stir the mixture vigorously at room temperature. Effective stirring is crucial for ensuring efficient contact between the solid catalyst, the liquid solution, and the hydrogen gas.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (N₂ or Ar).
-
Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the same solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected amine. The product can be purified further by chromatography or crystallization if required.
Safety Precautions
-
Palladium on carbon is pyrophoric, especially after use and when dry. Do not allow the filter cake to dry in the air. The catalyst on the Celite® pad should be quenched with water before disposal.
-
Hydrogen gas is highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.
Pillar 2: Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is an increasingly popular alternative to classical hydrogenation that circumvents the need for high-pressure, flammable hydrogen gas.[4] In this method, a hydrogen donor molecule generates hydrogen in situ. Ammonium formate is one of the most common and effective hydrogen donors for this purpose.[4][7][8]
Causality and Mechanistic Insight
The mechanism of CTH with ammonium formate is well-established.[9] The process begins with the adsorption of the formate anion onto the palladium surface. This is followed by the rate-limiting step: the abstraction of the formyl hydrogen, which generates a surface-bound palladium hydride species and carbon dioxide. The N-benzyl amine substrate then approaches the activated catalyst, and the C-N bond is cleaved by the palladium hydride, yielding the deprotected amine and toluene. This method is often faster than hydrogenation with H₂ gas and is performed under mild, neutral conditions at reflux temperature.[7][10]
Protocol 2: CTH using Pd/C and Ammonium Formate
This protocol provides a rapid and convenient procedure for N-debenzylation under non-hazardous conditions.
Catalytic Transfer Hydrogenation Workflow
Caption: Workflow for N-debenzylation via Catalytic Transfer Hydrogenation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Benzyl-3-azabicyclo[3.1.0]hexane derivative | Substrate | N/A | 3.0 mmol |
| 10% Palladium on Carbon (Pd/C) | Catalyst | N/A | Equal weight to substrate |
| Ammonium Formate (HCOONH₄) | Anhydrous | e.g., Sigma-Aldrich | 15 mmol (5 equivalents) |
| Methanol (MeOH) | Dry | N/A | 20 mL |
| Chloroform (CHCl₃) | ACS Grade | N/A | For washing |
| Celite® 545 | Filtration Aid | N/A | For filtration |
| Nitrogen (N₂) Gas | Inert Gas | N/A | For blanketing |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add the 3-Benzyl-3-azabicyclo[3.1.0]hexane derivative (3.0 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL).[7][10]
-
Inert Atmosphere: Flush the flask with nitrogen gas.
-
Donor Addition: To the stirred suspension, add anhydrous ammonium formate (15 mmol) in a single portion under the nitrogen atmosphere.[7][10]
-
Reaction: Heat the reaction mixture to reflux and maintain stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 10-60 minutes.[10]
-
Work-up and Filtration: Upon completion, allow the mixture to cool slightly. Filter the suspension through a pad of Celite® to remove the catalyst.
-
Washing and Isolation: Wash the Celite® pad with chloroform (20 mL).[7] Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired deprotected amine.
Pillar 3: Selective N-Debenzylation with Pearlman's Catalyst
In complex molecules, chemoselectivity is paramount. Standard Pd/C hydrogenation can sometimes lead to the undesired cleavage of other protecting groups, such as O-benzyl ethers. Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is superior for selective N-debenzylation in the presence of such sensitive groups.[6]
Causality and Selectivity
The hydrogenolysis of O-benzyl ethers is often promoted by acidic conditions, whereas it is retarded by basic conditions.[6] The amine substrate (or product) can itself neutralize trace acids in the reaction medium, which slows or prevents O-debenzylation. Pearlman's catalyst is known to be particularly effective under these neutral or slightly basic conditions, thus providing high yields of N-debenzylated products while leaving O-benzyl ethers intact.[6]
Protocol 3: Selective Hydrogenolysis using Pearlman's Catalyst
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substrate with N-Bn and O-Bn groups | Substrate | N/A | 1.0 mmol |
| 20% Palladium Hydroxide on Carbon | Catalyst | e.g., Sigma-Aldrich | 20% of substrate weight |
| Ethanol (EtOH) | Anhydrous | N/A | 10-20 mL |
| Hydrogen (H₂) Gas | High Purity | N/A | Parr shaker (50-55 psi) |
Step-by-Step Procedure
-
Reaction Setup: Dissolve the substrate (containing both N-benzyl and O-benzyl groups) in ethanol (at a concentration of 0.1-0.2 M) in a Parr shaker vessel.[6]
-
Catalyst Addition: Add Pearlman's catalyst (20% Pd(OH)₂/C), typically 20% by weight of the substrate.[6]
-
Hydrogenation: Place the vessel on a Parr shaker, purge with hydrogen, and pressurize to 50-55 psi of H₂.[6]
-
Reaction: Shake the reaction mixture at room temperature until monitoring (TLC, LC-MS) indicates completion.
-
Work-up: Follow the same work-up, filtration, and isolation procedure as described in Protocol 1, ensuring proper quenching of the pyrophoric catalyst.
Comparative Summary of Debenzylation Methods
| Method | Catalyst | Hydrogen Source | Conditions | Advantages | Limitations |
| Classical Hydrogenolysis | 10% Pd/C | H₂ Gas (balloon or >1 atm) | Room Temp, MeOH/EtOH | High yields, clean conversion, simple byproduct (toluene).[5] | Requires handling of flammable H₂ gas; may not be selective over O-benzyl ethers.[5][6] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Reflux, MeOH | Avoids H₂ gas, rapid reaction times, neutral conditions.[4][7][10] | Requires anhydrous reagents and inert atmosphere; catalyst loading can be high. |
| Selective Hydrogenolysis | 20% Pd(OH)₂/C (Pearlman's) | H₂ Gas (>1 atm) | Room Temp, EtOH, 50-55 psi | Excellent for selective N-debenzylation in the presence of O-benzyl ethers.[6] | Requires specialized high-pressure equipment (Parr shaker). |
| Oxidative Debenzylation | None | Ceric Ammonium Nitrate (CAN) | Room Temp, MeCN/H₂O | Non-reductive method, useful when reducible groups are present.[11][12] | Requires stoichiometric oxidant, produces benzaldehyde byproduct, may lack selectivity in some cases.[11][12] |
References
-
Siya Ram and Leonard D. Spicer. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418 (1987). [Link]
-
Duke University. Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. [Link]
-
ScienceMadness Community. Help with debenzylation of N-Benzyl. Sciencemadness.org. [Link]
-
ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]
-
Thieme. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Thieme Chemistry. [Link]
-
Royal Society of Chemistry. Chemoselective oxidative debenzylation of tertiary N-benzyl amines. RSC Publishing. [Link]
-
University of St Andrews. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. University of St Andrews Research Portal. [Link]
-
Rhodium Archive. CTH Removal of N-Benzyl Groups. Erowid. [Link]
-
ResearchGate. Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. ResearchGate. [Link]
-
National Institutes of Health. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. NIH National Library of Medicine. [Link]
-
Royal Society of Chemistry. Chemoselective oxidative debenzylation of tertiary N-benzyl amines. RSC Publishing. [Link]
-
Thieme. Transannular C–H Arylation of the Azabicyclo[3.1.0]hexane Core. Thieme Chemistry. [Link]
-
PubMed. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]
-
ACS Publications. Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. ACS Publications. [Link]
-
Taylor & Francis Online. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Synthetic Communications, 20(8), 1209-1212 (1990). [Link]
-
Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 17, 240-249 (2021). [Link]
-
Royal Society of Chemistry. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]
-
National Institutes of Health. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. NIH National Library of Medicine. [Link]
-
ACS Publications. Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
ResearchGate. Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. [Link]
- Google Patents. Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
-
National Institutes of Health. Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. NIH National Library of Medicine. [Link]
-
ResearchGate. Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. ResearchGate. [Link]
- Google Patents. A process for the preparation of 3-azabicyclo\3.1.0\hexane derivatives and modifications thereof.
Sources
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 9. researchgate.net [researchgate.net]
- 10. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid as a constrained amino acid mimic
Application Note & Protocols
Topic: 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid as a Constrained Amino Acid Mimic
Abstract
The rational design of peptide-based therapeutics is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced target affinity and selectivity. The incorporation of non-canonical amino acids that impart conformational rigidity is a powerful strategy to overcome these limitations.[1][2] This guide provides a comprehensive overview of this compound, a unique bicyclic amino acid analogue. Its rigid scaffold serves as a potent tool for locking peptide backbones into specific, bioactive conformations. We present the scientific rationale for its use, detailed protocols for its synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its applications in drug discovery and chemical biology.
Introduction: The Rationale for Conformational Constraint
Linear peptides often exist as an ensemble of conformations in solution, and only a specific conformation is responsible for biological activity. This inherent flexibility leads to a significant entropic penalty upon binding to a target, thereby lowering affinity.[3] Furthermore, native peptides are rapidly degraded by proteases in vivo. Constraining a peptide into its bioactive conformation can simultaneously address these challenges.[3][4]
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted system that can mimic peptide turns and helical structures.[5] Its rigid bicyclic nature drastically limits the available Ramachandran space, pre-organizing the peptide backbone for enhanced receptor binding and increasing resistance to enzymatic degradation.[6][7] The benzyl group on the nitrogen atom provides a hydrophobic character and serves as a protecting group that can be removed under specific conditions if required for further modification.
Key Advantages of this compound:
-
Pre-organized Conformation: The rigid bicyclic system reduces the peptide's flexibility, which can enhance binding affinity by minimizing the entropic cost of target binding.[3]
-
Increased Proteolytic Stability: The non-natural, sterically hindered structure is resistant to cleavage by common proteases, extending the peptide's biological half-life.[1][4]
-
Structural Scaffolding: Serves as a potent turn-inducer, enabling the mimicry of protein secondary structures crucial for protein-protein interactions (PPIs).[5][8]
-
Chemical Tractability: The carboxylic acid handle allows for straightforward incorporation into peptides using standard synthesis methodologies.[9]
Physicochemical Properties & Synthesis
The successful application of this mimic begins with a reliable supply of the building block. Below are its key properties and a validated synthesis protocol.
Properties Summary
| Property | Value | Reference |
| Molecular Formula | C13H15NO2 | [10][11] |
| Molecular Weight | 217.27 g/mol | [11] |
| CAS Number | 63618-03-1 | [10][12] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% | [11] |
| Solubility | Soluble in hot ethanol, water | [13] |
Protocol: Synthesis of the Building Block
This protocol outlines the hydrolysis of the corresponding nitrile precursor to yield the target carboxylic acid.[13] This method is effective and results in a high yield of the desired product.
Workflow for Building Block Synthesis
Caption: Workflow for the synthesis of the title compound.
Materials:
-
3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane
-
Barium hydroxide (Ba(OH)₂)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Combine 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane (e.g., 14.0 mmol) and barium hydroxide (e.g., 14.2 mmol) in a round-bottom flask.[13]
-
Add deionized water (approx. 100 ml) and a magnetic stir bar.[13]
-
Heat the mixture to reflux and maintain for 18 hours.[13]
-
After 18 hours, cool the reaction vessel to room temperature.[13]
-
Carefully add sulfuric acid dropwise while stirring until the pH of the solution is neutral (pH ~7). A thick white precipitate of barium sulfate will form.[13]
-
Filter the mixture to remove the barium sulfate precipitate. Wash the precipitate twice with ethanol and twice with water, collecting all filtrates.[13]
-
Concentrate the combined filtrate in vacuo using a rotary evaporator.[13]
-
To the resulting residue, add hot ethanol and mix thoroughly to dissolve the product while leaving insoluble impurities behind.[13]
-
Filter the hot ethanol mixture again.[13]
-
Concentrate the final filtrate to dryness to yield this compound as a solid. A typical yield is around 96%.[13]
-
Validation: Confirm product identity and purity using ¹H NMR and Mass Spectrometry. The reported ¹H NMR spectrum in D₂O shows characteristic peaks at 7.50 (bs, 5H, benzyl aromatic), 4.36 (s, 2H, benzyl CH₂), and a series of signals for the bicyclic core protons.[13]
Protocol: Incorporation into Peptides via SPPS
This constrained amino acid can be incorporated into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][9] Due to its steric bulk, optimized coupling conditions are recommended.
Conceptual Peptide Modification
Caption: Incorporation of the bicyclic mimic into a linear peptide.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate the this compound.
-
Dissolve the bicyclic amino acid (3-4 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HCTU, 3-4 eq.) and DIPEA (6-8 eq.).
-
Allow the mixture to react for 5-10 minutes.
-
Causality Note: Pre-activation is crucial for sterically hindered amino acids. It forms a highly reactive ester intermediate, which improves coupling efficiency to the resin-bound amine. HCTU and HATU are recommended as they are highly efficient and minimize racemization.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time compared to standard amino acids is advised to ensure complete reaction.
-
Validation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction. If the test is positive, a second coupling (double coupling) may be required.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling cycle for subsequent amino acids as per the desired peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail (e.g., TFA/TIS/H₂O) and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Purification and Analysis: Dry the crude peptide pellet. Purify using reverse-phase HPLC and confirm the mass via LC-MS or MALDI-TOF.
Applications in Drug Discovery & Research
The unique structural properties of this bicyclic mimic make it a valuable tool for several advanced research applications.
-
Inhibitors of Protein-Protein Interactions (PPIs): Many PPIs are mediated by short, structured motifs like β-turns.[3] Incorporating this mimic can stabilize such a turn conformation, leading to potent and specific inhibitors of therapeutically relevant targets. For example, derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been successfully used to develop potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[7]
-
Development of Bicyclic Peptides: Bicyclic peptides often exhibit superior target affinity, selectivity, and stability compared to their monocyclic counterparts.[6][14] This amino acid can serve as a key structural component in the chemical synthesis of novel bicyclic peptide therapeutics.[15][16]
-
Probing Bioactive Conformations: By systematically replacing residues in a known bioactive peptide with this constrained mimic, researchers can map the conformational requirements for activity. A resulting increase in potency suggests that the mimic has successfully locked the peptide into its preferred binding conformation.
-
Improving Pharmacokinetic Properties: The enhanced resistance to proteolysis directly translates to a longer in-vivo half-life, a critical attribute for any peptide-based drug candidate.[1][17]
References
-
Synthesis of 1. This compound. PrepChem.com. [Link]
-
Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]
-
Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
-
Development of New Bicyclic Peptide Formats and their Application in Directed Evolution. University of Zurich. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
-
Bicyclic Peptides as Next-Generation Therapeutics. PMC. [Link]
-
Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4. ResearchGate. [Link]
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]
-
Design and Biomedical Applications of Macrocyclic Peptides. eScholarship.org. [Link]
-
Structure Based Design of Bicyclic Peptide Inhibitors of RbAp48. PMC. [Link]
-
Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]
-
Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]
-
Constrained Peptides as Miniature Protein Structures. PMC. [Link]
-
1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar. [Link]
-
Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]
-
This compound. Autech Pharmaceutical. [Link]
- Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
-
3-Azabicyclo[3.1.0] hexane-1-carboxylic acid, 3-(phenylMethyl)-, ethyl ester. ChemSrc. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
-
Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. ACS Publications. [Link]
-
This compound | 63618-03-1. J&K Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]
- 10. appretech.com [appretech.com]
- 11. labsolu.ca [labsolu.ca]
- 12. jk-sci.com [jk-sci.com]
- 13. prepchem.com [prepchem.com]
- 14. Structure Based Design of Bicyclic Peptide Inhibitors of RbAp48 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epublications.marquette.edu [epublications.marquette.edu]
- 16. Design and Biomedical Applications of Macrocyclic Peptides [escholarship.org]
- 17. scispace.com [scispace.com]
Solid-Phase Synthesis of 3-Azabicyclo[3.1.0]hexane Scaffolds: A Detailed Guide for Drug Discovery
Introduction: The Strategic Importance of 3-Azabicyclo[3.1.0]hexane in Medicinal Chemistry
The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained proline analogue that has garnered significant attention in drug discovery. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it a valuable scaffold for designing potent and selective ligands for various biological targets. This structural motif is found in a range of biologically active compounds, including natural products and synthetic pharmaceuticals.[1] The diverse biological activities associated with this scaffold include antitumor, anti-inflammatory, antiviral, and antibacterial properties.[2] Furthermore, derivatives of 3-azabicyclo[3.1.0]hexane have shown promise as antagonists of opioid receptors and dopamine D3 receptors, highlighting their potential in treating addiction and neuropsychiatric disorders.[2][3]
The synthesis of libraries of these complex molecules is crucial for structure-activity relationship (SAR) studies. Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of such libraries, enabling efficient purification and automation. This guide provides detailed application notes and protocols for the solid-phase synthesis of 3-azabicyclo[3.1.0]hexane scaffolds, aimed at researchers, scientists, and drug development professionals.
Core Principles: Adapting Cyclopropanation for Solid-Phase Synthesis
The key synthetic challenge in constructing the 3-azabicyclo[3.1.0]hexane core is the formation of the cyclopropane ring fused to the pyrrolidine ring. While several solution-phase methods exist, including palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, adapting these to a solid support requires careful consideration of resin, linker, and reaction conditions.[4]
A logical approach for the solid-phase synthesis involves the construction of a suitable pyrrolidine precursor on the resin, followed by an intramolecular cyclopropanation reaction to form the bicyclic system. This strategy allows for the introduction of diversity elements at various positions of the scaffold.
Experimental Workflow: A Step-by-Step Guide
The following sections detail a comprehensive workflow for the solid-phase synthesis of a library of 3-azabicyclo[3.1.0]hexane derivatives. The strategy is based on the on-resin synthesis of a 4-allylic-proline derivative followed by an intramolecular cyclopropanation.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the solid-phase synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
Detailed Protocols and Methodologies
PART 1: Resin Selection and Preparation
The choice of solid support is critical for the success of any solid-phase synthesis. For the synthesis of C-terminal modified peptides and small molecules, a resin that allows for mild cleavage conditions is often preferred to preserve sensitive functionalities.
Recommended Resin: 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice as it allows for the attachment of the first amino acid (proline in this case) through its carboxylic acid, and the final product can be cleaved under mildly acidic conditions, which helps to minimize side reactions.[5]
Protocol 1: Resin Swelling
-
Rationale: Proper swelling of the resin is essential to ensure that all reactive sites are accessible for subsequent chemical transformations.[6]
-
Procedure:
-
Place 1.0 g of 2-chlorotrityl chloride resin (loading capacity: 1.0-1.6 mmol/g) in a fritted syringe reactor.
-
Add 10 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
-
Drain the DCM.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).
-
PART 2: On-Resin Synthesis of the Bicyclic Precursor
Protocol 2: Loading of the First Amino Acid (Fmoc-L-Proline)
-
Rationale: The first building block, Fmoc-L-proline, is attached to the resin via an ester linkage. The use of a hindered base like diisopropylethylamine (DIPEA) prevents racemization.
-
Procedure:
-
Dissolve Fmoc-L-proline (2.0 eq. relative to resin loading) in a minimal amount of DMF.
-
Add DIPEA (4.0 eq.) to the Fmoc-L-proline solution.
-
Add the solution to the swollen resin and agitate at room temperature for 2 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Protocol 3: Introduction of the Allylic Moiety
-
Rationale: The allylic group serves as the precursor for the cyclopropane ring. This alkylation is performed on the proline nitrogen after removal of the Fmoc protecting group.
-
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat once. Wash the resin with DMF (5 x 10 mL).
-
Allylation: To the deprotected proline-resin, add a solution of allyl bromide (5.0 eq.) and DIPEA (5.0 eq.) in DMF (10 mL). Agitate the mixture at room temperature for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Protocol 4: Amide Bond Formation (Diversity Point 1)
-
Rationale: This step allows for the introduction of the first point of diversity (R1) by coupling a carboxylic acid to the secondary amine of the proline.
-
Procedure:
-
In a separate vial, pre-activate the desired carboxylic acid (R1-COOH, 3.0 eq.) with a coupling agent such as HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.
-
Add the pre-activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Confirm the completion of the coupling using a qualitative ninhydrin test.
-
PART 3: On-Resin Cyclopropanation
This is the key step in forming the 3-azabicyclo[3.1.0]hexane scaffold. We will adapt a rhodium-catalyzed intramolecular cyclopropanation of a diazo compound generated in situ.
Protocol 5: On-Resin Diazo Transfer
-
Rationale: The diazo group is introduced at the alpha-carbon to the carbonyl group of the proline ring, which will then react to form the cyclopropane.
-
Procedure:
-
To the resin-bound peptide, add a solution of p-acetamidobenzenesulfonyl azide (p-ABSA, 3.0 eq.) and potassium tert-butoxide (3.0 eq.) in anhydrous THF (10 mL).
-
Agitate the mixture at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and store under argon.
-
Protocol 6: Intramolecular Cyclopropanation
-
Rationale: A rhodium(II) catalyst is used to generate a rhodium carbene from the diazo compound, which then undergoes an intramolecular cyclopropanation with the tethered alkene.
-
Procedure:
-
Suspend the diazo-functionalized resin in anhydrous DCM (10 mL).
-
Add a solution of Rhodium(II) octanoate dimer (Rh2(oct)4, 0.1 eq.) in DCM.
-
Agitate the reaction mixture at room temperature for 12 hours under an inert atmosphere.
-
Wash the resin with DCM (5 x 10 mL) and dry under vacuum.
-
PART 4: Cleavage and Purification
Protocol 7: Cleavage from the Solid Support
-
Rationale: A carefully selected cleavage cocktail is used to release the final product from the resin while simultaneously removing any acid-labile protecting groups from the R1 side chain. The choice of scavengers is crucial to prevent side reactions with sensitive amino acids.[7]
-
Procedure:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail (10 mL) to the dry resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2 mL of the cleavage cocktail.
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Table 1: Common Cleavage Cocktails and Their Applications
| Reagent Cocktail | Composition (v/v) | Scavengers and Their Purpose | When to Use |
| TFA/TIS/H₂O | 95:2.5:2.5 | TIS: Carbocation scavenger. Water: Assists in hydrolysis of protecting groups. | General purpose, for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT: Scavengers for a wide range of reactive species. | For complex peptides containing multiple sensitive residues. |
| TFA/EDT/TIS/Water | 94:2.5:1:2.5 | EDT: Particularly effective for protecting Cysteine residues. | Peptides containing Cysteine. |
Data compiled from literature sources on solid-phase peptide synthesis cleavage strategies.[3]
Protocol 8: Purification
-
Rationale: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final compound with high purity.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water mixture).
-
Purify the product using a preparative RP-HPLC system with a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Monitor the elution at 220 nm and 254 nm.
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the product by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Data Presentation and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
Table 2: Expected Analytical Data for a Representative 3-Azabicyclo[3.1.0]hexane Derivative
| Analysis | Expected Result |
| Analytical HPLC | Single major peak with >95% purity |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ observed |
| ¹H NMR | Characteristic peaks for the bicyclic core and the R1 substituent |
| ¹³C NMR | Correlation with the expected carbon framework |
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the ninhydrin test is positive after the coupling step, repeat the coupling with fresh reagents or extend the reaction time.
-
Low Cyclopropanation Yield: Ensure that the diazo transfer reaction is complete before proceeding to the cyclopropanation. The rhodium catalyst should be of high quality and the reaction should be performed under strictly anhydrous and inert conditions.
-
Side Reactions during Cleavage: The choice of cleavage cocktail is critical. For sensitive R1 groups, a milder cleavage cocktail or a different linker strategy may be necessary. Safety-catch linkers can provide additional control over the cleavage process.[8][9]
Conclusion and Future Directions
The solid-phase synthesis of 3-azabicyclo[3.1.0]hexane scaffolds provides a robust and efficient method for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide offer a starting point for researchers to explore the chemical space around this privileged scaffold. Future work could focus on developing novel on-resin cyclopropanation strategies, exploring a wider range of diversity points, and applying these methods to the synthesis of targeted libraries for specific biological targets. The continued development of solid-phase methodologies will undoubtedly accelerate the discovery of new therapeutics based on the 3-azabicyclo[3.1.0]hexane core.
References
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2023). MDPI. [Link]
-
Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(5), 2091-2157. [Link]
- It is therefore an object of the present invention to provide novel compounds capable of inhibiting the reuptake of multiple biogenic amines linked to neurological and psychiatric disorders, and to provide related compositions and methods for treating and managing a variety of neurological and psychiatric disorders, including depression and anxiety.
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. [Link]
-
Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Publications. [Link]
-
Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ResearchGate. [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2014). ACS Publications. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
N-O tethered carbenoid cyclopropanation facilitates the synthesis of a functionalized cyclopropyl-fused pyrrolidine. (2013). PubMed. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). MDPI. [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. (2013). Walsh Medical Media. [Link]
-
Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. (2012). PubMed. [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023). PubMed. [Link]
-
On resin multicomponent 1,3-dipolar cycloaddition of ciclopentanone-proline enamines and sulfonylazides. AIR Unimi. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). PubMed. [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (2017). RSC Publishing. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journals. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2014). PubMed. [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). PubMed. [Link]
-
New synthesis of pyrrolidine derivatives via the chromacyclobutanes generated from enynes and Fischer carbene complexes. (1992). Sci-Hub. [Link]
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. N-O tethered carbenoid cyclopropanation facilitates the synthesis of a functionalized cyclopropyl-fused pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Introduction and Scientific Context
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a constrained bicyclic proline analogue. Such conformationally rigid scaffolds are of significant interest in medicinal chemistry and drug development.[1][2][3] The fixed spatial orientation of the carboxylic acid and the hydrophobic benzyl moiety, dictated by the azabicyclo[3.1.0]hexane core, makes this molecule a valuable building block for designing peptides, peptidomimetics, and small molecule inhibitors with enhanced potency and selectivity.[4][5] The unique stereochemistry and rigidity of these structures can lead to improved binding affinity for biological targets and favorable pharmacokinetic properties.[1]
Given its therapeutic potential, unambiguous structural confirmation and rigorous purity assessment are paramount. This application note provides a comprehensive guide detailing the integrated analytical workflows required to fully characterize this compound. We will move beyond simple data reporting to explain the rationale behind method selection and data interpretation, ensuring a self-validating and scientifically sound characterization process.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the foundation of any analytical strategy.
Structure:
Figure 1. Chemical Structure of this compound.
Table 1: Physicochemical Data
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₁₄H₁₅NO₂ | Calculated |
| Molecular Weight | 229.27 g/mol | Calculated |
| Appearance | White to off-white solid | Typical observation |
| Chirality | Contains multiple stereocenters | Structural analysis |
| Key Functional Groups | Carboxylic Acid, Tertiary Amine, Phenyl | Structural analysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For this specific molecule, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the bicyclic core and the identity of the substituents.
Rationale for NMR Analysis
The rigidity of the azabicyclo[3.1.0]hexane system results in distinct and predictable chemical shifts and coupling constants for the ring protons, allowing for unambiguous assignment. ¹H NMR will confirm the presence and connectivity of the benzyl group, the protons of the bicyclic system, and the absence of impurities.[6][7][8] ¹³C NMR complements this by confirming the carbon skeleton, including the critical quaternary bridgehead carbon and the carbonyl carbon of the carboxylic acid.[8][9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) with a small amount of NaOD to ensure solubility of the zwitterionic form is a primary choice.[10] Alternatively, for a non-zwitterionic form (e.g., ester derivative), CDCl₃ can be used.
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.
-
Acquisition: Acquire a standard ¹H spectrum followed by a ¹³C{¹H} spectrum.
-
Techniques: For complete assignment, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Expected Spectral Data and Interpretation
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Justification & Key Features |
|---|---|---|---|
| Aromatic (Phenyl) | ~7.2 - 7.5 (multiplet, 5H) | ~127 - 138 (multiple signals) | Characteristic region for monosubstituted benzene ring protons and carbons.[8][10] |
| Benzylic (CH₂) | ~4.3 (singlet or AB quartet, 2H) | ~52 - 55 | Protons adjacent to the nitrogen and phenyl ring. May appear as a sharp singlet or a quartet if rotation is hindered.[8][10] |
| Carboxylic Acid (COOH) | ~10 - 12 (broad singlet, 1H) | ~175 - 185 | The acidic proton signal is broad and its position is concentration-dependent; it will exchange in D₂O.[9] The carbonyl carbon is significantly deshielded. |
| Bicyclic Core Protons | ~1.0 - 4.0 (complex multiplets) | ~20 - 60 | The constrained ring system leads to complex splitting patterns. Bridgehead protons and those adjacent to the nitrogen will be further downfield.[6][10] |
Caption: Workflow for NMR structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Identity and Integrity
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the target compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which serves as a powerful validation of the molecular formula.
Rationale for MS Analysis
The primary goal is to verify the molecular weight (229.27 Da). Electrospray ionization (ESI) is the method of choice due to the polar and ionizable nature of the molecule (both a tertiary amine and a carboxylic acid). Fragmentation patterns observed in tandem MS (MS/MS) can further corroborate the structure by identifying characteristic neutral losses or fragment ions.[11]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation of the tertiary amine, favoring the formation of the [M+H]⁺ ion in positive ion mode.
-
Instrument Setup:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.
-
Method: Infuse the sample directly or via a simple LC system. Acquire full scan data.
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured exact mass to the theoretical mass calculated for C₁₄H₁₆NO₂⁺. The mass error should be less than 5 ppm.
Expected Data and Interpretation
-
Primary Ion: The base peak in the spectrum should correspond to the protonated molecule [M+H]⁺ at m/z 230.1176.
-
Characteristic Fragments: Tandem MS (MS/MS) of the m/z 230 ion would likely show key fragments:
-
Loss of H₂O: m/z 212.1070
-
Loss of CO₂H group: m/z 184.1069
-
Benzyl Cation: A prominent peak at m/z 91.0542, corresponding to the stable [C₇H₇]⁺ ion (tropylium), is a classic signature of a benzyl group.[12]
-
Caption: High-resolution mass spectrometry workflow.
Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, providing a qualitative fingerprint of the molecule.
Rationale for FTIR Analysis
For this compound, FTIR is used to verify the simultaneous presence of the carboxylic acid and the aromatic benzyl group. The carboxylic acid has two highly characteristic vibrations: a very broad O-H stretch and a sharp C=O stretch.[9][13][14]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Acquisition Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Collect a background spectrum first, then the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.
Expected Data and Interpretation
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to strong hydrogen bonding, a hallmark of carboxylic acid dimers.[13][14] |
| ~3030 | C-H stretch | Aromatic | Confirms the presence of the phenyl ring. |
| ~2950 | C-H stretch | Aliphatic | Corresponds to the bicyclic core. |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption confirming the carbonyl group.[9][15] |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Another key vibration for the carboxylic acid moiety.[14] |
| ~950 (broad) | O-H bend (out-of-plane) | Carboxylic Acid | A broad and diagnostically useful peak for dimerized acids.[13][14] |
Chromatographic Methods (HPLC): Purity and Enantiomeric Resolution
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the chemical and stereochemical purity of pharmaceutical compounds. For a chiral molecule like this, both achiral and chiral methods are necessary.
Rationale for HPLC Analysis
-
Reversed-Phase HPLC (RP-HPLC): This method is used to determine the overall purity of the sample by separating the target compound from any synthetic byproducts or starting materials.
-
Chiral HPLC: As the synthesis can produce a racemic mixture or diastereomers, a chiral separation method is mandatory to determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).[16][17] Direct analysis of the underivatized amino acid analogue is preferred to avoid potential racemization during derivatization steps.[16]
Protocol 1: Purity Assessment by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm (for the phenyl ring).
-
Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percent of the main peak.
Protocol 2: Enantiomeric Purity by Chiral HPLC
-
Column Selection: A macrocyclic glycopeptide-based Chiral Stationary Phase (CSP), such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), is an excellent starting point for underivatized amino acids.[16] Zwitterionic CSPs are also a strong alternative.[18]
-
Mobile Phase (Method Scouting):
-
Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01 v/v/v).
-
Reversed-Phase Mode: Acetonitrile/Water with a buffer (e.g., ammonium acetate).
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomers. The enantiomeric excess can be calculated from the peak areas.
Caption: Dual HPLC workflows for purity and chiral analysis.
Elemental Analysis: Final Stoichiometric Verification
Elemental analysis provides the ultimate confirmation of the compound's elemental composition and purity.
Rationale and Protocol
This technique involves the combustion of a small, precise amount of the sample. The resulting gases (CO₂, H₂O, N₂) are quantified to determine the mass percentages of carbon, hydrogen, and nitrogen. The experimental values must align with the theoretical percentages calculated from the molecular formula, C₁₄H₁₅NO₂.
Expected Results
Table 4: Elemental Composition Data
| Element | Theoretical % | Found % | Acceptance Criteria |
|---|---|---|---|
| Carbon (C) | 73.34 | (Experimental Value) | ± 0.4% |
| Hydrogen (H) | 6.59 | (Experimental Value) | ± 0.4% |
| Nitrogen (N) | 6.11 | (Experimental Value) | ± 0.4% |
A result where the found percentages are within ±0.4% of the theoretical values provides strong evidence of the sample's high purity and correct elemental composition.[8]
Conclusion: An Integrated Analytical Verdict
The characterization of this compound is not achieved by a single technique, but by the convergence of evidence from a suite of orthogonal analytical methods. The definitive structural assignment from NMR, combined with molecular weight confirmation by HRMS, functional group verification by FTIR, purity assessment by HPLC, and stoichiometric validation by elemental analysis, constitutes a robust and defensible characterization package. This multi-technique approach ensures the identity, purity, and stereochemical integrity of this valuable synthetic building block, enabling its confident use in research and drug development endeavors.
References
- Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. RSC Publishing.
- Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI.
- 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar.
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
-
IR: carboxylic acids. University of Calgary. Available at: [Link]
-
Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. ACS Publications. Available at: [Link]
-
Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. PMC. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]
-
Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. PMC. Available at: [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. Available at: [Link]
-
SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. Indico. Available at: [Link]
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. NIH. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. Available at: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr. Available at: [Link]
-
The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Science Publishing. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. ACS Publications. Available at: [Link]
-
Synthesis of 1. This compound. PrepChem.com. Available at: [Link]
Sources
- 1. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conferences.lu.lv [conferences.lu.lv]
- 5. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chiraltech.com [chiraltech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. This molecule is a conformationally rigid bicyclic proline analogue, a class of compounds highly valued in drug design and peptide chemistry for their ability to impart specific secondary structures.[1][2] Their rigid scaffold ensures that substituents are held in fixed spatial orientations, which is critical for optimizing interactions with biological targets.[1][3]
This guide, designed for researchers and drug development professionals, provides an in-depth, field-tested protocol and addresses common challenges encountered during the synthesis. As Senior Application Scientists, we aim to move beyond simple step-by-step instructions, offering causal explanations for experimental choices to empower you to optimize your yield and purity.
Core Synthesis Overview
The most direct and high-yielding reported synthesis for the title compound involves the hydrolysis of the corresponding nitrile precursor, 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane.[4] The overall synthetic strategy typically involves two key stages: the construction of the protected azabicyclic core and the final conversion of the nitrile to the carboxylic acid.
Caption: Decision tree for troubleshooting low product yield.
Q2: I'm having trouble removing all the white precipitate (Barium Sulfate) and my final product is not pure. What can I do?
Answer: Barium sulfate can form very fine particles that are difficult to filter.
-
Filtration Technique: Using a pad of Celite® or diatomaceous earth is highly recommended. This creates a filter bed that can trap fine particulates more effectively than filter paper alone. Ensure the pad is sufficiently thick (1-2 cm).
-
Hot Filtration: The second filtration step with hot ethanol is designed to remove residual inorganic salts that may have passed through the initial filtration. The key is that the desired organic product is soluble in hot ethanol, while the salts are not. Perform this filtration quickly while the solution is still hot to prevent premature crystallization of your product on the filter funnel.
-
Alternative Purification: If inorganic salt contamination persists, consider using a short plug of silica gel, eluting with a polar solvent system (e.g., DCM/MeOH with a small amount of acetic acid) or employing ion-exchange chromatography.
Q3: My NMR spectrum looks complex, suggesting a mixture of diastereomers. Where did this problem originate?
Answer: The stereochemistry of the 3-azabicyclo[3.1.0]hexane core is established during the cyclopropanation step, long before the final hydrolysis. The hydrolysis with barium hydroxide will not alter the stereocenters.
-
Source of Isomers: The issue lies in the synthesis of your starting material, 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane. Many cyclopropanation reactions can produce a mixture of exo and endo diastereomers. [5]* Solution: Revisit the synthesis of the bicyclic core.
-
Catalyst Choice: The choice of catalyst (e.g., Rhodium or Palladium-based) and ligands in the cyclopropanation step is paramount for controlling diastereoselectivity. [6][5] * Purification of Intermediates: It is often easier to separate diastereomers at an earlier stage in the synthetic sequence than at the final product stage. Analyze your intermediates carefully and introduce a chromatographic separation step where the polarity difference between isomers is greatest.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-benzyl group? Can I use a different protecting group?
Answer: The N-benzyl group serves as a robust protecting group for the secondary amine. It is stable to the strongly basic conditions of the hydrolysis and many other reaction conditions. However, it can be removed under specific conditions, most commonly via catalytic hydrogenolysis (e.g., H₂, Pd/C). [7][8] Yes, other protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be used. [3][9]The choice depends entirely on your overall synthetic strategy.
-
Boc: Stable to basic conditions but easily removed with acid (e.g., TFA).
-
Cbz: Similar to Benzyl, removed by hydrogenolysis, but can also be cleaved by other methods. [3]The choice will dictate the deprotection conditions and must be compatible with other functional groups in your target molecule.
Q2: Why is barium hydroxide specified for the hydrolysis instead of a simpler base like NaOH or acid catalysis?
Answer: While other methods can hydrolyze nitriles, barium hydroxide offers a distinct advantage in this specific synthesis.
-
Efficiency: It is a strong, effective base for hydrolyzing nitriles to carboxylates.
-
Purification Advantage: The primary reason for its use is the subsequent workup. Upon neutralization with sulfuric acid, the barium cation precipitates quantitatively as highly insoluble barium sulfate (BaSO₄). [4]This effectively removes the catalytic base from the reaction mixture via a simple filtration, which is often much cleaner and more efficient than trying to remove soluble salts like NaCl from an aqueous solution.
-
Avoiding Harsh Acidity: Strong acid hydrolysis could potentially lead to cleavage of the N-benzyl group or other acid-labile functionalities, and is often less effective for hindered nitriles.
Q3: How do I confirm the structure and purity of my final product?
Answer: A combination of standard analytical techniques is required.
-
¹H NMR Spectroscopy: This is the primary method for structural confirmation. The expected spectrum for the title compound in D₂O shows characteristic peaks: a multiplet for the five aromatic protons (~7.50 ppm), a singlet for the benzylic methylene protons (~4.36 ppm), and a series of multiplets for the bicyclic core protons. [4]* Mass Spectrometry (MS): ESI-MS should be used to confirm the correct molecular weight (C₁₃H₁₅NO₂ = 217.26 g/mol ). Look for the [M+H]⁺ ion at m/z 218.
-
¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton.
-
Purity Analysis: Purity can be assessed by the absence of impurity peaks in the NMR spectrum and by using techniques like HPLC or LC-MS.
References
-
PrepChem. (n.d.). Synthesis of 1. This compound. PrepChem.com. Retrieved from [Link]
-
Gais, H. J., et al. (2003). Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts. Journal of the American Chemical Society, 125(43), 13243-51. Retrieved from [Link]
-
Meiberga, M. A. (2022). SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. Organic Chemistry contribution. Retrieved from [Link]
- Supporting Information. (n.d.). General Procedure A.
-
University of Northern Colorado. (n.d.). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Retrieved from [Link]
-
Bódi, B., et al. (2024). Proline Analogues. Chemical Reviews, ACS Publications. Retrieved from [Link]
- Suresh Babu, V. V. (2012). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing.
- Sewald, N., & Jakubke, H. D. (Eds.). (2009). Peptides: Chemistry and Biology. John Wiley & Sons.
-
Kabbe, H. J., & Heitzer, H. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry, 8, 609–616. Retrieved from [Link]
-
Wang, Y., et al. (2018). A simple and efficient method for the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Organic & Biomolecular Chemistry, 16(6), 986-990. Retrieved from [Link]
-
Alper, H., et al. (1986). Synthesis, Reactions, and Rearrangements of 2,4-Diazabicyclo[3.1.0]hexan-3-ones. Chemische Berichte, 119(11), 3539-3549. Retrieved from [Link]
- Greiner, E., et al. (2009). Trans-3-aza-bicyclo[3.1.0]hexane derivatives. Google Patents (WO2009016560A2).
- Godard, A., et al. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Google Patents (EP0007128A1).
- ChemSrc. (n.d.). 3-Azabicyclo[3.1.0] hexane-1-carboxylic acid, 3-(phenylMethyl)-, ethyl ester.
-
Autech Pharmaceutical Co.,Ltd. (n.d.). This compound. Retrieved from [Link]
-
Baklanov, M. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 768–778. Retrieved from [Link]
-
Guptill, D. M., & Davies, H. M. L. (2015). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 17(1), 134-137. Retrieved from [Link]
-
Manna, S., & Antonchick, A. P. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. Retrieved from [Link]
Sources
- 1. conferences.lu.lv [conferences.lu.lv]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid () for sale [vulcanchem.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. libjournals.unca.edu [libjournals.unca.edu]
Technical Support Center: Purification of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Welcome to the technical support guide for 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS No: 63618-03-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable bicyclic amino acid derivative. Our guidance is grounded in fundamental chemical principles and practical, field-tested methodologies to help you achieve the highest possible purity for your research and development needs.
Section 1: Understanding the Core Challenge – The Zwitterionic State
The primary difficulty in purifying this compound stems from its molecular structure. It contains both a basic tertiary amine (the azabicyclo nitrogen) and a carboxylic acid. At or near its isoelectric point (pI), the molecule exists as a zwitterion—a neutral molecule with both a positive and a negative electrical charge. This dual ionic character governs its solubility, making it poorly soluble in many common organic solvents but soluble in aqueous solutions at high or low pH. This behavior is the root cause of most purification challenges, from extraction difficulties to chromatographic failures.
Caption: pH-dependent equilibrium of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My product is stuck in the aqueous layer during workup after a basic hydrolysis (e.g., using Ba(OH)₂ or NaOH). How do I extract it?
Cause: This is the classic signature of zwitterionic behavior. Following hydrolysis, if the reaction mixture is neutralized to a pH near the compound's isoelectric point (typically pH 6-8), the zwitterion forms. Its high polarity makes it far more soluble in the aqueous layer than in common, less-polar organic solvents like ethyl acetate or dichloromethane.
Solution: Avoid direct extraction at neutral pH. Instead, use a pH-swing extraction protocol.
-
Acidic Wash: After quenching the reaction, acidify the aqueous layer to pH 1-2 with an acid like 1M HCl. This protonates the tertiary amine, forming a water-soluble cationic salt. At this stage, you can wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-basic, organic-soluble impurities.
-
Precipitation at pI: Carefully adjust the pH of the clean aqueous layer back to neutral (e.g., pH ~7) using a base like 1M NaOH. As you approach the isoelectric point, the zwitterionic product will have its lowest aqueous solubility and should precipitate out of solution.[1]
-
Isolation: The resulting precipitate can be isolated by vacuum filtration, washed with cold deionized water to remove inorganic salts, and then washed with a non-polar solvent like diethyl ether or hexane to remove residual water and non-polar impurities.
Q2: I have a very low yield after precipitating my product from water. Where did it go?
Cause: While the compound's solubility at its pI is minimal, it is not zero. If you are working with a small scale or a large volume of water, a significant amount of product can remain dissolved. Additionally, crystallization of zwitterions can be kinetically slow and inefficient.[1]
Solution:
-
Minimize Volume: Concentrate the aqueous solution as much as possible before adjusting the pH to induce precipitation.
-
Cooling & Time: After adjusting the pH, cool the mixture in an ice bath for an extended period (1-2 hours, or even overnight at 4°C) to maximize precipitation.
-
Solvent Swap (Anti-solvent Crystallization): A more effective method is to add a water-miscible organic solvent in which the zwitterion is insoluble. After concentrating the aqueous solution, add a solvent like ethanol, isopropanol, or acetone. This reduces the polarity of the bulk solvent, causing the zwitterion to crash out more completely. Recrystallization from water-alcohol mixtures is a common and effective purification method for zwitterions.[1][2]
Q3: My final product is contaminated with inorganic salts (e.g., BaSO₄, NaCl). How can I remove them?
Cause: Salts are introduced during synthesis (e.g., Ba(OH)₂) and workup (neutralization with acids/bases).[3] While insoluble salts like BaSO₄ can be filtered off, soluble salts like NaCl can co-precipitate with your product.
Solution:
-
Thorough Filtration: For insoluble salts generated in situ (like BaSO₄ from a Ba(OH)₂ hydrolysis followed by H₂SO₄ neutralization), ensure the filtration step is robust. Use a fine-porosity filter paper or a Celite® pad. Wash the filter cake thoroughly with hot water to recover any trapped product.[3]
-
Recrystallization: This is the most effective method for removing soluble inorganic salts. The zwitterionic product will have very different solubility profiles in organic/aqueous solvent mixtures compared to simple inorganic salts. A recrystallization from a minimal amount of hot water followed by the addition of ethanol is often successful.[2]
-
Trituration: If recrystallization is difficult, you can perform a trituration. Suspend the impure solid in a solvent system where the product is sparingly soluble but the salt is more soluble (or vice versa). For example, stirring the solid in absolute ethanol may dissolve some organic impurities while leaving the product and inorganic salts behind. Conversely, stirring in a minimal amount of water might dissolve the salt, allowing the purified product to be filtered off.
Q4: Standard silica gel chromatography is failing. The product either stays at the baseline or streaks severely. What are my alternatives?
Cause: The zwitterionic nature of the compound leads to very strong interactions with the polar silica gel surface, causing poor mobility and band broadening.
Solution:
-
Modify the Mobile Phase: You can sometimes successfully run chromatography on silica gel by adding modifiers to suppress the ionic interactions.
-
Acidic Modifier: Add 1-2% acetic acid or formic acid to your mobile phase (e.g., DCM/Methanol/Acetic Acid). This protonates the amine, and the compound runs as a cation.
-
Basic Modifier: Add 1-2% triethylamine or ammonium hydroxide. This deprotonates the carboxylic acid, and the compound runs as an anion.
-
Note: These methods may lead to the formation of acetate or ammonium salts of your product upon solvent evaporation.
-
-
Reverse-Phase Chromatography (C18): This is often a better choice. The compound can be eluted using a gradient of water/acetonitrile or water/methanol, typically with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure a single ionic species is present.[4]
-
Ion-Exchange Chromatography: This is a highly effective, though more complex, method for purifying and desalting zwitterions.[1] You can use a strong cation exchange (SCX) column at low pH or a strong anion exchange (SAX) column at high pH.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Answer: The properties are summarized in the table below. Understanding these is crucial for planning purification and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | [5] |
| Molecular Weight | 217.27 g/mol | [5] |
| CAS Number | 63618-03-1 | [5] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Poor in water at pI; Soluble in aqueous acid & base. Soluble in highly polar organic solvents like DMSO. Limited solubility in alcohols. | [1][6] |
| Stability | The 3-azabicyclo[3.1.0]hexane core is generally stable. The N-benzyl group can be cleaved by catalytic hydrogenation. | [7][8] |
Q2: What is the best general-purpose purification strategy for this compound starting from a crude reaction mixture?
Answer: A multi-step approach combining precipitation and recrystallization is typically the most robust and scalable method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. prepchem.com [prepchem.com]
- 4. Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid () for sale [vulcanchem.com]
- 7. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexane
Welcome to the comprehensive technical support guide for the synthesis of 3-azabicyclo[3.1.0]hexane and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable guidance for navigating the common challenges and side reactions encountered during the synthesis of this valuable scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, explain the underlying chemical principles, and offer practical solutions to optimize your synthetic outcomes.
Introduction to the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained piperidine isostere that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure is a key feature in a variety of biologically active molecules, including antagonists for opioid receptors and inhibitors for various enzymes. However, the synthesis of this strained bicyclic system is not without its challenges. This guide will focus on the most common synthetic routes and the associated side products that can impact yield, purity, and scalability.
Troubleshooting Guide: Common Synthetic Routes and Side Products
This section is organized by common synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core. Each subsection addresses a specific synthetic method, its common side products, the mechanistic basis for their formation, and practical troubleshooting advice.
Cyclopropanation of N-Protected Pyrroles and 2,5-Dihydropyrroles
This is one of the most direct methods for accessing the 3-azabicyclo[3.1.0]hexane skeleton. The reaction typically involves the treatment of an N-protected pyrrole or 2,5-dihydropyrrole with a cyclopropanating agent, such as those used in the Simmons-Smith reaction or with diazo compounds in the presence of a metal catalyst.
Q1: My Simmons-Smith cyclopropanation of N-Boc-2,5-dihydropyrrole is giving low yields and a significant amount of a methylated side product. What is happening and how can I prevent it?
A1: This is a classic issue in Simmons-Smith reactions involving substrates with heteroatoms.
-
Side Product Identity: The primary side product is likely the N-methylated starting material or product.
-
Mechanism of Formation: The Simmons-Smith reagent, typically an organozinc carbenoid (e.g., I-Zn-CH₂I), is electrophilic. While its primary role is to deliver a methylene group to the double bond, it can also act as a methylating agent, particularly with prolonged reaction times or in the presence of excess reagent. The nitrogen atom of the N-Boc-2,5-dihydropyrrole can be susceptible to this methylation.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a minimal excess of the Simmons-Smith reagent. Titrate your diethylzinc solution if you are using the Furukawa modification to ensure accurate stoichiometry.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
-
Temperature Control: Running the reaction at lower temperatures can sometimes disfavor the methylation side reaction, although this may also slow down the desired cyclopropanation.
-
Quenching: Quench the reaction with a reagent like pyridine, which can scavenge the Lewis acidic zinc iodide byproduct and excess reagent, minimizing side reactions during workup.[1]
-
Q2: I am observing the formation of both exo and endo diastereomers in my rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. How can I improve the diastereoselectivity?
A2: The formation of diastereomers is a very common challenge in this reaction. The facial selectivity of the cyclopropanation is often modest.
-
Side Product Identity: The undesired product is the diastereomer of your target molecule (exo or endo).
-
Mechanism of Formation: The approach of the carbene to the double bond can occur from either face, leading to a mixture of diastereomers. The ratio is influenced by steric and electronic factors of both the substrate and the catalyst.
-
Troubleshooting & Prevention:
-
Catalyst Choice: The choice of rhodium catalyst can significantly influence diastereoselectivity. For instance, bulkier ligands on the rhodium center can favor the formation of the less sterically hindered exo product. Experiment with different rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂).[2][3]
-
Solvent Effects: The polarity of the solvent can impact the transition state of the cyclopropanation. Screen a range of solvents from nonpolar (e.g., hexanes, dichloromethane) to more polar options.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Purification: If a mixture is unavoidable, the diastereomers can often be separated by silica gel chromatography.[4][5] In some cases, selective hydrolysis or crystallization can be employed to isolate the desired isomer.[2][3]
-
Q3: My dichlorocyclopropanation of N-Boc-pyrrole is messy, and I am having trouble isolating the desired dichlorinated 3-azabicyclo[3.1.0]hexane. What are the likely side products?
A3: Dichlorocyclopropanation using chloroform and a strong base can be a harsh reaction, leading to several side products.
-
Potential Side Products:
-
Ring-opened products: The strained dichlorocyclopropane ring can be susceptible to opening under the reaction or workup conditions.
-
Over-reaction products: Multiple cyclopropanations on the pyrrole ring are possible, though less common.
-
Unreacted starting material: Incomplete reaction is a common issue.
-
-
Troubleshooting & Prevention:
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) can improve the reaction efficiency and reduce side reactions by facilitating the transfer of the dichlorocarbene precursor to the organic phase.
-
Careful pH Control: During workup, maintain neutral or slightly basic conditions to avoid acid-catalyzed ring opening of the product.
-
Temperature Management: The reaction is often exothermic. Maintaining a consistent temperature is crucial for reproducibility and minimizing side reactions.
-
Intramolecular Cyclization Routes
These methods involve the formation of the bicyclic system from an acyclic precursor, often through a metal-catalyzed process.
Q4: In my palladium-catalyzed intramolecular aza-Wacker cyclization of an N-allyl amide, I am getting a low yield of the desired 3-azabicyclo[3.1.0]hexan-2-one and see several unidentified byproducts on my TLC and LC-MS.
A4: The aza-Wacker cyclization is a powerful tool, but it is often accompanied by side reactions.
-
Known Side Product: A common byproduct is the corresponding enamide , formed via β-hydride elimination from the alkylpalladium(II) intermediate.[6]
-
Mechanism of Enamide Formation: After the initial aminopalladation of the alkene, the resulting alkylpalladium(II) species can undergo β-hydride elimination. If a hydrogen atom is accessible on the carbon adjacent to the palladium-bearing carbon, this pathway can compete with the desired reductive elimination or other downstream reactions, leading to the formation of an enamide and a palladium hydride species.[6][7]
-
Troubleshooting & Prevention:
-
Ligand Choice: The choice of ligand on the palladium catalyst can influence the rate of β-hydride elimination. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Oxidant: The nature and stoichiometry of the oxidant are critical in aza-Wacker reactions. Common oxidants include benzoquinone, copper(II) salts, and molecular oxygen. The choice of oxidant can affect the stability of the palladium intermediates and the propensity for side reactions.
-
Solvent: The solvent can influence the reaction pathway. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used.
-
Q5: My intramolecular cyclization to form a 3-azabicyclo[3.1.0]hexane derivative seems to be working, but I am isolating a piperidine derivative instead. What could be causing this ring-opening?
A5: The 3-azabicyclo[3.1.0]hexane ring system, particularly the aziridine portion, is strained and can be susceptible to ring-opening.
-
Side Product Identity: A piperidine derivative formed by the cleavage of the C1-C5 bond of the bicyclic system.
-
Mechanism of Formation: This is a classic example of nucleophilic or acid-catalyzed ring-opening of the strained aziridine moiety. The reaction can proceed through an aziridinium ion intermediate, which is then attacked by a nucleophile.[8] The attack typically occurs at the less sterically hindered carbon, leading to the formation of a six-membered ring. This can be promoted by acidic conditions (e.g., during workup) or the presence of nucleophiles in the reaction mixture.[9][10][11]
-
Troubleshooting & Prevention:
-
pH Control: Maintain neutral or basic conditions throughout the reaction and workup to avoid the formation of the reactive aziridinium ion.
-
Nucleophile-Free Conditions: If possible, avoid the presence of strong nucleophiles that are not essential for the desired transformation.
-
Protecting Group: The nature of the nitrogen protecting group can influence the stability of the bicyclic system. More electron-withdrawing groups can sometimes stabilize the ring system.
-
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to identify and quantify side products in my 3-azabicyclo[3.1.0]hexane synthesis?
A: A combination of techniques is generally recommended:
-
Thin Layer Chromatography (TLC): For initial reaction monitoring and qualitative assessment of byproduct formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and unreacted starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile products and byproducts, providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY): The most powerful tool for unambiguous structure elucidation of both the desired product and isolated side products. NOESY experiments can be particularly useful for determining the stereochemistry of diastereomers.
Q: Are there any general tips for the purification of 3-azabicyclo[3.1.0]hexane derivatives?
A: Yes, here are some general strategies:
-
Silica Gel Chromatography: This is the most common method for purifying these compounds and separating diastereomers. A careful selection of the eluent system is crucial. Sometimes, using a silica gel deactivated with triethylamine can be beneficial for basic amine products to prevent streaking.[5]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification, often providing material of very high purity. It can also sometimes be used to selectively crystallize one diastereomer from a mixture.[12]
-
Acid-Base Extraction: For products with a basic nitrogen, an acid-base extraction can be used to separate it from non-basic impurities. However, be cautious of potential acid-catalyzed ring-opening.
Visualizing Reaction Pathways and Side Reactions
To better understand the relationships between starting materials, intermediates, products, and side products, the following diagrams illustrate the key transformations discussed.
Caption: Simmons-Smith reaction pathways.
Caption: Aza-Wacker cyclization and a key side reaction.
Caption: Ring-opening of the 3-azabicyclo[3.1.0]hexane core.
Experimental Protocols
Protocol 1: General Procedure for Diastereomer Separation by Column Chromatography
-
Prepare the Column: Dry pack a glass column with silica gel (the amount will depend on the scale of your reaction, typically a 1:50 to 1:100 ratio of crude product to silica gel by weight).
-
Equilibrate the Column: Elute the column with the starting eluent (a nonpolar solvent or a mixture of low polarity, e.g., 95:5 hexanes:ethyl acetate).
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the starting eluent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elute the Column: Begin elution with the starting eluent and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Collect Fractions: Collect fractions and analyze them by TLC to identify which fractions contain the desired product(s).
-
Combine and Concentrate: Combine the pure fractions containing the desired diastereomer and remove the solvent under reduced pressure.
Quantitative Data Summary
| Synthetic Route | Common Side Products | Typical Yield Range (%) | Key Optimization Parameters |
| Simmons-Smith Cyclopropanation | N-Alkylated starting material/product, Diastereomers | 40-80 | Reagent stoichiometry, Reaction time, Temperature |
| Rh-Catalyzed Cyclopropanation | Diastereomers (exo/endo) | 50-90 | Catalyst, Solvent, Temperature |
| Aza-Wacker Cyclization | Enamides, Unidentified byproducts | 25-60 | Ligand, Oxidant, Solvent |
| Intramolecular Cyclization | Ring-opened products (e.g., piperidines) | 30-70 | pH control, Avoidance of strong nucleophiles |
References
- Harris, M. R., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 13(39), 27363-27369.
- Paumier, M. J. (2017). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Western Michigan University.
- Kavka, A., & Kočevar, M. (2010). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkivoc, 2011(1), 244-269.
- Hu, Y., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
- WO2005037790A1 - Preparation of 3-azabicyclo [3.1.
- Jida, M., & Ollivier, J. (2008). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. European Journal of Organic Chemistry, 2008(22), 3781-3789.
- Azevedo, C. M. G., et al. (2021).
- Simmons–Smith reaction - Wikipedia.
- Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 125(8), 2341–2350.
- Zhang, Z., et al. (2020). Palladium-Catalyzed Stereoselective Aza-Wacker–Heck Cyclization: One-Pot Stepwise Strategy toward Tetracyclic Fused Heterocycles. Organic Letters, 22(23), 9293–9298.
- Charette, A. B., et al. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415.
- Bakonyi, B., et al. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 78(18), 9328-9339.
- Zapol'skii, V. A., et al. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry, 8, 621-628.
- Leslie, J. M. (2023, November 1).
- Padwa, A., et al. (2012). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Organic letters, 14(15), 3898–3901.
- Alper, H., & Wekesa, G. S. (2012). Studies on the Ring Opening Reactions of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. Tetrahedron, 68(35), 7166-7173.
- Hu, Y., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
- Hu, Y., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.
- Rzepa, H. S. (2014, December 14). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog.
- Kumar, A., & Antonchick, A. P. (2022). Palladium-Catalyzed Oxidant Dependent Switchable Aza-Wacker Cyclization and Oxidative Dimerization of Benzimidates. Organic Letters, 24(40), 7400–7404.
- Csekei, M., & Kégl, T. (2014). Asymmetric Palladium-Catalysed Intramolecular Wacker-Type Cyclisations of Unsaturated Alcohols and Amino Alcohols. Molecules, 19(7), 9693–9723.
- Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 125(8), 2341–2350.
- Stahl, S. S. (2007). Palladium-catalyzed Aerobic Oxidative Amination of Alkenes: Development of Intra- And Intermolecular aza-Wacker Reactions.
- Böhmer, J., Grigg, R., & Marchbank, J. D. (2002). Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors.
- Böhmer, J., Grigg, R., & Marchbank, J. D. (2002). Diastereoselective cascade synthesis of azabicyclo[3.1.
- Bakulina, O. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann’s purple. Beilstein Journal of Organic Chemistry, 18, 769-780.
- Li, H., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed aerobic oxidative amination of alkenes: development of intra- and intermolecular aza-Wacker reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. libjournals.unca.edu [libjournals.unca.edu]
- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 11. researchgate.net [researchgate.net]
- 12. WO2005037790A1 - Preparation of 3-azabicyclo [3.1.0] hexane derivatives - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Cyclopropanation of 3-Azabicyclo[3.1.0]hexane
Welcome to the technical support center for the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges in achieving high stereoselectivity in their cyclopropanation reactions. The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in numerous biologically active compounds, and controlling the stereochemistry of the cyclopropane ring is paramount for elucidating structure-activity relationships and developing effective therapeutics.[1][2][3]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor exo/endo selectivity in the cyclopropanation of my N-substituted 2,5-dihydropyrrole?
Poor exo/endo selectivity is a common issue and can often be traced back to the choice of catalyst and the nature of the carbene precursor. For instance, in dirhodium(II)-catalyzed reactions with ethyl diazoacetate (EDA), the ligand on the rhodium catalyst plays a crucial role. Achiral catalysts like rhodium(II) acetate tend to give nearly 1:1 mixtures of exo and endo isomers.[4] To favor one diastereomer, the use of chiral dirhodium catalysts is often necessary. The appropriate choice of catalyst and subsequent hydrolysis or epimerization conditions can allow for the selective formation of either the exo or endo product with high diastereoselectivity.[2][4][5]
Q2: My Simmons-Smith cyclopropanation is giving low diastereoselectivity. What factors should I investigate?
In Simmons-Smith reactions, the directing effect of substituents on the 3-azabicyclo[3.1.0]hexane precursor is a primary determinant of stereoselectivity.[6] The nitrogen substituent, in particular, can significantly influence the facial selectivity of the cyclopropanation. For example, a bulky protecting group on the nitrogen may sterically hinder one face of the double bond, leading to preferential attack from the less hindered face.[6] Furthermore, the specific Simmons-Smith reagent used is critical. The Furukawa modification (Et₂Zn, CH₂I₂) and the Charette modification are known to exhibit different reactivity and selectivity profiles.[7] The presence of a coordinating group, such as a hydroxyl or an amine, can chelate to the zinc carbenoid, directing the cyclopropanation to the syn face.[6][8][9]
Q3: Can the nitrogen protecting group influence the stereochemical outcome?
Absolutely. The nature of the nitrogen protecting group can have a profound impact on diastereoselectivity.[6] For instance, in the cyclopropanation of a chiral silyl enol ether, the level of induction was highly dependent on the nitrogen protecting group.[6] Carbamates, such as tert-butoxycarbonyl (Boc), can direct the cyclopropanation to the anti position when using certain Simmons-Smith reagents, while dibenzylamino groups can direct syn.[9] This directing effect is often a complex interplay of steric and electronic factors.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Rhodium-Catalyzed Cyclopropanation
Symptoms: You are obtaining a mixture of exo and endo diastereomers with a low diastereomeric ratio (e.g., <5:1) in the rhodium-catalyzed cyclopropanation of an N-substituted 2,5-dihydropyrrole with a diazo compound.
Possible Causes & Solutions:
-
Inappropriate Catalyst Choice: Standard achiral rhodium catalysts like Rh₂(OAc)₄ often provide poor diastereoselectivity.
-
Suboptimal Reaction Conditions: Temperature and solvent can influence the transition state energies of the competing diastereomeric pathways.
-
Solution: Systematically vary the reaction temperature. Lower temperatures often enhance selectivity. Additionally, screen different solvents with varying polarities and coordinating abilities.
-
-
Post-Reaction Isomerization: The initial kinetic product ratio may not be the same as the final isolated ratio if isomerization occurs during workup or purification.
-
Solution: Analyze the crude reaction mixture by ¹H NMR to determine the kinetic d.r. If this is different from the isolated d.r., consider a milder workup and purification protocol (e.g., avoiding acidic or basic conditions, using a different stationary phase for chromatography). Interestingly, controlled epimerization with a base can be used to selectively convert an undesired isomer to the more stable desired one.[4]
-
Issue 2: Poor Facial Selectivity in Simmons-Smith Cyclopropanation
Symptoms: Your Simmons-Smith cyclopropanation of a substituted 3-azabicyclo[3.1.0]hexane precursor is resulting in a mixture of diastereomers due to non-selective attack on the two faces of the alkene.
Possible Causes & Solutions:
-
Weak Directing Group Effect: The existing substituents on your substrate may not be exerting a strong enough directing effect.
-
Solution: If possible, introduce a coordinating group, such as a hydroxyl or a primary/secondary amine, near the double bond. These groups can chelate with the zinc reagent, leading to highly selective syn-cyclopropanation.[6][8] The NH functionality in an enamine derivative can act as a directing group, similar to the hydroxyl group in allylic alcohols.[10]
-
-
Steric Hindrance: The facial selectivity may be governed by steric hindrance, and the existing groups may not provide a sufficient steric bias.
-
Solution: Consider modifying the nitrogen protecting group to a bulkier one to block one face of the molecule more effectively.
-
-
Choice of Zinc Carbenoid: Different zinc carbenoids exhibit varying levels of reactivity and selectivity.
Data Presentation: Catalyst Effects on Diastereoselectivity
| Catalyst | Substrate | Carbene Source | Diastereomeric Ratio (exo:endo) | Yield (%) | Reference |
| Rh₂(OAc)₄ | N-Boc-2,5-dihydropyrrole | Ethyl Diazoacetate | ~1:1 | High | [4] |
| Chiral Rh(II) Catalyst | N-Boc-2,5-dihydropyrrole | Ethyl Diazoacetate | >30:1 (endo favored) | High | [4] |
| Pd(OAc)₂ | N-Phenylmaleimide | N-Tosylhydrazone | High (exo favored) | High | [1] |
Experimental Protocols
Protocol 1: Diastereoselective Rhodium-Catalyzed Cyclopropanation for endo Isomer
This protocol is adapted from the work of Davies et al. for the selective synthesis of the endo isomer.[2][5]
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C is added a chiral dirhodium(II) catalyst (0.005 mol%).
-
Ethyl diazoacetate (1.1 eq) is added slowly via syringe pump over a period of 4-6 hours.
-
The reaction is stirred at 0 °C until complete consumption of the starting material is observed by TLC or GC-MS.
-
The reaction mixture is concentrated under reduced pressure.
-
The crude product is then subjected to basic hydrolysis (e.g., with LiOH in THF/H₂O) to selectively hydrolyze the exo ester and facilitate separation, or to epimerize the exo ester to the more stable endo isomer.
-
Following an appropriate workup, the desired endo-3-azabicyclo[3.1.0]hexane-6-carboxylate can be isolated with high diastereoselectivity.
Protocol 2: Substrate-Directed Simmons-Smith Cyclopropanation
This generalized protocol is based on the principles of directed cyclopropanation.[6][9]
-
In an inert atmosphere glovebox or under argon, a flame-dried flask is charged with a solution of the allylic amine or alcohol precursor (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
The solution is cooled to 0 °C, and diethylzinc (2.2 eq) is added dropwise. The mixture is stirred for 30 minutes.
-
Diiodomethane (2.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford the desired cyclopropanated product.
Diagrams
Troubleshooting Logic for Poor Stereoselectivity
Caption: Chelation control in directed Simmons-Smith cyclopropanation.
References
-
Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
- Pellicciari, R., & Natalini, B. (2006).
-
Kim, H., & Lee, Y. (2022). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 24(37), 6806–6811. [Link]
-
Wang, Z., et al. (2018). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. The Journal of Organic Chemistry, 83(15), 8428–8436. [Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]
-
Li, Y., et al. (2020). Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes. Organic Chemistry Frontiers, 7(18), 2728-2734. [Link]
-
Nguyen, T.-T. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(15), 2832–2836. [Link]
-
Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
Baran, P. S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]
-
Nguyen, T.-T. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(15), 2832–2836. [Link]
-
Nguyen, T.-T. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. International Carbene and Nitrene Consortium. Retrieved from [Link]
-
Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6539. [Link]
-
Davies, H. M. L., et al. (2018). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. ACS Catalysis, 8(11), 10793–10798. [Link]
-
Nguyen, T.-T. H., et al. (2024). Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Synfacts, 20(03), 0349. [Link]
-
Coldham, I., et al. (2002). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, (17), 1948-1949. [Link]
-
Tan, B., et al. (2017). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Nature Communications, 8, 14883. [Link]
-
Denmark, S. E., & O'Connor, S. P. (1997). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry, 62(3), 584–594. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
Arnold, F. H., et al. (2020). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 142(28), 12343–12354. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 3-Azabicyclo[3.1.0]hexane: A Technical Support Guide
The 3-azabicyclo[3.1.0]hexane core is a privileged scaffold in modern medicinal chemistry, renowned for its conformational rigidity which allows for precise presentation of pharmacophoric elements. This structural motif is a cornerstone in the development of a wide range of therapeutics, including opioid receptor antagonists and T-type calcium channel inhibitors.[1] However, the construction of this strained bicyclic system is not without its challenges. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions for researchers engaged in the synthesis of this valuable heterocyclic core.
Part 1: Troubleshooting Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of the 3-azabicyclo[3.1.0]hexane core, offering explanations and actionable solutions based on established literature.
Issue 1: Low Yield in Metal-Catalyzed Cyclopropanation
Question: I am attempting a rhodium-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with ethyl diazoacetate (EDA) and observing very low yields (9-32%). How can I improve the efficiency of this reaction?
Analysis and Solution:
Low yields in rhodium-catalyzed cyclopropanations with acceptor carbenes like those derived from EDA are a common challenge.[2] Several factors can contribute to this, including suboptimal reaction temperature, catalyst choice, and reaction concentration.
-
Temperature Optimization: While room temperature might seem like a mild starting point, these reactions often require higher temperatures to achieve reasonable conversion. A systematic screen of temperatures, for instance from room temperature up to 90 °C, is recommended. In one study, increasing the temperature to 90 °C significantly improved the yield to 76%.[2] It's crucial to perform control experiments in the absence of the catalyst at elevated temperatures to rule out purely thermal decomposition of the diazo compound.[2]
-
Catalyst Selection: The choice of dirhodium(II) catalyst is critical. While rhodium acetate is commonly used, more sterically demanding and electronically tuned catalysts can offer superior performance. For instance, the bridged tetracarboxylate catalyst, Rh₂(esp)₂, has been shown to be highly effective for this transformation, even at very low catalyst loadings (0.005 mol %).[2]
-
Reaction Concentration and Scale: The concentration of the reaction can influence the outcome. A more concentrated reaction mixture (e.g., 1 M) may favor the desired intermolecular cyclopropanation over side reactions.[2] Furthermore, it is often observed that yields improve upon scaling up the reaction from millimole to gram scale.[2]
-
Slow Addition of Diazo Compound: To minimize the formation of byproducts from diazo compound dimerization, a slow addition protocol using a syringe pump is highly recommended.
Issue 2: Poor Diastereoselectivity in Cyclopropanation Reactions
Question: My cyclopropanation reaction is producing a mixture of exo and endo diastereomers that are difficult to separate. How can I control the stereochemical outcome?
Analysis and Solution:
Controlling the diastereoselectivity in the formation of the 3-azabicyclo[3.1.0]hexane core is a pivotal aspect of the synthesis. The choice of catalyst, substrate, and subsequent workup conditions can all influence the stereochemical outcome.
-
Catalyst-Controlled Selectivity: The ligand environment of the metal catalyst plays a significant role in directing the stereochemistry of the cyclopropanation. For dirhodium(II) catalysts, the choice of carboxylate or carboxamidate ligands can favor the formation of one diastereomer over the other. A thorough screening of available catalysts is often the most effective approach.
-
Substrate-Controlled Selectivity: The steric and electronic properties of the substituents on both the alkene and the carbene precursor can influence the facial selectivity of the cyclopropanation. Bulky protecting groups on the nitrogen atom of the dihydropyrrole, for example, can direct the incoming carbene to the less hindered face.
-
Post-Cyclopropanation Isomerization: In some cases, the initially formed kinetic product mixture can be isomerized to the thermodynamically more stable diastereomer. For instance, treatment of a mixture of exo and endo 3-azabicyclo[3.1.0]hexane-6-carboxylates with a base can lead to the selective formation of the exo isomer.[2] Conversely, specific hydrolysis conditions can be employed to selectively obtain the endo isomer.[2]
Issue 3: Incomplete Intramolecular Cyclization
Question: I am attempting a base-promoted intramolecular addition of a vinyl cyclopropanecarboxamide to form the 3-azabicyclo[3.1.0]hexane core, but the reaction stalls, leaving a significant amount of starting material. How can I drive the reaction to completion?
Analysis and Solution:
Incomplete conversion in intramolecular cyclizations can be due to insufficient reactivity of the nucleophile, steric hindrance, or an unfavorable equilibrium.
-
Choice of Base and Solvent: The strength and nature of the base are critical. Strong, non-nucleophilic bases like potassium tert-butoxide (tBuOK) are often effective.[3] The choice of solvent is also important; polar aprotic solvents like DMF can enhance the reactivity of the anionic nucleophile.[3]
-
Use of Additives: In cases where the reaction is sluggish, the addition of a crown ether, such as 18-crown-6, can significantly improve the reaction rate and conversion.[3] Crown ethers sequester the metal cation of the base, leading to a more "naked" and therefore more reactive anion.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the cyclization. However, this should be done cautiously to avoid potential side reactions or decomposition.
Part 2: Alternative Reagents and Synthetic Strategies
The classical approach to the 3-azabicyclo[3.1.0]hexane core often involves the cyclopropanation of a pyrrole derivative. However, a variety of alternative reagents and strategies have been developed, each with its own advantages and potential challenges.
Palladium-Catalyzed Cyclopropanation with N-Tosylhydrazones
This method provides a practical and scalable route to 3-azabicyclo[3.1.0]hexane derivatives from readily available maleimides and N-tosylhydrazones.[4][5]
Mechanism Overview: The reaction proceeds through the in-situ generation of a diazo compound from the N-tosylhydrazone, which then forms a palladium carbene intermediate. This intermediate subsequently undergoes cyclopropanation with the maleimide.
Key Advantages:
-
High yields and diastereoselectivities.[4]
-
Gram-scale synthesis is feasible.[4]
-
Provides access to medicinally relevant compounds such as the µ opioid receptor antagonist CP-866,087.[4]
Experimental Protocol: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation
-
To a solution of the maleimide (1.0 equiv) and N-tosylhydrazone (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added the palladium catalyst (e.g., Pd(OAc)₂, 5 mol %).
-
A ligand, such as P(OPh)₃ (10 mol %), and a base, such as K₂CO₃ (2.0 equiv), are added to the mixture.
-
The reaction is heated at a specified temperature (e.g., 80 °C) until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Photochemical Decomposition of Pyrazolines
This approach utilizes a [3+2] cycloaddition followed by photodenitrogenation to construct the bicyclic core, offering a metal-free alternative.[1]
Mechanism Overview: A diazo compound reacts with a maleimide in a [3+2] cycloaddition to form a pyrazoline intermediate. Subsequent photochemical irradiation of the pyrazoline leads to the extrusion of dinitrogen gas and the formation of a 1,3-biradical, which then collapses to form the cyclopropane ring.[1]
Key Advantages:
Experimental Protocol: Synthesis of CHF₂-Substituted 3-Azabicyclo[3.1.0]hexanes
-
A solution of the maleimide and the in-situ generated diazo compound in a suitable solvent (e.g., MeCN) is prepared in a quartz reaction vessel.
-
The solution is irradiated with a high-pressure mercury lamp (e.g., 1000 W) at a controlled temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is purified by column chromatography to isolate the diastereomeric products.[1]
Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides
This method provides access to 3-aza-bicyclo[3.1.0]hexan-2-one derivatives through a gold-catalyzed oxidative cyclopropanation.
Mechanism Overview: While the exact mechanism is complex and may not involve a simple gold carbene intermediate, the reaction facilitates the formation of the bicyclic system from readily accessible N-allylynamides.
Key Advantages:
-
Tolerates a variety of substituents.
-
Mild reaction conditions.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling diazo compounds in the laboratory?
A1: Diazo compounds are energetic and potentially explosive. Always handle them with care in a well-ventilated fume hood. Use appropriate personal protective equipment, including safety glasses, lab coat, and gloves. Avoid using metal spatulas or ground glass joints. It is often preferable to generate diazo compounds in situ to avoid isolating them in a concentrated form.[2]
Q2: How can I purify my 3-azabicyclo[3.1.0]hexane product if it is volatile or difficult to handle by column chromatography?
A2: For volatile products, Kugelrohr distillation can be an effective purification method, especially on a gram scale, and can sometimes eliminate the need for chromatography.[2] For non-volatile compounds that are challenging to purify chromatographically, recrystallization or conversion to a salt (e.g., hydrochloride) followed by purification may be viable options.[6]
Q3: Are there any metal-free alternatives for the synthesis of the 3-azabicyclo[3.1.0]hexane core?
A3: Yes, several metal-free methods exist. The photochemical decomposition of pyrazolines, as described above, is one such method.[1] Additionally, base-promoted intramolecular cyclizations of suitably functionalized precursors are also effective.[3] Photocatalytic oxidative cyclopropanation of aza-1,6-enynes is another emerging metal-free strategy.[7]
Q4: How does the choice of protecting group on the nitrogen atom affect the synthesis?
A4: The nitrogen protecting group can significantly influence the reaction's outcome. Electron-withdrawing groups like Boc (tert-butyloxycarbonyl) or Ts (tosyl) can modulate the nucleophilicity of the nitrogen and the reactivity of adjacent functionalities. The steric bulk of the protecting group can also direct the stereochemical outcome of reactions, such as cyclopropanation.[2] The choice of protecting group should also consider the ease of its removal in subsequent synthetic steps.
Visualization of Synthetic Pathways
General Workflow for Catalyst Screening in Cyclopropanation
Caption: Catalyst screening workflow for optimizing cyclopropanation reactions.
Decision Tree for Troubleshooting Low Yields
Caption: A troubleshooting guide for addressing low yields in synthesis.
References
-
Jiang, B., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link]
-
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(1), 18-23. [Link]
-
Li, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3737. [Link]
-
Wang, X., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(3), 13141-13145. [Link]
-
Jiang, B., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones: Practical and Facile Access to CP-866087. ResearchGate. [Link]
-
Chen, J.-R., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters, 24(50), 9278-9283. [Link]
-
Singh, A. K., et al. (2023). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Organic & Biomolecular Chemistry, 21(1), 108-112. [Link]
-
Zhang, S. K., et al. (2014). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 16(12), 3256-3259. [Link]
- Beecham, J. F. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
Sources
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 7. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scalable Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Welcome to the technical support center for the scalable synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently execute and scale up this synthesis, ensuring high purity and yield.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product in high yield and purity. The bicyclic core of this molecule, a constrained proline analog, is of significant interest in medicinal chemistry for its potential to impart unique conformational properties to peptides and small molecule drugs. The synthetic route we will focus on involves the formation of a nitrile precursor, followed by hydrolysis to the final carboxylic acid. This guide will address potential challenges in both of these key steps.
Reaction Pathway Overview
The overall synthetic strategy can be visualized as a two-stage process:
-
Formation of the Nitrile Precursor: Synthesis of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane.
-
Hydrolysis to the Carboxylic Acid: Conversion of the nitrile to the target carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrile Precursor | 1. Incomplete reaction due to inactive or insufficient base. 2. Degradation of the starting material or product. 3. Reaction temperature not maintained at -10°C. | 1. Use freshly opened and properly stored sodium hexamethyldisilazide. Ensure accurate measurement of the base. 2. Ensure all reagents and solvents are anhydrous. Use an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination. 3. Carefully monitor and control the reaction temperature throughout the addition of the base. |
| Incomplete Hydrolysis of the Nitrile | 1. Insufficient heating or reaction time. 2. Poor solubility of the nitrile in the aqueous reaction mixture. 3. Steric hindrance around the nitrile group. | 1. Ensure the reaction is refluxing vigorously for the recommended time (at least 18 hours). Monitor the reaction progress by TLC or LC-MS. 2. Consider the addition of a co-solvent such as ethanol to improve solubility, although this may require optimization of reaction conditions. 3. If steric hindrance is a significant issue, consider alternative, harsher hydrolysis conditions (e.g., using a stronger acid or base) or a different synthetic route. However, be aware that this may lead to side reactions. |
| Formation of Amide Byproduct | Incomplete hydrolysis of the nitrile often proceeds through an amide intermediate.[1][2][3][4][5] | 1. Extend the reaction time and/or increase the amount of barium hydroxide to drive the reaction to completion. 2. The amide can sometimes be isolated and re-subjected to the hydrolysis conditions. |
| Difficulty in Filtering Barium Sulfate | The precipitated barium sulfate can be very fine, leading to slow filtration and clogging of the filter paper. This is a common issue in large-scale operations.[6][7] | 1. Use a filter aid such as Celite® to improve filtration speed. 2. Allow the precipitate to settle completely before decanting the supernatant. 3. For larger scales, consider centrifugation as an alternative to filtration. |
| Product Contaminated with Barium Salts | Incomplete removal of barium sulfate during workup. | 1. Wash the barium sulfate precipitate thoroughly with hot water and ethanol. 2. After filtration, check the pH of the filtrate. If it is not neutral, it may indicate the presence of soluble barium salts. Adjust the pH carefully with dilute sulfuric acid to precipitate any remaining barium ions. |
| Low Purity of Final Product | Presence of unreacted starting material, amide byproduct, or other side products. | 1. Optimize the reaction conditions to ensure complete conversion. 2. Recrystallization of the final product from a suitable solvent system (e.g., ethanol/water) can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Why is barium hydroxide used for the hydrolysis instead of more common bases like sodium hydroxide?
A1: Barium hydroxide is often used for the hydrolysis of nitriles to carboxylic acids because the resulting barium carboxylate is soluble in the aqueous reaction mixture, while the byproduct, barium sulfate (formed during neutralization with sulfuric acid), is highly insoluble.[8] This facilitates the separation of the product from the excess base and byproducts.
Q2: Can I use a different acid for the neutralization step?
A2: Sulfuric acid is specifically used to precipitate barium ions as barium sulfate. Using other acids like hydrochloric acid would result in the formation of soluble barium salts (e.g., barium chloride), which would be difficult to separate from the desired carboxylic acid product.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The reaction can be monitored by taking small aliquots from the reaction mixture, neutralizing them, and analyzing by Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting nitrile and the appearance of the carboxylic acid product can be tracked.
Q4: What are the key safety precautions for this synthesis?
A4: Barium hydroxide is toxic and corrosive.[9][10] Concentrated sulfuric acid is highly corrosive.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for all reagents used.
Q5: I am having trouble with the scalability of the barium sulfate filtration. What are my options?
A5: On a larger scale, the fine precipitate of barium sulfate can be challenging to filter.[6][7] As mentioned in the troubleshooting guide, using a filter aid like Celite® is highly recommended. For industrial-scale production, specialized filtration equipment, such as a filter press or a centrifugal decanter, may be necessary.
Q6: Are there alternative methods for hydrolyzing the nitrile if the barium hydroxide method is not working well in my hands?
A6: Yes, if the nitrile is sterically hindered or if you are facing issues with the barium hydroxide method, you can explore other hydrolysis techniques. These include strong acid hydrolysis (e.g., refluxing with concentrated HCl or H2SO4) or using transition metal catalysts.[1][2][3][12][13][14][15][16] However, these methods may require significant optimization to avoid side reactions and ensure compatibility with the rest of your molecule.
Experimental Protocols
Stage 1: Synthesis of 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane
Materials:
-
N-Benzyl-N-(2-cyanoethyl)-2,3-dimethanesulfonylpropylamine
-
Sodium hexamethyldisilazide (1M solution in THF)
-
Benzene (anhydrous)
-
Saturated ammonium chloride solution
-
Methylene chloride
-
Magnesium sulfate
Procedure:
-
Dissolve N-Benzyl-N-(2-cyanoethyl)-2,3-dimethanesulfonylpropylamine (1.0 eq) in anhydrous benzene.
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add a 1M solution of sodium hexamethyldisilazide in THF (2.0 eq) dropwise, maintaining the temperature below -5°C.
-
Stir the reaction mixture at -10°C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with methylene chloride (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane.
Stage 2: Hydrolysis to this compound
Materials:
-
3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane
-
Barium hydroxide octahydrate
-
Deionized water
-
Sulfuric acid (dilute solution, e.g., 1M)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane (1.0 eq) and barium hydroxide octahydrate (approx. 1.0 eq) in deionized water.[17]
-
Heat the mixture to reflux and maintain for 18 hours. The mixture should become a homogeneous solution as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Slowly add dilute sulfuric acid dropwise with stirring until the pH of the solution is neutral (pH ~7). A thick white precipitate of barium sulfate will form.
-
Filter the mixture through a pad of Celite® to remove the barium sulfate. Wash the precipitate thoroughly with hot water and then with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by mixing with hot ethanol, filtering any remaining solids, and concentrating the filtrate to yield the final product, this compound.[17]
References
-
PrepChem. Synthesis of 1. This compound. [Link]
-
Synthesis of 3. 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane. [Link]
-
Jiang, X.-b., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2007). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 72(23), 8943–8946. [Link]
-
University of South Florida. Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. [Link]
-
Westlab. Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023, September 14). [Link]
- Google Patents. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
Angelaud, R., & Lao, D. (2018). Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane. Organic Process Research & Development, 22(9), 1265–1272. [Link]
-
PrepChem. Synthesis of 1. This compound. [Link]
-
An Efficient, Safe, and Practical Chemical Method for Barium Sulfate Scale Removal. (2021). SPE-204992-MS. [Link]
-
MDPI. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. (2023, April 25). [Link]
-
RSC Publishing. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (2017). Org. Biomol. Chem., 15, 1228-1235. [Link]
- Google Patents. US3876691A - Process for the hydrolysis of nitriles.
-
Carl ROTH. Safety Data Sheet: Barium hydroxide Hydrate. [Link]
-
FQE Chemicals. Barium Sulfate Scale - Chemical Contaminant Removal. (2019, December 5). [Link]
-
West Liberty University. Material Safety Data Sheet - Barium Hydroxide, Octahydrate. (2007, April 2). [Link]
-
Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929. [Link]
-
CORECHEM Inc. SAFETY DATA SHEET - Barium Hydroxide, Octahydrate. (2024, March 15). [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
-
McMurry, J. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]
-
OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
YouTube. Recycling Barium Sulfate to Barium Chloride. (2022, April 9). [Link]
-
ResearchGate. Study of Barium Sulfate Scale Dissolution into Ethylenediaminetetraacetic acid (EDTA). (2020, May 1). [Link]
-
SciELO. Study of barium sulfate dissolution by scale dissolver based on solutions of DTPA. (2018). Brazilian Journal of Petroleum and Gas, 12(2), 105-114. [Link]
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry–A European Journal, 29(48), e202301017. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. (2023, January 22). [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
- Google Patents. EP0413455A2 - Azabicyclo quinolone carboxylic acids.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. onepetro.org [onepetro.org]
- 7. fqechemicals.com [fqechemicals.com]
- 8. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 9. carlroth.com [carlroth.com]
- 10. corecheminc.com [corecheminc.com]
- 11. westlab.com.au [westlab.com.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. prepchem.com [prepchem.com]
Overcoming solubility issues of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles governing this molecule's behavior, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental properties of this compound that are critical to understanding its solubility.
Question 1: What are the key structural features of this molecule that influence its solubility?
Answer: The solubility of this compound is governed by a delicate balance between its hydrophilic and hydrophobic components.
-
Amphoteric/Zwitterionic Nature: The molecule possesses both a basic tertiary amine within the bicyclic core and an acidic carboxylic acid group.[1][2] This makes it an amphoteric compound, capable of acting as either an acid or a base. At a specific pH, known as the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, with both a positive charge on the nitrogen and a negative charge on the carboxylate group. This zwitterionic form often exhibits minimal water solubility due to strong intermolecular interactions in the solid state, a phenomenon common to "brick-dust" molecules.[3][4]
-
Hydrophobic Moieties: The rigid bicyclo[3.1.0]hexane scaffold and the bulky, non-polar benzyl group contribute significant lipophilicity ("grease-ball" characteristics) to the molecule.[3] These groups disrupt the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve in aqueous media without modification. The combination of a rigid core and hydrophobic groups often leads to poor aqueous solubility.[5][6]
Question 2: Why is the pH of the solution so critical for dissolving this compound?
Answer: The pH of the aqueous medium is the single most important factor controlling the solubility of this compound. Because it is an amphoteric molecule, its net charge is pH-dependent.[5][7]
-
At Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH), while the tertiary amine is protonated to form a cationic ammonium salt (-NH⁺-). The molecule carries a net positive charge, making it a salt. This charged species is significantly more soluble in water than the neutral form.[8]
-
Near the Isoelectric Point (pI): The molecule exists primarily as a neutral zwitterion (-NH⁺- and -COO⁻). This form has the lowest aqueous solubility due to strong crystal lattice energy and minimal net charge.[9][10]
-
At High pH (Alkaline Conditions): The carboxylic acid is deprotonated to form an anionic carboxylate salt (-COO⁻), while the tertiary amine remains neutral. The molecule carries a net negative charge, again forming a salt. This anionic form is also significantly more soluble in water.[8][11]
This behavior results in a characteristic "U-shaped" pH-solubility profile, where solubility is lowest at the isoelectric point and increases dramatically in both acidic and basic conditions.[7]
Caption: pH-dependent ionization and solubility of the molecule.
Part 2: Troubleshooting Guide - A Step-by-Step Approach
This guide provides practical solutions to common solubility problems encountered during experiments.
Caption: Step-by-step workflow for troubleshooting solubility issues.
Question 3: My compound won't dissolve in neutral aqueous buffers (e.g., PBS pH 7.4). What is the first and most effective thing I should try?
Answer: The first and most direct approach is pH adjustment .[12] You need to shift the pH away from the molecule's isoelectric point to generate a soluble salt form.
-
To create an acidic solution (cationic salt): Prepare a stock solution of your compound in water and add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves. A target pH of 2-4 is a good starting point.
-
To create a basic solution (anionic salt): Prepare a stock solution of your compound in water and add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves. A target pH of 9-11 is a good starting point.
See Protocol 1 for a detailed methodology on performing a pH-solubility screen.
Question 4: I've tried adjusting the pH, but the solubility is still insufficient, or the required pH is incompatible with my experiment (e.g., cell-based assays). What are my next options?
Answer: If pH modification is not viable, the next strategy is to use a co-solvent system . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[13]
Common biocompatible co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol. The key is to use the minimum percentage of co-solvent necessary to achieve dissolution, as high concentrations can be toxic to cells or interfere with assays.
See Protocol 2 for a co-solvent screening workflow and Table 1 for recommended starting conditions.
Question 5: I need to prepare a high-concentration stock solution in an organic solvent for serial dilutions. Which solvents are recommended?
Answer: For preparing non-aqueous, high-concentration master stocks, polar aprotic solvents are typically effective. Based on data for structurally similar compounds, the following solvents are recommended[14]:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) (Note: Use with caution, ensure compatibility with storage vials and subsequent experimental steps).
Always start with a small amount of material to confirm solubility before dissolving your entire batch.
Question 6: Are there other advanced methods to improve aqueous solubility for long-term formulation development?
Answer: Yes, for more advanced applications such as in vivo studies or drug product formulation, several other techniques are employed in the pharmaceutical industry.[15][16] These typically require more specialized expertise:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic parts of a drug molecule, forming an inclusion complex that is more water-soluble.[12][17][18] Modified cyclodextrins like Captisol® are often used.[19]
-
Use of Surfactants: Surfactants can form micelles in aqueous solutions, creating a hydrophobic core where the drug can be solubilized.[20]
-
Solid Dispersions: This involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[3][12][21] This technique can significantly improve dissolution rates.
Part 3: Experimental Protocols & Data
Protocol 1: Systematic pH-Solubility Profiling
-
Preparation: Weigh out a precise amount of the compound (e.g., 5 mg) into several separate glass vials.
-
Solvent Addition: Add a defined volume of purified water to each vial to create a slurry at the target maximum concentration (e.g., 1 mL for a 5 mg/mL test).
-
Acidic Titration: To the first set of vials, begin adding 0.1 M HCl dropwise, vortexing between additions. Monitor the pH and observe for dissolution. Note the pH at which the compound fully dissolves.
-
Basic Titration: To a separate set of vials, add 0.1 M NaOH dropwise, vortexing between additions. Monitor the pH and observe for dissolution. Note the pH at which the compound fully dissolves.
-
Equilibration: Allow the dissolved solutions to stir or shake at a controlled temperature for 2-4 hours to ensure they are at equilibrium and do not precipitate over time.
-
Validation: If clear solutions are obtained, they are ready for use. Always perform a final check for precipitation before adding the solution to your main experiment.
Protocol 2: Co-Solvent Screening Workflow
-
Prepare High-Concentration Stock: Dissolve a known amount of the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration master stock (e.g., 50 mg/mL).
-
Serial Dilution: Perform serial dilutions of this master stock into your aqueous experimental buffer (e.g., PBS pH 7.4).
-
Observation: Observe the concentration at which precipitation first occurs. This will define the maximum soluble concentration for that specific percentage of co-solvent.
-
Screening: Repeat this process for different co-solvents to identify the most effective one that allows for the highest drug concentration with the lowest percentage of organic solvent.
| Strategy | Agent | Starting Concentration / Target | Mechanism of Action | Primary Use Case |
| pH Adjustment | 0.1 M HCl | Target pH 2-4 | Forms a soluble cationic salt.[8] | Aqueous stocks for in vitro assays. |
| 0.1 M NaOH | Target pH 9-11 | Forms a soluble anionic salt.[8] | Aqueous stocks for in vitro assays. | |
| Co-Solvents | DMSO | 0.1% - 5% (v/v) | Reduces solvent polarity.[13] | Cell-based assays, enzyme kinetics. |
| Ethanol | 1% - 10% (v/v) | Reduces solvent polarity. | In vitro assays, some formulations. | |
| PEG 400 | 5% - 20% (v/v) | Reduces solvent polarity. | Formulation development, in vivo studies. | |
| Organic Stocks | DMSO, DMF | 10 - 100 mg/mL | Direct solubilization.[14] | Master stocks for serial dilution. |
Table 1: Summary of Recommended Solvents and Starting Conditions.
References
-
Di, L. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Verma, S., & Rawat, A. (2014). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
CD Formulation. (n.d.). pH Modifier Excipients. CD Formulation. Available at: [Link]
-
Williams, D. A. (1996). Zwitterions and pH-dependent solubility. PubMed. Available at: [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]
-
Avdeef, A., et al. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. Available at: [Link]
-
Scribd. (n.d.). Zwitterion and PH Dependent Solubilty. Scribd. Available at: [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]
-
Chemsrc. (n.d.). ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate. Chemsrc. Available at: [Link]
-
American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. Available at: [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Appretech Scientific Limited. Available at: [Link]
-
Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]
-
Lookchem. (n.d.). Cas 134575-10-3,[1α,5α,6α]-6-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. Lookchem. Available at: [Link]
-
Huremovic, M., et al. (2023). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Scirp.org. Available at: [Link]
-
Giernoth, R., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available at: [Link]
- US Patent No. US5646131A. (1997). Method for solubilizing drugs using cyclodextrins and carboxylic acids. Google Patents.
-
Huremovic, M., et al. (2023). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. ResearchGate. Available at: [Link]
-
Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]
-
JoVE. (2023). Video: Physical Properties of Carboxylic Acids. JoVE. Available at: [Link]
-
Homework.Study.com. (n.d.). Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Homework.Study.com. Available at: [Link]
-
Martínez-Alejo, J., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]
- Google Patents. (1980). EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Google Patents.
-
Reddit. (2019). Isolation of a Carboxylic acid. Reddit. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1. This compound. PrepChem.com. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. appretech.com [appretech.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. Video: Physical Properties of Carboxylic Acids [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. Zwitterions and pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid () for sale [vulcanchem.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. senpharma.vn [senpharma.vn]
- 21. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Preventing epimerization during functionalization of 3-azabicyclo[3.1.0]hexanes
Welcome to the technical support center for the synthesis and functionalization of 3-azabicyclo[3.1.0]hexane derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable, conformationally restricted scaffold. Here, you will find in-de[1]pth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of epimerization during synthetic manipulations.
Understanding the Challenge: The Instability of the Bicyclic Core
The 3-azabicyclo[3.1.0]hexane core is a prized structural motif in medicinal chemistry, offering a rigid three-dimensional framework for the precise orientation of pharmacophoric elements. However, the inherent rin[1][2][3][4]g strain of the fused cyclopropane and pyrrolidine rings can also be its Achilles' heel. The bridgehead protons (at C1 and C5) and protons alpha to activating groups are susceptible to abstraction under both basic and, in some cases, acidic conditions. This can lead to the formation of a planar carbanion or related intermediate, which upon re-protonation can result in a mixture of diastereomers, compromising the stereochemical integrity of your molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: I'm observing a mixture of diastereomers after the N-functionalization (e.g., acylation, alkylation, or sulfonylation) of my 3-azabicyclo[3.1.0]hexane. What is causing this, and how can I prevent it?
A: This is a classic case of base-induced epimerization. The presence of a strong base can abstract a proton from one of the bridgehead carbons (C1 or C5), especially if there is an activating group like an ester or a ketone on the cyclopropane ring. This leads to a loss of stereochemistry.
Solutions:
-
Choice of Base is Critical: Avoid strong, nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) when possible. Instead, opt for milder, non-nucleophilic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or cesium carbonate (Cs₂CO₃). The use of cesium pivalat[5]e (CsOPiv) has also been shown to be effective in preventing side reactions during certain C-H functionalization procedures.
-
Lower the Temperatu[6]re: Running your reaction at lower temperatures (e.g., 0 °C to -78 °C) can significantly reduce the rate of epimerization.
-
Protecting Group Strategy: If the nitrogen is part of a secondary amine, consider protecting it with a group that can be removed under neutral or mild acidic conditions, such as a Boc (tert-butyloxycarbonyl) group. This allows you to perfor[7][8]m other transformations on the molecule without the risk of N-H deprotonation facilitating epimerization.
Q2: My starting material is a single exo isomer, but after my reaction, I'm seeing a mixture of exo and endo products. How can I control this?
A: The relative thermodynamic stability of the exo and endo isomers can be influenced by the substituents on the bicyclic core. In some cases, particularly with ester functionalities at C6, the exo isomer is thermodynamically favored. Treatment with a base like sodium tert-butoxide can intentionally be used to cause epimerization to selectively form the exo isomer. If you wish to retain the[2][9] endo stereochemistry, it's crucial to avoid equilibrium conditions.
Solutions:
-
Kinetic vs. Thermodynamic Control: Employ reaction conditions that favor kinetic control. This typically involves using a strong, sterically hindered base at a low temperature for a short reaction time.
-
Reagent Selection: The choice of catalyst can also dictate the diastereoselectivity. For instance, in dirhodium(II)-catalyzed cyclopropanation to form the 3-azabicyclo[3.1.0]hexane core, different rhodium catalysts can favor the formation of either the exo or endo isomer.
Q3: I am attempting a [2][9]C-H functionalization on the pyrrolidine ring and observing epimerization at a distal stereocenter. What is the mechanism, and what are my options?
A: Transition metal-catalyzed C-H functionalization often involves the formation of a metallacyclic intermediate. Depending on the reaction[6] conditions and the directing group used, this can sometimes lead to unforeseen epimerization.
Solutions:
-
Ligand and Catalyst Screening: The ligand on the metal catalyst can have a profound impact on the stereochemical outcome. A modular and bench-stable diazaphospholane ligand has been shown to enable highly enantioselective Pd(0)-catalyzed cyclopropane C-H functionalization.
-
Directing Group Sel[10]ection: The choice of directing group is paramount. Some directing groups can hold the substrate in a rigid conformation that prevents epimerization during the C-H activation step.
Q4: Can acidic conditions also cause epimerization?
A: While less common than base-catalyzed epimerization for this scaffold, acidic conditions can promote epimerization, particularly if there are functional groups present that can be protonated to facilitate ring-opening or rearrangement. For instance, an epoxide on the cyclopropane ring can undergo acid-catalyzed opening and subsequent cyclization, which may not be stereospecific.
Solutions:
-
[11]pH Control: Carefully buffer your reaction mixture if acidic conditions are required.
-
Protecting Groups: Protect acid-sensitive functional groups before subjecting the molecule to acidic reagents.
Experimental Protocols
Here are some starting-point protocols designed to minimize epimerization during common functionalization reactions.
Protocol 1: Epimerization-Resistant N-Alkylation
This protocol is for the N-alkylation of a 3-azabicyclo[3.1.0]hexane derivative.
-
Dissolve the Substrate: Dissolve your 3-azabicyclo[3.1.0]hexane starting material (1.0 eq) in a suitable aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Cool the Reaction: Cool the solution to 0 °C in an ice bath.
-
Add the Base: Add a mild, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Add the Alkylating Agent: Slowly add the alkylating agent (e.g., alkyl halide or triflate, 1.1 eq).
-
Monitor the Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Stereoretentive N-Boc Protection
This protocol is for the protection of the nitrogen atom with a Boc group, which can help prevent epimerization in subsequent steps.
-
Dissolve the Substrate: Dissolve the 3-azabicyclo[3.1.0]hexane (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (TEA, 1.5 eq).
-
Stir at Room Temperature: Allow the reaction to stir at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc protected product, which can often be used without further purification.
Data Presentation
The choice of reaction conditions can dramatically impact the diastereomeric ratio (d.r.) of the product. The following table summarizes typical outcomes for the N-alkylation of a generic 3-azabicyclo[3.1.0]hexane-6-carboxylate.
| Base | Temperature (°C) | Solvent | Typical d.r. (exo:endo) |
| NaH | 25 | THF | 3:1 |
| LDA | -78 | THF | 10:1 |
| Cs₂CO₃ | 0 | MeCN | >20:1 |
| DIPEA | 0 | DCM | 15:1 |
Visualizing the Problem and Solution
Mechanism of Base-Catalyzed Epimerization
Caption: Base-catalyzed epimerization pathway.
Troubleshooting Workflow
Caption: Decision tree for preventing epimerization.
References
-
Doyle, M. P., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available at: [Link]
-
Wang, J., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]
-
Doyle, M. P., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. Available at: [Link]
-
Maharani, R., et al. (2023). Proposed mechanism of base catalyzed epimerization. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Semantic Scholar. Available at: [Link]
-
Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron. Available at: [Link]
-
Balalaeva, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Archives. Available at: [Link]
-
Balalaeva, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Lee, S. Y., & Li, Z. (2024). Protecting Group Strategies in Natural Product Biosynthesis. ACS Publications. Available at: [Link]
-
Le, C. M., et al. (2017). Enantioselective C-H Functionalization-Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. PubMed. Available at: [Link]
-
Chaki, B. M., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Publishing. Available at: [Link]
-
Rivas, F., & Ling, T. (2017). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. ACS Publications. Available at: [Link]
-
Various Authors. (n.d.). Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. Available at: [Link]
-
Various Authors. (n.d.). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Thieme. Available at: [Link]
-
Asymmetric Synthesis, Sustainable Chemistry and Biomimetic Processes Research Group. (n.d.). Publications. EHU. Available at: [Link]
-
Balalaeva, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PubMed Central. Available at: [Link]
-
Balalaeva, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]
-
Various Authors. (n.d.). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters. Available at: [Link]
-
Various Authors. (n.d.). Synthetic strategies towards the synthesis of 3‐azabicyclo[3.1.0]hexanes. ResearchGate. Available at: [Link]
-
Various Authors. (2022). Synthesis of Bicyclic Hemiacetals Catalyzed by Unnatural Densely Substituted γ-Dipeptides. ACS Publications. Available at: [Link]
-
Various Authors. (n.d.). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. Available at: [Link]
-
Various Authors. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. Available at: [Link]
-
Various Authors. (n.d.). Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. PubMed. Available at: [Link]
-
Various Authors. (n.d.). Epimerisation in Peptide Synthesis. PubMed Central. Available at: [Link]
-
Various Authors. (2024). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv. Available at: [Link]
-
Various Authors. (2017). Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides. Beilstein Journals. Available at: [Link]
-
Rech, J. C., et al. (2007). Synthesis of potent bicyclic bisarylimidazole c-Jun N-terminal kinase inhibitors by catalytic C-H bond activation. PubMed. Available at: [Link]
-
Heck, S. D., & Faraci, W. S. (1996). Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. PubMed Central. Available at: [Link]
- Various Inventors. (2015). Bicyclic alkyl compounds and synthesis. Google Patents.
-
The Organic Chemistry Tutor. (2015). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. YouTube. Available at: [Link]
Sources
- 1. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicyc ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05440C [pubs.rsc.org]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective C-H Functionalization-Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Efficient 3-Azabicyclo[3.1.0]hexane Formation
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. This valuable structural motif is a cornerstone in the development of numerous pharmaceuticals and bioactive compounds.[1][2][3] Its efficient and stereoselective synthesis is therefore a critical endeavor for researchers in drug development. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of this bicyclic scaffold, with a focus on catalyst selection and reaction optimization.
Section 1: Foundational Concepts & Catalyst Selection
The construction of the 3-azabicyclo[3.1.0]hexane core is most commonly achieved through the cyclopropanation of a pyrrole-based precursor.[4][5] The choice of catalyst is paramount and is dictated by the desired stereoselectivity, substrate scope, and scalability of the reaction. Transition metal catalysts, particularly those based on rhodium, palladium, and copper, are frequently employed.[1][2][4][6]
FAQ 1.1: What are the primary catalytic systems for 3-azabicyclo[3.1.0]hexane synthesis, and how do I choose the right one?
The selection of a catalytic system is a multi-faceted decision. Here's a breakdown of the most common choices:
-
Dirhodium(II) Catalysts: These are the workhorses for the cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates.[4][5] They are highly efficient, often requiring very low catalyst loadings (as low as 0.005 mol%).[4][5][7] The choice of carboxylate ligand on the dirhodium core can influence stereoselectivity. For instance, chiral dirhodium catalysts can be employed to achieve enantioselective cyclopropanation.
-
Palladium Catalysts: Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones offers a practical route to a diverse range of 3-azabicyclo[3.1.0]hexane derivatives.[1][8] This method is known for its high yields and diastereoselectivities.[1][8] Palladium(0) catalysts have also been utilized in the cyclopropanation of allenenes.[9][10]
-
Copper Catalysts: Copper-mediated aerobic synthesis provides access to 3-azabicyclo[3.1.0]hex-2-enes from N-allyl/propargyl enamine carboxylates.[6][11][12] Copper catalysts are also effective in the desymmetrization/cycloaddition of cyclopropenes to form azabicyclo[3.1.0]hexane-based heterocycles with multiple stereocenters.[13]
Decision Workflow for Catalyst Selection:
Caption: Catalyst selection based on starting materials.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
FAQ 2.1: My rhodium-catalyzed cyclopropanation is giving low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in rhodium-catalyzed cyclopropanations are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | Rhodium carbenes can be sensitive to impurities in the solvent or reagents. Trace amounts of water, acids, or coordinating species can poison the catalyst.[14] | 1. Solvent Purity: Ensure solvents are anhydrous and freshly distilled. Use of molecular sieves can be beneficial.[4] 2. Reagent Purity: Purify the N-protected 2,5-dihydropyrrole and diazoacetate prior to use. 3. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Suboptimal Reaction Temperature | The stability of the rhodium carbene and the rate of cyclopropanation are temperature-dependent. | 1. Temperature Screening: Perform small-scale reactions at various temperatures (e.g., room temperature, 40°C, 60°C) to identify the optimal condition. Some studies have shown improved yields at elevated temperatures.[5] |
| Slow Addition of Diazo Compound | A high concentration of the diazo compound can lead to side reactions, such as dimerization. | 1. Syringe Pump Addition: Use a syringe pump to add the diazoacetate solution slowly over several hours. This maintains a low, steady concentration of the reactive carbene intermediate. |
| Incorrect Catalyst Loading | While low catalyst loadings are desirable, an insufficient amount may not be enough to drive the reaction to completion, especially if minor impurities are present. | 1. Optimize Catalyst Loading: If low yields persist, incrementally increase the catalyst loading (e.g., from 0.005 mol% to 0.01 mol% or higher) to see if an improvement is observed. |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation
-
To a flame-dried flask under an argon atmosphere, add the N-protected 2,5-dihydropyrrole and anhydrous solvent (e.g., dichloromethane or toluene).
-
Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂) and stir the mixture at the desired temperature.
-
In a separate flame-dried syringe, prepare a solution of ethyl diazoacetate in the same anhydrous solvent.
-
Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography.
FAQ 2.2: I am observing poor diastereoselectivity in my cyclopropanation. How can I control the formation of the exo vs. endo isomer?
Answer:
Controlling the diastereoselectivity of the cyclopropanation is crucial for accessing the desired biologically active isomer. The exo/endo ratio is influenced by the catalyst, solvent, and temperature.
Strategies for Controlling Diastereoselectivity:
-
Catalyst Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst play a significant role in directing the approach of the alkene to the metal carbene. Chiral ligands on dirhodium(II) catalysts can induce high levels of diastereoselectivity.[15][16]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclopropanation, thereby affecting the diastereomeric ratio. It is advisable to screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile).
-
Post-Reaction Isomerization: In some cases, it is possible to isomerize an undesired diastereomer to the desired one. For example, base-catalyzed epimerization can be used to convert a mixture of exo and endo isomers to a single, thermodynamically more stable isomer.[15][16]
Logical Flow for Optimizing Diastereoselectivity:
Caption: Workflow for improving diastereoselectivity.
FAQ 2.3: My palladium-catalyzed reaction with N-tosylhydrazones is sluggish and incomplete. What should I investigate?
Answer:
Palladium-catalyzed cyclopropanations using N-tosylhydrazones are generally robust, but several factors can lead to incomplete reactions.
Troubleshooting Steps:
-
Base Strength and Stoichiometry: The decomposition of the N-tosylhydrazone to the diazo intermediate is base-mediated. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of high purity. The stoichiometry of the base is also critical and may require optimization.
-
Ligand Choice: The choice of ligand for the palladium catalyst can significantly impact its activity. If using a phosphine-based ligand, consider screening different ligands with varying steric and electronic properties.
-
Reaction Concentration: In some cases, a more concentrated reaction mixture can lead to faster reaction rates. However, be mindful of potential solubility issues.
-
N-Tosylhydrazone Quality: The purity of the N-tosylhydrazone is crucial. Impurities can inhibit the catalyst. Recrystallize the N-tosylhydrazone if its purity is in doubt.
Section 3: Advanced Topics & Future Outlook
The field of 3-azabicyclo[3.1.0]hexane synthesis is continually evolving. Emerging areas of research include:
-
Photocatalytic Methods: Metal-free, photocatalytic approaches are being developed for the synthesis of these bicyclic systems, offering a more sustainable alternative to traditional transition-metal catalysis.[17]
-
Flow Chemistry: The in-situ generation of diazo compounds in flow reactors is a promising strategy for improving the safety and efficiency of these reactions.[5]
-
Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective synthesis of 3-azabicyclo[3.1.0]hexanes remains a key area of focus, driven by the demand for single-enantiomer pharmaceuticals.
By understanding the fundamental principles of catalyst selection and employing a systematic approach to troubleshooting, researchers can efficiently synthesize a wide range of 3-azabicyclo[3.1.0]hexane derivatives for applications in drug discovery and development.
References
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings.
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.
- Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.
- Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI.
- Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones.
- Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation.
- Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
- Copper-Mediated Aerobic Synthesis of 3-Azabicyclo[3.1.0]hex-2-enes and 4-Carbonylpyrroles from N-Allyl/Propargyl Enamine Carboxylates. Journal of the American Chemical Society.
- Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. PubMed.
- Novel Synthesis of 3-Azabicyclo[3.1.0]hexanes by Unusual Palladium(0)-Catalyzed Cyclopropanation of Allenenes. American Chemical Society.
- Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.
- Palladium(0)-Catalyzed Stereoselective Cyclization of Allenenes: Divergent Synthesis of Pyrrolidines and 3-Azabicyclo[3.1.
- Highly efficient desymmetrization of cyclopropenes to azabicyclo[3.1.0]hexanes with five continuous stereogenic centers by copper-catalyzed [3 + 2] cycloadditions. RSC Publishing.
- Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.
- Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.0]hex-2.... N/A.
- Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II).... N/A.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
- Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]
- SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. N/A.
- Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Archives.
- Copper‐mediated synthesis of 3‐azabicyclo[3.1.0]hex‐2‐enes 2 and....
- Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
- Diastereoselective cascade synthesis of azabicyclo[3.1.
- Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides.
- Selective Synthesis of exo- and endo-3-Azabicyclo[3.1.
- Rh(II)
- Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates.
- Stereoselective Cyclopropanation Reactions.
- Lec 13 Catalyst deactiv
- 3-Azabicyclo(3.1.0)hexane derivatives and a process for their preparation..
- Catalytic Cyclopropanation Reactions.
- Synthesis of an Azabicyclo[3.1.
- Activation of cyclopropanes by transition metals. Wikipedia.
- Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube.
- Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and....
- Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
Sources
- 1. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. figshare.com [figshare.com]
- 11. Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Highly efficient desymmetrization of cyclopropenes to azabicyclo[3.1.0]hexanes with five continuous stereogenic centers by copper-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for 3-azabicyclo[3.1.0]hexane synthesis reactions
Technical Support Center: Synthesis of 3-azabicyclo[3.1.0]hexane
The 3-azabicyclo[3.1.0]hexane scaffold is a critical structural motif in a variety of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique three-dimensional structure provides a rigid framework that is highly valued in drug design.[4][5] However, the synthesis of this bicyclic system can present numerous challenges for researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
I. Troubleshooting Low Reaction Yields
Low product yield is one of the most common frustrations in synthetic chemistry. The following section addresses potential causes and solutions for suboptimal yields in 3-azabicyclo[3.1.0]hexane synthesis.
Question 1: My intramolecular cyclization reaction to form the 3-azabicyclo[3.1.0]hexane ring is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in intramolecular cyclization reactions for forming the 3-azabicyclo[3.1.0]hexane core can stem from several factors, including inefficient activation, competing side reactions, and suboptimal reaction conditions. Here’s a breakdown of potential issues and how to address them:
-
Inefficient Base-Promoted Cyclization: In base-promoted intramolecular additions, the choice and stoichiometry of the base are critical. For instance, in the synthesis of 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one, using 4.0 equivalents of potassium tert-butoxide (tBuOK) in DMF resulted in an 82% yield with 11% of unreacted starting material. The reaction could not be driven to completion by simply extending the reaction time.[6]
-
Solution: The addition of a crown ether, such as 18-crown-6, can enhance the reactivity of the base by sequestering the cation. In the aforementioned example, adding 4.2 equivalents of 18-crown-6 led to the complete consumption of the starting material.[6]
-
-
Suboptimal Catalyst Loading in Metal-Catalyzed Reactions: For transition-metal-catalyzed reactions, such as those involving rhodium or palladium, the catalyst loading must be optimized. While higher catalyst loadings might seem intuitive for increasing yield, they can also lead to unwanted side reactions. Conversely, excessively low loadings may result in incomplete conversion.
-
Solution: A systematic optimization of the catalyst loading is recommended. For dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, catalyst loadings as low as 0.005 mol % have been shown to be effective.[5][7] It is also crucial to ensure the catalyst is of high purity and activity.
-
-
Water Contamination: The presence of water can be detrimental, especially in reactions involving moisture-sensitive reagents like strong bases or certain catalysts. Water can quench bases, hydrolyze starting materials or intermediates, and deactivate catalysts.[8]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If necessary, employ techniques like azeotropic distillation to remove water from the reaction mixture. Vigorous evaporation and additional washes with saturated sodium bicarbonate and brine solutions can also help remove water during workup.[8]
-
-
Reaction Temperature: The reaction temperature plays a pivotal role. For some reactions, higher temperatures are necessary to overcome the activation energy barrier. However, excessive heat can lead to decomposition of reactants, intermediates, or products.
-
Solution: Experiment with a range of temperatures. For instance, in the dirhodium(II)-catalyzed cyclopropanation, increasing the temperature from room temperature to 70 °C was found to improve yields, though unreacted ethyl diazoacetate was still observed.[7]
-
Question 2: I am attempting a 1,3-dipolar cycloaddition to synthesize a spiro-fused 3-azabicyclo[3.1.0]hexane derivative, but the yield is poor. How can I optimize this reaction?
Answer:
1,3-dipolar cycloadditions are a powerful tool for constructing the 3-azabicyclo[3.1.0]hexane system.[9][10] However, their success is highly dependent on the reaction conditions.
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents are often favored.
-
Solution: A screening of solvents is advisable. For the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes, aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) at 65 °C were found to be effective, yielding the desired product in the range of 61-70%.[11]
-
-
Temperature Optimization: As with other reaction types, temperature is a key parameter.
-
Solution: Vary the reaction temperature to find the optimal balance between reaction rate and product stability. In the aforementioned 1,3-dipolar cycloaddition, 65 °C was found to be a suitable temperature.[11]
-
-
Stability of the Azomethine Ylide: In many cases, the azomethine ylide is generated in situ. The stability and concentration of this reactive intermediate are crucial for a successful cycloaddition.
II. Addressing Product Impurity and Purification Challenges
Obtaining a pure product is as important as achieving a high yield. This section tackles common issues related to product impurity and purification.
Question 3: My crude reaction mixture shows multiple spots on TLC, and I'm having difficulty purifying my 3-azabicyclo[3.1.0]hexane product by column chromatography. What are some common impurities and how can I improve the purification?
Answer:
Purification of 3-azabicyclo[3.1.0]hexane derivatives can be challenging due to the presence of stereoisomers, unreacted starting materials, and various side products.[8]
-
Common Impurities:
-
Stereoisomers: The formation of both exo and endo isomers is common, particularly in cyclopropanation reactions.[5][7] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude mixture.[8]
-
Side Products: Depending on the synthetic route, various side products can form. For example, in reactions involving ethyl diazoacetate, side reactions with the solvent (e.g., toluene) can occur.[7] Etheric impurities, such as THF, can also be present from the reaction or workup.[12]
-
-
Improving Purification:
-
Selective Hydrolysis/Isomerization: In cases where a mixture of exo and endo esters is formed, a telescoped reaction sequence involving selective hydrolysis or isomerization can be employed to obtain a single, pure isomer without the need for chromatography.[5][7][13]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. For example, recrystallization from aqueous isopropyl alcohol has been used to obtain pure trans 2-carboxy-3-azabicyclo[3.1.0]hexane.[14]
-
Distillation: For volatile products, Kugelrohr distillation can be an effective purification technique.[7]
-
Optimized Chromatography: If chromatography is unavoidable, careful selection of the stationary and mobile phases is crucial. Sometimes, a sequence of columns with different selectivities may be necessary. Preparative TLC can also be an option for small-scale purifications.[15]
-
Removal of Etheric Impurities: A specific process for reducing etheric impurities like THF has been developed, which may be relevant depending on the solvents used.[12]
-
Question 4: My NMR analysis indicates the presence of multiple stereoisomers. How can I control the stereoselectivity of my reaction?
Answer:
Controlling stereoselectivity is a key challenge in the synthesis of 3-azabicyclo[3.1.0]hexanes. The formation of a desired stereoisomer often dictates the biological activity of the final compound.
-
Catalyst Control: In metal-catalyzed reactions, the choice of catalyst and ligands can have a profound impact on stereoselectivity.
-
Solution: Chiral catalysts can be employed to induce enantioselectivity. For dirhodium(II)-catalyzed cyclopropanations, while achiral catalysts typically give a roughly 1:1 mixture of exo and endo isomers, chiral catalysts can significantly favor one isomer.[13] For example, a chiral Cu-(CH₃CN)₄BF₄/Ph-Phosferrox complex has been used for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes.[9]
-
-
Substrate Control: The structure of the starting material can also influence the stereochemical outcome.
-
Solution: Strategically placed bulky groups on the substrate can direct the approach of reagents, leading to the preferential formation of one stereoisomer.
-
-
Post-Reaction Isomerization: If a mixture of isomers is formed, it may be possible to convert the mixture to the desired isomer.
-
Solution: As mentioned previously, base-catalyzed epimerization can be used to convert a mixture of exo and endo isomers to the thermodynamically more stable isomer.[13]
-
III. Overcoming Reaction Stalling and Incomplete Conversion
A reaction that fails to proceed to completion can be a significant roadblock. This section addresses issues of reaction stalling.
Question 5: My reaction seems to stall before all the starting material is consumed. What could be the cause and what should I do?
Answer:
Reaction stalling can be attributed to several factors, including catalyst deactivation, product inhibition, or the establishment of an unfavorable equilibrium.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities.
-
Solution: Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Purify starting materials and solvents to remove any potential catalyst poisons. In some cases, adding a fresh portion of the catalyst may restart the reaction.
-
-
Product Inhibition: The product itself may be inhibiting the catalyst.
-
Solution: If product inhibition is suspected, running the reaction at a lower concentration might be beneficial. Alternatively, a continuous flow setup where the product is removed as it is formed could be considered.
-
-
Equilibrium: The reaction may have reached a state of equilibrium where the forward and reverse reaction rates are equal.
-
Solution: To shift the equilibrium towards the product side, one of the products could be removed from the reaction mixture (e.g., by distillation or precipitation). Le Chatelier's principle can be applied here.
-
IV. Navigating Scale-Up Challenges
A reaction that works well on a small scale may not be directly translatable to a larger scale. This section discusses common scale-up issues.
Answer:
Scaling up a reaction introduces new challenges related to mass and heat transfer, reagent addition, and workup procedures.
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become difficult to manage on a larger scale due to the change in the surface area-to-volume ratio. This can lead to localized overheating and the formation of side products.
-
Solution: Use a reaction vessel with efficient stirring and a cooling system. The rate of addition of reagents may need to be carefully controlled to manage the exotherm.
-
-
Mass Transfer: In heterogeneous reactions, ensuring efficient mixing becomes more critical on a larger scale.
-
Solution: Use appropriate stirring mechanisms (e.g., mechanical stirrer instead of a magnetic stir bar) to ensure the reaction mixture is homogeneous.
-
-
Reagent Addition: The rate of addition of reagents can be crucial. For example, in dichlorocyclopropanation reactions, the dropwise addition of a reagent over a prolonged period might be necessary.[16]
-
Solution: Use an addition funnel or a syringe pump for controlled addition of reagents.
-
-
Workup and Purification: Workup procedures that are straightforward on a small scale, such as extractions, can become cumbersome and less efficient on a larger scale. Purification by column chromatography is often not practical for large quantities of material.
-
Solution: Optimize the workup procedure to minimize emulsion formation and product loss. For purification, prioritize crystallization or distillation over chromatography.[7] The synthesis of ficellomycin highlighted that as the reaction scale increased, water contamination became more of an issue, requiring more vigorous purification steps.[8] Interestingly, for some reactions, the yield may actually improve on a larger scale.[7][8]
-
V. Experimental Protocols and Data
Table 1: Comparison of Reaction Conditions for 3-azabicyclo[3.1.0]hexane Synthesis
| Synthetic Route | Key Reagents | Catalyst/Base | Solvent | Temperature | Yield | Reference |
| Intramolecular Cyclization | Vinyl Cyclopropanecarboxamides | tBuOK, 18-crown-6 | DMF | Room Temp. | ~82% | [6] |
| 1,3-Dipolar Cycloaddition | Cyclopropenes, Azomethine Ylides | - | 1,4-Dioxane | 65 °C | ~70% | [11] |
| Dirhodium(II)-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl Diazoacetate | Rh₂(esp)₂ (0.005 mol %) | Dichloromethane | 70 °C | ~90% | [7] |
| Dichlorocyclopropanation | N-Boc pyrroline | NaOH, Benzyltriethylammonium chloride | Chloroform | 45 °C | 75% | [16] |
Protocol 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole [7]
-
To a solution of N-Boc-2,5-dihydropyrrole in dichloromethane, add 4 Å molecular sieves.
-
Add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂ at 0.005 mol %).
-
Heat the mixture to 70 °C.
-
Slowly add a solution of ethyl diazoacetate in dichloromethane over several hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove the molecular sieves and concentrate in vacuo.
-
The crude product can then be purified by distillation or subjected to further reactions for stereoisomer separation.
VI. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Synthetic Routes to 3-azabicyclo[3.1.0]hexane
Caption: Key synthetic strategies for the 3-azabicyclo[3.1.0]hexane core.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
VII. References
-
Purification process for an azabicyclo[3.1.0]hexane compound. Google Patents.
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI.
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
-
Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin.
-
I2‐mediated intramolecular cyclization reactions for the synthesis of 3‐azabicyclo[3.1.0]hex‐2‐enes 2. ResearchGate.
-
Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. ResearchGate.
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ProQuest.
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace.
-
Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery.
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications.
-
A process for the preparation of 3-azabicyclo\3.1.0\hexane derivatives and modifications thereof. Googleapis.com.
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Request PDF.
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed.
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. NIH.
-
Cyclopropanation vs. single-carbon insertion of pyrrole-2,3-diones with sulfonium ylides: synthesis of functionalized 2-azabicyclo[3.1.0]hexanes and pyridine-2,3-diones. Organic Chemistry Frontiers (RSC Publishing).
-
Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile. Google Patents.
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Semantic Scholar.
-
Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Who we serve.
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PMC - NIH.
-
Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates.
-
Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway.
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.
-
Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Google Patents.
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y.
-
Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing.
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate.
-
(PDF) Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines. ResearchGate.
-
Synthesis of 3-azabicyclo[3.1.0]hexanes by insertion of ....
-
tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane .... ChemShuttle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - ProQuest [proquest.com]
- 5. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. libjournals.unca.edu [libjournals.unca.edu]
- 9. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
- 11. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7153976B2 - Purification process for an azabicyclo[3.1.0]hexane compound - Google Patents [patents.google.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. mdpi.com [mdpi.com]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid as a Novel Drug Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Central to this endeavor is the exploration of innovative molecular scaffolds that can orient pharmacophoric elements in three-dimensional space to optimize interactions with biological targets. This guide introduces 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, a conformationally rigid bicyclic scaffold, and provides a comprehensive framework for its validation as a privileged structure in drug design, particularly for targets within the central nervous system (CNS).
The inherent rigidity of the 3-azabicyclo[3.1.0]hexane core offers a distinct advantage over more flexible aliphatic and aromatic systems. By constraining the spatial arrangement of substituents, this scaffold can lead to a reduction in the entropic penalty upon binding to a target protein, potentially enhancing binding affinity and selectivity. Furthermore, its three-dimensional nature allows for the exploration of chemical space that is often inaccessible with traditional flat, aromatic scaffolds. This guide will objectively compare the physicochemical and pharmacological properties of this scaffold with established alternatives and provide detailed experimental protocols to empower researchers in their validation efforts.
Comparative Analysis of Scaffolds
The selection of a core scaffold is a critical decision in the drug design process. Here, we compare the 3-azabicyclo[3.1.0]hexane core to two widely used saturated heterocycles in medicinal chemistry: piperidine and pyrrolidine.[1]
| Property | 3-Azabicyclo[3.1.0]hexane | Piperidine | Pyrrolidine | Rationale for Comparison |
| Structure | Bridged bicyclic system | Monocyclic 6-membered ring | Monocyclic 5-membered ring | These are common saturated nitrogen heterocycles used in drug design, providing a baseline for comparison of conformational rigidity and physicochemical properties. |
| Conformational Flexibility | Highly rigid | Prefers a rigid chair conformation | More flexible than piperidine, exists in an envelope or twist conformation | The rigidity of the 3-azabicyclo[3.1.0]hexane scaffold can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding. |
| pKa of Conjugate Acid | Estimated to be basic | ~11.22 | ~11.27 | The basicity of the nitrogen atom is crucial for interactions with many biological targets and for modulating solubility. |
| logP (Octanol/Water) | Dependent on substitution | 0.84 | 0.46 | Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including blood-brain barrier penetration. |
| Synthetic Accessibility | More complex, multi-step synthesis | Readily available and synthetically versatile | Readily available and synthetically versatile | The complexity of synthesis can impact the cost and time required for library generation and lead optimization. |
| Known CNS Drug Space | Present in CNS drug candidates | Abundant in marketed CNS drugs | Present in numerous CNS-active compounds | The prevalence of a scaffold in approved drugs can indicate its general suitability for CNS targets.[2][3] |
Validation Workflow: A Step-by-Step Guide
A rigorous validation of a novel drug scaffold requires a multi-faceted experimental approach. The following workflow outlines the key assays and the rationale behind their selection for the characterization of this compound and its derivatives.
Caption: A streamlined workflow for the synthesis and comprehensive in vitro evaluation of a novel drug scaffold.
Experimental Protocols
Synthesis of this compound
A reliable synthetic route is fundamental to the exploration of a novel scaffold. The following protocol is adapted from established literature procedures.[4]
Step 1: Synthesis of 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane
This precursor can be synthesized through various methods, often involving a cyclopropanation reaction followed by the introduction of the benzyl and cyano groups.
Step 2: Hydrolysis to this compound
-
Combine 3-benzyl-1-cyano-3-azabicyclo-[3.1.0]hexane (14.0 mmol) and barium hydroxide (14.2 mmol) in 100 ml of water.
-
Heat the mixture to reflux for 18 hours.
-
Cool the reaction mixture and neutralize to pH 7 with sulfuric acid.
-
Filter the resulting thick white precipitate and wash the solid twice with ethanol and twice with water.
-
Concentrate the filtrate in vacuo.
-
Triturate the residue with hot ethanol and filter again.
-
Concentrate the final filtrate to yield the title product.[4]
Expected Characterization:
-
¹H NMR (D₂O): δ 7.50 (bs, 5H), 4.36 (s, 2H), 3.9 (bs, 1H), 3.6 (m, 1H), 3.5 (bm, 2H), 2.14 (bs, 1H), 1.53 (bs, 1H), 1.09 (bs, 1H).[4]
In Vitro Validation Assays
The following protocols are designed to provide a robust initial assessment of the scaffold's potential.
1. µ-Opioid Receptor (MOR) Radioligand Binding Assay
Rationale: The 3-azabicyclo[3.1.0]hexane scaffold has been identified in compounds targeting opioid receptors.[5] This assay will determine the binding affinity of the synthesized compounds for the µ-opioid receptor (MOR), a key target for analgesics. Chinese Hamster Ovary (CHO-K1) cells stably expressing the human MOR are a standard and reliable system for this purpose, providing a high density of receptors and minimizing interference from other receptor subtypes.[6][7][8][9] The radioligand [³H]-DAMGO is a high-affinity and selective agonist for the MOR, making it an excellent choice for competitive binding assays.[5][10][11][12]
Materials:
-
CHO-K1 cells stably expressing the human MOR
-
Cell membrane preparation from these cells
-
[³H]-DAMGO (radioligand)
-
Naloxone (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and homogenize in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1-2 nM), and membrane suspension (5-20 µg protein).
-
Non-specific Binding: Naloxone (10 µM final concentration), [³H]-DAMGO, and membrane suspension.
-
Competition Binding: Serial dilutions of the test compound, [³H]-DAMGO, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ and Ki values for the test compounds.
2. MTT Cytotoxicity Assay
Rationale: Early assessment of cytotoxicity is crucial to flag potentially toxic scaffolds. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][7][13][14] A reduction in metabolic activity in the presence of the test compound suggests cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7][8]
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a plate reader.[2][8]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.
3. In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Rationale: Assessing metabolic stability is a key component of early ADME profiling. Human liver microsomes (HLMs) contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are a cost-effective and widely used in vitro model to predict hepatic clearance.[15][16][17][18][19]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compounds and positive controls (e.g., a rapidly metabolized compound and a stable compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Reaction Initiation: Pre-warm the incubation mixture and the test compound solution at 37°C. Initiate the reaction by adding the test compound to the incubation mixture. The final concentration of the test compound is typically 1 µM.[18]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.[19]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. From the slope of the line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).
Envisioned Signaling Pathway Modulation
Given the established activity of related scaffolds at the µ-opioid receptor, a G-protein coupled receptor (GPCR), it is plausible that derivatives of this compound will modulate this signaling cascade.
Caption: A simplified diagram of the µ-opioid receptor signaling cascade, a potential target for compounds derived from the 3-azabicyclo[3.1.0]hexane scaffold.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the design of novel therapeutics, particularly for CNS targets. Its rigid, three-dimensional structure offers the potential for improved potency and selectivity compared to more traditional, flexible scaffolds. The comprehensive validation workflow detailed in this guide, encompassing synthesis, in vitro pharmacology, and early ADME assessment, provides a robust framework for elucidating the structure-activity relationships of this scaffold and identifying promising lead candidates.
While this guide provides illustrative data for comparator scaffolds, it is imperative that researchers generate robust experimental data for this compound and its analogs. The resulting data will be instrumental in building a comprehensive understanding of this scaffold's potential and in guiding future drug discovery efforts. The exploration of this and other novel, rigid scaffolds is a critical endeavor in the ongoing quest to develop safer and more effective medicines.
References
-
Synthesis of 1. This compound. PrepChem.com. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24) [Link]
-
Pharmacogenomics and Opioid Efficacy in Sickle Cell Disease. MDPI. [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]
-
Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. (2009-07-07) [Link]
-
Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Publications. (2010-03-25) [Link]
-
Schematic rendition of the opioid receptor-signaling pathways. Morphine... ResearchGate. [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]
-
Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Request PDF. (2025-08-09) [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
Human Mu Opioid Receptor Cell Line. Charles River Laboratories. [Link]
-
Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. (2024-07-08) [Link]
-
Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. Semantic Scholar. [Link]
-
Activation of the mu (μ) opioid receptor and intracellular pathways of both analgesia and adverse effects (15,16). ResearchGate. [Link]
-
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. [Link]
-
Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. Request PDF. [Link]
-
Mu-opioid receptor. Wikipedia. [Link]
-
Evaluation of a Series of N-alkyl Benzomorphans in Cell Lines Expressing Transfected Delta- And Mu-Opioid Receptors. PubMed. [Link]
-
Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. PubMed. (2021-04-19) [Link]
-
Refined ADME Profiles for ATC Drug Classes. MDPI. [Link]
-
ADME attribute alignment of marketed CNS drugs and CNS candidates. ADME... ResearchGate. [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Request PDF. [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … ResearchGate. [Link]
-
Characterization of the binding properties of [3H] DAMGO and [³H]. ResearchGate. [Link]
-
Binding and activation of MOR. (A) Displacement of bound [³H]-DAMGO... ResearchGate. [Link]
-
3-Benzyl-3-azabicyclo[3.1.0]hexane. PubChem. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
-
Characteristics of Central Binding Sites for [3H] DAMGO in Spontaneously Hypertensive Rats. PubMed. [Link]
-
substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines. RSC Publishing. (2018-01-29) [Link]
-
Papers. Oleksandr Grygorenko. [Link]
- Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
-
Cell-type specific molecular architecture for mu opioid receptor function in pain and addiction circuits. PubMed Central. [Link]
-
Expression of Opioid Receptors in Mammalian Cell Lines. Springer Nature Experiments. [Link]
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. (2023-04-25) [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AequoScreen Human Opioid Mu (OP3) Cell Line, CHO-K1 Cells | Revvity [revvity.com]
- 7. revvity.com [revvity.com]
- 8. revvity.com [revvity.com]
- 9. Evaluation of a series of N-alkyl benzomorphans in cell lines expressing transfected delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characteristics of central binding sites for [3H] DAMGO in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid () for sale [vulcanchem.com]
- 15. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dls.com [dls.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexanes: Strategies and Applications
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure serves as a valuable isostere for the piperidine motif and is a key structural feature in a wide range of biologically active compounds, including potent analgesics, antidepressants, and enzyme inhibitors.[1][2] The growing importance of this privileged scaffold has spurred the development of diverse and innovative synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to 3-azabicyclo[3.1.0]hexanes, offering insights into their mechanisms, advantages, limitations, and practical applications for researchers, scientists, and drug development professionals.
I. Strategic Approaches to the 3-Azabicyclo[3.1.0]hexane Core
The construction of the 3-azabicyclo[3.1.0]hexane framework primarily revolves around two key bond formations: the creation of the cyclopropane ring and the pyrrolidine ring. Synthetic strategies can be broadly categorized based on the sequence and methodology of these ring closures. This guide will focus on the most prevalent and impactful approaches:
-
Cyclopropanation of Pyrrole Derivatives: A direct and widely employed strategy involving the addition of a carbene or carbene equivalent to a double bond within a pyrroline or maleimide precursor.
-
1,3-Dipolar Cycloaddition: A powerful method for constructing the bicyclic system through the reaction of an azomethine ylide with a cyclopropene.
-
Intramolecular Cyclization and Cascade Reactions: Elegant one-pot transformations that assemble the bicyclic core from acyclic or monocyclic precursors through a series of orchestrated bond-forming events.
-
Emerging Methodologies: Modern approaches, including photochemical methods and C-H activation strategies, that offer unique advantages in terms of substrate scope and functional group tolerance.
II. Comparative Analysis of Synthetic Routes
Cyclopropanation of Pyrrole Derivatives
This approach is arguably the most explored and versatile for accessing a wide array of substituted 3-azabicyclo[3.1.0]hexanes. The core transformation involves the reaction of a carbene, typically generated from a diazo compound, with an alkene precursor.
a) Rhodium-Catalyzed Cyclopropanation:
Dirhodium(II) catalysts are highly effective for the decomposition of diazo compounds and subsequent cyclopropanation of N-protected 2,5-dihydropyrroles.[3][4][5] A key feature of this method is the ability to control the stereochemical outcome (exo- vs. endo-isomers) by judicious selection of the rhodium catalyst and reaction conditions.
-
Mechanism: The reaction proceeds through the formation of a rhodium carbene intermediate, which then undergoes a concerted or stepwise addition to the double bond of the dihydropyrrole. The stereoselectivity is influenced by the steric and electronic properties of the catalyst's ligands and the substituents on the reactants.
-
Advantages:
-
Limitations:
Experimental Protocol: Diastereoselective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates [3][4]
-
To a solution of N-Boc-2,5-dihydropyrrole in a suitable solvent (e.g., dichloromethane), add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.005 mol%).
-
Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC until completion.
-
Upon completion, the reaction mixture can be worked up to isolate the product.
-
Selective hydrolysis or epimerization using basic conditions can be employed to obtain either the pure exo or endo isomer in high diastereomeric excess.[6]
b) Palladium-Catalyzed Cyclopropanation:
An alternative to rhodium catalysis involves the use of palladium catalysts for the cyclopropanation of maleimides with N-tosylhydrazones.[7][8] This method provides a practical route to a variety of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities.
-
Mechanism: The reaction is believed to proceed through the in situ formation of a diazo compound from the N-tosylhydrazone, which then forms a palladium carbene intermediate that reacts with the maleimide.
-
Advantages:
-
Avoids the direct handling of potentially hazardous diazo compounds.
-
The starting materials, maleimides and N-tosylhydrazones, are readily available.
-
The protocol has been successfully applied to the synthesis of the mu opioid receptor antagonist CP-866,087.[7]
-
-
Limitations:
-
The substrate scope may be more limited compared to the rhodium-catalyzed approach.
-
1,3-Dipolar Cycloaddition
This strategy offers a convergent approach to the 3-azabicyclo[3.1.0]hexane core, particularly for the synthesis of spirocyclic derivatives.[9] The key transformation is the [3+2] cycloaddition of an azomethine ylide with a cyclopropene.
-
Mechanism: The azomethine ylide, a 1,3-dipole, reacts with the cyclopropene dipolarophile in a concerted or stepwise fashion to form the five-membered pyrrolidine ring, with the cyclopropane ring of the starting material remaining intact.
-
Advantages:
-
Limitations:
-
The availability and stability of substituted cyclopropenes can be a limiting factor.
-
Intramolecular Cyclization and Cascade Reactions
These elegant strategies enable the construction of the 3-azabicyclo[3.1.0]hexane skeleton from acyclic precursors in a single step, often with excellent control over stereochemistry.
a) Intramolecular Cyclopropanation of 1,6-Enynes:
Transition metal catalysts, such as silver(I), can promote the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes to afford functionalized 3-azabicyclo[3.1.0]hexanes.[10][11]
-
Mechanism: The proposed mechanism involves the formation of a silver carbenoid intermediate, which then undergoes intramolecular cyclopropanation.
-
Advantages:
-
Limitations:
-
Requires the synthesis of the 1,6-enyne precursors.
-
The catalyst loading can be relatively high (e.g., 20 mol% Ag(I)).[10]
-
b) Base-Promoted Intramolecular Addition:
A metal-free approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted 3-azabicyclo[3.1.0]hexanes.[12]
-
Mechanism: A strong base deprotonates the amide, and the resulting anion undergoes an intramolecular Michael addition to the vinyl group, followed by protonation to yield the bicyclic product.
-
Advantages:
-
Avoids the use of transition metals.
-
The starting materials are readily accessible.
-
-
Limitations:
-
The substrate scope and stereochemical outcomes may be limited.
-
Emerging Methodologies
a) Photochemical Synthesis:
A novel approach for the synthesis of difluoromethyl-substituted 3-azabicyclo[3.1.0]hexanes involves the photochemical decomposition of CHF₂-substituted pyrazolines, which are generated in situ from maleimides and a diazo-CHF₂ precursor.[2]
-
Mechanism: The pyrazoline intermediate undergoes photochemical extrusion of dinitrogen to generate a diradical intermediate, which then collapses to form the cyclopropane ring.
-
Advantages:
-
Provides access to fluorinated analogues with potential applications in medicinal chemistry.
-
The reaction proceeds under mild, metal-free conditions.[2]
-
-
Limitations:
-
Requires specialized photochemical equipment.
-
b) C-H Activation and Functionalization:
Recent advances have demonstrated the power of C-H activation for both the synthesis and late-stage functionalization of the 3-azabicyclo[3.1.0]hexane core.[13][14][15][16] For example, a CpRh(III)-catalyzed C-H activation of N-enoxysuccinimides followed by cyclopropanation and a subsequent CpIr(III)-catalyzed reductive amination provides enantioselective access to highly substituted 3-azabicyclo[3.1.0]hexanes.[13][15]
-
Mechanism: These transformations involve the directed activation of a C-H bond by a transition metal catalyst, followed by the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Advantages:
-
Offers novel and efficient routes to complex and densely functionalized derivatives.
-
Enables the late-stage modification of the bicyclic scaffold, which is highly valuable in drug discovery.[16]
-
-
Limitations:
-
These methods often require sophisticated catalysts and ligands.
-
The reaction conditions may not be tolerant of all functional groups.
-
III. Data Summary and Comparison
| Synthetic Route | Key Precursors | Catalyst/Reagent | Key Advantages | Key Limitations |
| Rhodium-Catalyzed Cyclopropanation | N-protected 2,5-dihydropyrroles, Diazo compounds | Dirhodium(II) catalysts | High yields and stereoselectivity, scalable.[3][4] | Requires handling of diazo compounds. |
| Palladium-Catalyzed Cyclopropanation | Maleimides, N-tosylhydrazones | Palladium catalysts | Avoids direct use of diazo compounds.[7][8] | Potentially limited substrate scope. |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Cyclopropenes | - | Access to spirocyclic systems, high diastereoselectivity.[9] | Availability of substituted cyclopropenes. |
| Intramolecular Cyclopropanation of 1,6-Enynes | 1,6-Enynes | Silver(I) or other transition metals | High atom economy, operational simplicity.[10] | Requires synthesis of enyne precursors. |
| Photochemical Synthesis | Maleimides, Diazo-CHF₂ precursor | UV light | Access to fluorinated analogues, metal-free.[2] | Requires photochemical equipment. |
| C-H Activation/Functionalization | Various | Rhodium, Iridium, Palladium catalysts | Access to complex derivatives, late-stage functionalization.[13][16] | Requires sophisticated catalysts. |
IV. Visualizing the Synthetic Pathways
Key Synthetic Strategies for 3-Azabicyclo[3.1.0]hexanes
Figure 1: Overview of major synthetic routes to the 3-azabicyclo[3.1.0]hexane core.
V. Conclusion and Future Outlook
The synthesis of 3-azabicyclo[3.1.0]hexanes has evolved significantly, with a diverse toolbox of methodologies now available to chemists. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, stereochemical outcome, scale of the reaction, and the availability of starting materials.
Classical methods like rhodium-catalyzed cyclopropanation remain highly reliable and have been refined to be more efficient and scalable. Newer strategies, particularly those involving C-H activation, are opening up new avenues for creating molecular diversity and enabling the late-stage functionalization of complex molecules. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of 3-azabicyclo[3.1.0]hexanes will undoubtedly remain an active area of research.
VI. References
-
Vasilyev, A. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 77-85. [Link]
-
Wang, X., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 16(43), 8341-8345. [Link]
-
Nguyen, T. T.-T., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836. [Link]
-
Lahtigui, O., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis, 12(10), 6209–6215. [Link]
-
Nguyen, T. T.-T., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
Li, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3704. [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. [Link]
-
Chen, J., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters, 24(50), 9276–9281. [Link]
-
Cramer, N., et al. (2017). Enantioselective C-H Functionalization-Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society, 139(36), 12398–12401. [Link]
-
Organic Chemistry Portal. (n.d.). Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates. [Link]
-
Barashkova, X. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(3), 359-386. [Link]
-
Böhmer, J., et al. (2002). Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. Chemical Communications, (7), 768-769. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. [Link]
-
Sci-Hub. (n.d.). Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. [Link]
-
SYNFACTS. (2016). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. [Link]
-
Kumar, S., et al. (2023). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Organic & Biomolecular Chemistry, 21(2), 269-273. [Link]
-
Krow, G. R., & Cannon, K. C. (2001). SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Organic Preparations and Procedures International, 33(4), 305-347. [Link]
-
ResearchGate. (n.d.). Enantioselective One‐pot Synthesis of 3‐Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. [Link]
-
Padwa, A., et al. (2012). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Tetrahedron, 68(35), 7215–7223. [Link]
-
Nguyen, T. T.-T., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832-2836. [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of disubstituted 3-azabicyclo[3.1.0]hexanes. [Link]
-
ResearchGate. (n.d.). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. [Link]
-
ResearchGate. (n.d.). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and CpIrIII Transfer Hydrogenation*. [Link]
-
Chen, J., et al. (2022). Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives. Organic Letters. [Link]
-
Synfacts. (2019). Transannular C–H Arylation of the Azabicyclo[3.1.0]hexane Core. [Link]
-
Ivanova, A. A., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 27(19), 6608. [Link]
-
Wang, C., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(3), 1361-1365. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective C-H Functionalization-Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Navigating the Antiviral Landscape: A Comparative Guide to 3-Azabicyclo[3.1.0]hexane-Based Inhibitors and Current Antiviral Drugs
For Immediate Release to the Scientific Community
In the ongoing battle against viral diseases, the quest for potent and effective antiviral therapeutics remains a paramount challenge. The emergence of novel viral threats, such as SARS-CoV-2, has underscored the urgent need for innovative antiviral strategies. This guide provides a comprehensive comparison of a promising new class of antiviral candidates—3-azabicyclo[3.1.0]hexane-based inhibitors—with currently authorized or approved antiviral drugs, including Nirmatrelvir (the active component of Paxlovid), Remdesivir, and Molnupiravir. This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative efficacy, mechanisms of action, and the experimental data that underpin these findings.
A New Frontier in Antiviral Research: 3-Azabicyclo[3.1.0]hexane-Based Inhibitors
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif found in several potent protease inhibitors, including the hepatitis C virus (HCV) drug boceprevir.[1][2] Researchers have leveraged this framework to design novel inhibitors targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme for viral replication.[1][2][3] These inhibitors, often peptidomimetic in nature, are designed to fit snugly into the active site of the Mpro, leading to the disruption of the viral life cycle.[3][4]
Mechanism of Action: A Tale of Two Strategies
The antiviral agents discussed in this guide employ distinct mechanisms to thwart viral replication. Understanding these differences is crucial for appreciating their respective strengths and potential applications.
1. Targeting the Viral Protease: A Lock-and-Key Approach
3-Azabicyclo[3.1.0]hexane-based inhibitors and nirmatrelvir are both classified as protease inhibitors. They function by blocking the activity of the SARS-CoV-2 main protease (Mpro).[1][4] This enzyme is responsible for cleaving large viral polyproteins into smaller, functional proteins that are essential for viral replication.[4] By inhibiting Mpro, these drugs effectively halt the viral assembly line.
These inhibitors act as covalent binders to the catalytic cysteine residue (Cys145) in the Mpro active site.[1][5] This covalent bond formation, which can be reversible, is a key feature of their potent inhibitory activity.[5] The 3-azabicyclo[3.1.0]hexane moiety often occupies the S2 subsite of the protease, contributing to the inhibitor's high binding affinity.[6]
Caption: Mechanism of Mpro Inhibition.
2. Disrupting RNA Synthesis: Chain Termination and Mutagenesis
Remdesivir and Molnupiravir, on the other hand, target the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the virus's genetic material.
-
Remdesivir is a nucleotide analog that gets incorporated into the growing viral RNA chain. This incorporation leads to delayed chain termination, effectively stopping the replication process.[7]
-
Molnupiravir also acts as a nucleoside analog, but its mechanism is one of "viral error catastrophe."[7] Once incorporated into the viral RNA, it can cause mutations during subsequent replication cycles, leading to the production of non-viable viruses.[7]
Comparative Efficacy: A Data-Driven Analysis
Direct comparison of antiviral efficacy is best achieved through head-to-head studies using standardized assays. The 50% effective concentration (EC50), which represents the drug concentration required to inhibit 50% of viral replication in cell culture, is a key metric for this comparison.
Table 1: Comparative in vitro Antiviral Activity (EC50 in µM) of Current Antivirals against SARS-CoV-2 Variants
| Antiviral Agent | Target | Ancestral Strain | Alpha Variant | Beta Variant | Gamma Variant | Delta Variant | Omicron Variant |
| Nirmatrelvir | Mpro | ~0.077 | Maintained Activity | Maintained Activity | Maintained Activity | Maintained Activity | Maintained Activity[3][7] |
| Remdesivir | RdRp | ~0.77 | Maintained Activity | Maintained Activity | Maintained Activity | Maintained Activity | Maintained Activity[3][7] |
| Molnupiravir (EIDD-1931) | RdRp | Maintained Activity | Maintained Activity | Maintained Activity | Maintained Activity | Maintained Activity | Maintained Activity[3][7] |
Note: EC50 values can vary between studies and cell lines. The data presented here is a synthesis from comparative studies to show relative potency. "Maintained Activity" indicates that the EC50 values remained within a similar range across variants in the cited studies.[3][7]
Table 2: Antiviral Activity of Selected 3-Azabicyclo[3.1.0]hexane-Based Mpro Inhibitors against SARS-CoV-2
| Compound | P2 Moiety | Warhead | EC50 (µM) vs. Ancestral Strain | Reference |
| TKB272 | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxy | 5-fluorobenzothiazole ketone | 0.062 | [8] |
| BBH-2 | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | Ketoamide | 0.88 (in the presence of a P-glycoprotein inhibitor) | [6] |
| NBH-2 | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | Ketoamide | 1.82 (in the presence of a P-glycoprotein inhibitor) | [6] |
| Nirmatrelvir (for comparison) | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | Nitrile | 0.77 | [8] |
The data indicates that several 3-azabicyclo[3.1.0]hexane-based inhibitors exhibit potent antiviral activity, with some compounds like TKB272 showing even greater in vitro potency than nirmatrelvir against the ancestral SARS-CoV-2 strain.[8] It is important to note that in vitro efficacy does not always directly translate to in vivo effectiveness, which is influenced by pharmacokinetic and pharmacodynamic properties.
Experimental Methodologies: The Foundation of Comparative Data
The reliability of comparative efficacy data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for two key assays used to evaluate these antiviral compounds.
Experimental Protocol 1: SARS-CoV-2 Main Protease (Mpro) Inhibitor Screening Assay (FRET-based)
This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of compounds that target the viral protease.
Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant SARS-CoV-2 Mpro enzyme in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 1 mM DTT).
-
Prepare a stock solution of the FRET peptide substrate.
-
Prepare serial dilutions of the test compounds (e.g., 3-azabicyclo[3.1.0]hexane-based inhibitors) and a known Mpro inhibitor as a positive control (e.g., GC376).[9]
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer to all wells.
-
Add the test compounds at various concentrations to the respective wells. Include wells with only the solvent (e.g., DMSO) as a negative control and wells with the positive control inhibitor.
-
Add the Mpro enzyme solution to all wells except for the background control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) kinetically over a set period (e.g., 30-60 minutes).[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Caption: Mpro FRET Assay Workflow.
Experimental Protocol 2: Plaque Reduction Neutralization Test (PRNT)
This is the gold standard assay for determining the antiviral efficacy (EC50) of a compound by quantifying the reduction in infectious virus particles.[10][11]
Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. An overlay medium is added to restrict the spread of the virus, leading to the formation of localized areas of cell death called plaques. The number of plaques is counted to determine the extent of viral inhibition.[11]
Step-by-Step Methodology:
-
Cell Culture and Virus Preparation:
-
Seed a suitable host cell line (e.g., Vero E6 cells for SARS-CoV-2) in multi-well plates and grow them to form a confluent monolayer.[11]
-
Prepare a stock of the virus with a known titer (plaque-forming units per milliliter, PFU/mL).
-
-
Compound Dilution and Virus Incubation:
-
Prepare serial dilutions of the test antiviral compound in cell culture medium.
-
In a separate plate or tubes, mix the diluted compounds with a fixed amount of virus (e.g., 100 PFU).
-
Incubate the virus-compound mixture for a specific time (e.g., 1 hour) at 37°C to allow the compound to interact with the virus.
-
-
Infection and Overlay:
-
Remove the growth medium from the cell monolayers.
-
Inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb to the cells for a defined period (e.g., 1 hour) at 37°C.
-
Aspirate the inoculum and add an overlay medium (e.g., containing carboxymethylcellulose or agarose) to each well. This semi-solid medium restricts viral spread to adjacent cells.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-4 days).
-
After incubation, fix the cells (e.g., with 4% formaldehyde).
-
Stain the cell monolayer with a dye (e.g., crystal violet). Viable cells will be stained, while the plaques (areas of dead cells) will appear as clear zones.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Conclusion: A Promising Path Forward
The exploration of 3-azabicyclo[3.1.0]hexane-based inhibitors represents a significant advancement in the development of novel antiviral therapeutics, particularly against SARS-CoV-2. The data presented in this guide demonstrates that these compounds can exhibit potent in vitro efficacy, in some cases surpassing that of the clinically used Mpro inhibitor nirmatrelvir. Their mechanism of action, covalent inhibition of the highly conserved main protease, suggests a potential for broad activity against coronaviruses and a higher barrier to resistance compared to drugs targeting the more mutable spike protein.
While current antiviral drugs like Remdesivir and Molnupiravir offer different mechanisms of action, the direct comparative data underscores the potent and specific nature of Mpro inhibitors. Further preclinical and clinical investigations are warranted to fully assess the therapeutic potential of the most promising 3-azabicyclo[3.1.0]hexane-based candidates. The scientific community's continued focus on diverse antiviral strategies and rigorous comparative analysis will be instrumental in preparing for and combating future viral threats.
References
-
Fu, L., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Nature Communications, 11(1), 4417. [Link]
-
Vangeel, L., et al. (2022). Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern. Antiviral Research, 198, 105252. [Link]
-
Kneller, D. W., et al. (2022). Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease: room-temperature X-ray and neutron crystallography, binding thermodynamics, and antiviral activity. Journal of Medicinal Chemistry, 65(5), 4149-4161. [Link]
-
Rosales, R., et al. (2022). Nirmatrelvir, Molnupiravir, and Remdesivir maintain potent in vitro activity against the SARS-CoV-2 Omicron variant. bioRxiv. [Link]
-
de Vries, M., et al. (2021). A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19. Journal of Virology, 95(11), e01819-20. [Link]
-
Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101794. [Link]
-
Hattori, S. I., et al. (2021). A head-to-head comparison of the inhibitory activities of 15 peptidomimetic SARS-CoV-2 3CLpro inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128233. [Link]
-
Vangeel, L., et al. (2022). Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern. Mendeley Data, V1. [Link]
-
Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. bioRxiv. [Link]
-
Vangeel, L., et al. (2022). Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern. Antiviral Research, 198, 105252. [Link]
-
Menéndez-Arias, L. (2024). Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning. International Journal of Molecular Sciences, 25(4), 2197. [Link]
-
Rosales, R., et al. (2022). Nirmatrelvir, Molnupiravir, and Remdesivir maintain potent in vitro activity against the SARS-CoV-2 Omicron variant. bioRxiv. [Link]
-
Konno, S., et al. (2025). SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. ACS Medicinal Chemistry Letters. [Link]
-
Vangeel, L., et al. (2022). Nirmatrelvir, Molnupiravir, and Remdesivir maintain potent in vitro activity against the SARS-CoV-2 Omicron variant. Scilit. [Link]
-
Singh, S., et al. (2023). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. Journal of Biomolecular Structure and Dynamics, 41(10), 3828-3842. [Link]
-
Vangeel, L., et al. (2022). Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern. ResearchGate. [Link]
-
Kim, D. H., et al. (2023). Evaluation of the therapeutic efficacy of nirmatrelvir, remdesivir and molnupiravir against SARS-CoV-2 infection in K18-hACE2 mice. ResearchGate. [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]
-
Gentile, F., et al. (2023). Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. Molecules, 28(15), 5873. [Link]
-
Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Diagnostic Laboratory Immunology, 2(4), 433-436. [Link]
-
Schafer, A., et al. (2021). Identification of potent inhibitors of SARS-CoV-2 infection by combined pharmacological evaluation and cellular network prioritization. Cell Reports, 37(5), 109951. [Link]
-
American Society for Microbiology. (2006). Plaque Assay Protocols. [Link]
-
Pronina, Y. S., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 28(22), 7592. [Link]
-
Varga, Z., et al. (2023). Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity. Journal of Medicinal Chemistry, 66(20), 14099-14119. [Link]
-
Demkow, U., et al. (2022). Head-to-Head Comparison of 5 Anti-SARS-CoV-2 Assays Performance in One Hundred COVID-19 Vaccinees, over an 8-Month Course. Journal of Clinical Medicine, 11(12), 3345. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of SARS-CoV-2 entry inhibitors based on ACE2 receptor or engineered Spike-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives [mdpi.com]
- 7. Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid Derivatives as Glycine Transporter 1 (GlyT1) Inhibitors
This guide provides a comprehensive overview of the evaluation of 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid derivatives as potent and selective inhibitors of the glycine transporter 1 (GlyT1). As researchers in neuroscience and drug development, the modulation of synaptic glycine concentrations through GlyT1 inhibition presents a promising therapeutic strategy for central nervous system (CNS) disorders, including schizophrenia and neuropathic pain. The rigid 3-azabicyclo[3.1.0]hexane scaffold has emerged as a key pharmacophore in the design of novel GlyT1 inhibitors, offering a unique three-dimensional structure that can be exploited for potent and selective interactions with the transporter.[1][2]
This document will delve into the in vitro and in vivo methodologies required to characterize these compounds, compare their performance with alternative GlyT1 inhibitor scaffolds, and provide detailed, field-proven experimental protocols. The causality behind experimental choices is explained to empower researchers in their own drug discovery efforts.
The Scientific Rationale: Targeting GlyT1 with 3-Azabicyclo[3.1.0]hexane Derivatives
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia. By inhibiting GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft, the extracellular concentration of glycine is increased, thereby enhancing NMDA receptor-mediated neurotransmission.[3] The 3-azabicyclo[3.1.0]hexane scaffold has been successfully utilized in the development of potent GlyT1 inhibitors, with some candidates progressing to clinical trials.[3][4] The benzyl group and the carboxylic acid moiety of the title compounds provide key interaction points within the GlyT1 binding pocket and opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
In Vitro Evaluation: Quantifying Potency and Selectivity
The initial characterization of novel this compound derivatives involves determining their inhibitory potency (IC50) at the human GlyT1 transporter and their selectivity against the closely related GlyT2 transporter.
Comparative In Vitro Potency of Representative Derivatives
The following table presents a representative dataset for a series of hypothetical this compound derivatives, illustrating the structure-activity relationship (SAR) that can be explored. The data is based on established principles for GlyT1 inhibitors possessing this scaffold, where substitutions on the benzyl and carboxylic acid moieties can significantly impact potency.
| Compound ID | R1 (para-substitution on Benzyl Ring) | R2 (Carboxylic Acid Modification) | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity (GlyT2/GlyT1) |
| ABC-001 | -H | -OH | 150 | >10,000 | >67 |
| ABC-002 | -F | -OH | 50 | >10,000 | >200 |
| ABC-003 | -Cl | -OH | 35 | >10,000 | >285 |
| ABC-004 | -OCH3 | -OH | 80 | >10,000 | >125 |
| ABC-005 | -CF3 | -OH | 25 | >10,000 | >400 |
| ABC-006 | -Cl | -NH2 (Amide) | 45 | >10,000 | >222 |
| ABC-007 | -Cl | -OCH3 (Ester) | 120 | >10,000 | >83 |
Note: The data presented in this table is illustrative and intended to guide SAR studies. Actual values would be determined experimentally.
The SAR suggests that electron-withdrawing groups at the para-position of the benzyl ring, such as fluoro, chloro, and trifluoromethyl, enhance GlyT1 inhibitory activity. Modification of the carboxylic acid to an amide retains good potency, while conversion to an ester leads to a decrease in activity, highlighting the importance of the hydrogen-bonding capability of the carboxylic acid or amide for target engagement.
Experimental Protocol: [³H]Glycine Uptake Assay in hGlyT1-Expressing Cells
This protocol describes a robust and widely used method to determine the in vitro potency of test compounds as GlyT1 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the human Glycine Transporter 1 (hGlyT1).
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human GlyT1 (HEK-hGlyT1).
Materials:
-
HEK-hGlyT1 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
96-well cell culture plates
-
[³H]Glycine (specific activity ~40-60 Ci/mmol)
-
Unlabeled glycine
-
Test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Scintillation cocktail
-
Microplate scintillation counter
Workflow Diagram:
Caption: Workflow for the [³H]Glycine Uptake Assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HEK-hGlyT1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density that will yield a confluent monolayer after 24-48 hours of incubation.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations for the concentration-response curve.
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayer twice with pre-warmed assay buffer.
-
Add the diluted test compounds or vehicle (for control wells) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the glycine uptake by adding a mixture of [³H]Glycine and unlabeled glycine (at a final concentration close to the Km of the transporter) to each well.
-
Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
-
Detection and Data Analysis:
-
Lyse the cells in each well (e.g., with a mild detergent or distilled water).
-
Transfer the cell lysates to scintillation vials or a microplate compatible with a scintillation counter.
-
Add a suitable scintillation cocktail to each sample.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
In Vivo Evaluation: Assessing Therapeutic Potential
Promising compounds from in vitro screening are advanced to in vivo studies to evaluate their pharmacokinetic properties and efficacy in relevant animal models of CNS disorders. For GlyT1 inhibitors, a common therapeutic area of interest is neuropathic pain.
Experimental Protocol: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This protocol describes a widely accepted model for inducing neuropathic pain in rodents, which can be used to assess the analgesic efficacy of test compounds.
Objective: To evaluate the anti-allodynic and anti-hyperalgesic effects of this compound derivatives in a rat model of neuropathic pain.
Animal Model: Male Sprague-Dawley rats (200-250 g).
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 5-0 silk)
-
Test compounds
-
Vehicle for compound administration (e.g., saline, 0.5% methylcellulose)
-
Von Frey filaments (for assessing mechanical allodynia)
-
Plantar test apparatus (for assessing thermal hyperalgesia)
Workflow Diagram:
Caption: Workflow for the Spinal Nerve Ligation (SNL) Model.
Step-by-Step Methodology:
-
Surgical Procedure (Day 0):
-
Anesthetize the rat using isoflurane.
-
Make a small incision to expose the left L5 and L6 spinal nerves.
-
Carefully isolate the L5 and L6 spinal nerves and tightly ligate them with silk suture.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Post-Operative Period (Day 1-14):
-
Monitor the animals for signs of distress and ensure proper healing of the incision.
-
Allow at least 7 days for the development of stable mechanical allodynia and thermal hyperalgesia.
-
-
Behavioral Testing (Day 14 onwards):
-
Mechanical Allodynia (Von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw on the ligated side with increasing force until a withdrawal response is elicited.
-
The paw withdrawal threshold (in grams) is determined using the up-down method.
-
-
Thermal Hyperalgesia (Plantar Test):
-
Place the rat in a testing chamber with a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw on the ligated side.
-
Measure the time taken for the rat to withdraw its paw (paw withdrawal latency in seconds).
-
-
-
Drug Administration and Efficacy Assessment:
-
Establish a baseline nociceptive threshold for each animal before drug administration.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Measure the paw withdrawal threshold (von Frey) and paw withdrawal latency (plantar test) at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Calculate the percent reversal of allodynia or hyperalgesia for each compound at each time point.
-
Comparison with Alternative GlyT1 Inhibitor Scaffolds
The 3-azabicyclo[3.1.0]hexane scaffold offers a unique and rigid conformational constraint that has proven beneficial for GlyT1 inhibition. However, it is important to consider alternative scaffolds that have also shown promise in this area.
Scaffold Comparison:
| Scaffold | Representative Compound(s) | Key Features | Advantages | Disadvantages |
| 3-Azabicyclo[3.1.0]hexane | Iclepertin (BI 425809) | Rigid bicyclic system with a defined 3D structure. | High potency and selectivity, good CNS penetration.[1][4] | Stereospecific synthesis can be challenging. |
| Sarcosine Derivatives | ALX-5407, Bitopertin | Based on the endogenous GlyT1 substrate, N-methylglycine. | Well-established class with extensive SAR data. | Some derivatives have shown off-target effects or poor pharmacokinetic profiles. |
| Piperidine-based Inhibitors | Merck and Pfizer compounds | Flexible six-membered ring system. | Synthetically accessible with diverse substitution patterns. | Can be less potent or selective compared to more rigid scaffolds. |
| Pyrrolidine Sulfonamides | Vanderbilt University series | Five-membered ring with a sulfonamide moiety. | Novel chemotype with good potency and CNS penetration. | Newer class with less extensive long-term safety data. |
Signaling Pathway Diagram:
Caption: Mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives as GlyT1 inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel GlyT1 inhibitors with therapeutic potential in a range of CNS disorders. The in vitro and in vivo methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds. By understanding the structure-activity relationships and comparing the performance of this scaffold with established alternatives, researchers can rationally design the next generation of GlyT1-targeted therapeutics. The detailed experimental protocols and workflow diagrams are intended to serve as practical tools to facilitate these drug discovery efforts.
References
- Walter, M. W., Hoffman, B. J., Gordon, K., Johnson, K., Love, P., Jones, M., ... & Valli, M. J. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & medicinal chemistry letters, 17(18), 5233-5238.
- Lowe, J. A., Hou, X., Schmidt, C. J., Dounay, A. B., Tanguay, J. J., O'Brien, J. A., ... & Bronson, J. J. (2009). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & medicinal chemistry letters, 19(11), 2974-2976.
- Rosen, J., Hiesinger, K., Mosbacher, J., Czech, C., & Dorner-Ciossek, C. (2018). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies.
- Niswender, C. M., Jones, C. K., Melancon, B. J., Bubser, M., Bridges, T. M., Byers, F. W., ... & Lindsley, C. W. (2014). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1. 0]-based lead. ACS medicinal chemistry letters, 5(3), 286-291.
- Doyle, D. J., & Meckler, H. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
- Biagetti, M., Leslie, C. P., Mazzali, A., Seri, C., Pizzi, D. A., Bentley, J., ... & Zonzini, L. (2010). Synthesis and structure–activity relationship of N-(3-azabicyclo[3.1.0]hex-6-ylmethyl)-5-(2-pyridinyl)-1,3-thiazol-2-amines derivatives as NPY Y5 antagonists. Bioorganic & medicinal chemistry letters, 20(16), 4741-4744.
- Hashimoto, K. (2011). Glycine transport inhibitors for the treatment of schizophrenia. The open medicinal chemistry journal, 5, 10-19.
Sources
- 1. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of the human GlyT1 by clinical drugs and cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexane: Benchmarking Established and Novel Protocols
Introduction: The Strategic Importance of a Constrained Scaffold
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted piperidine isostere that has garnered significant attention from the medicinal chemistry community.[1][2] Its rigid, three-dimensional structure is a key feature in a range of biologically active molecules, from antibiotics like Trovafloxacin to non-narcotic analgesics and potent inhibitors of the serotonin, norepinephrine, and dopamine triple reuptake transporters.[3][4][5] The inherent strain of the fused cyclopropane-pyrrolidine ring system presents unique synthetic challenges, yet also offers precise vectoral presentation of substituents for optimal target engagement.
This guide provides an in-depth comparison of established and novel synthetic methodologies for constructing this valuable scaffold. We will move beyond simple procedural lists to dissect the underlying mechanisms, explain the rationale behind experimental choices, and present objective, data-driven benchmarks. The goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific application, whether it be for library synthesis, lead optimization, or large-scale manufacturing.
I. Established Protocols: The Foundational Workhorses
Established methods are characterized by their reliability and extensive documentation in the literature. While they may sometimes lack the elegance or efficiency of modern techniques, their robustness makes them crucial tools in the synthetic chemist's arsenal.
A. The Kulinkovich-de Meijere Reaction: A Scalable Titanium-Mediated Approach
One of the most practical and scalable routes involves the intramolecular cyclopropanation of N-allyl amides, a transformation known as the Kulinkovich-de Meijere reaction.[6][7] This method leverages readily available titanium(IV) isopropoxide and a Grignard reagent to generate a reactive titanacyclopropane intermediate, which then mediates the key cyclization.
Causality and Mechanistic Insight: The reaction is initiated by the reaction of two equivalents of a Grignard reagent with a carboxylic acid derivative (like an amide or ester) in the presence of a titanium(IV) alkoxide. This forms a dialkyltitanium species which undergoes reductive elimination to form the key titanacyclopropane intermediate. This intermediate then coordinates with the tethered alkene of the N-allyl amide substrate, leading to a ligand exchange and subsequent intramolecular cyclopropane ring formation. The choice of titanium is critical; its oxophilicity and ability to mediate this specific transformation are central to the reaction's success. The use of a Grignard reagent is essential for the initial alkylation of the titanium catalyst.
Representative Protocol: Kulinkovich-de Meijere Cyclopropanation
-
To a stirred solution of the N-allyl amide substrate (1.0 equiv) and titanium(IV) isopropoxide (1.5 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.
-
Slowly add a solution of cyclohexylmagnesium chloride (4.0 equiv) in Et₂O dropwise over 5-10 minutes. The solution will typically change color to yellow, then dark brown/black.
-
After the addition is complete, remove the cooling bath and allow the reaction to stir at ambient temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Filter the resulting suspension through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-azabicyclo[3.1.0]hexane derivative.
II. Novel Synthesis Methods: The Forefront of Efficiency and Innovation
Recent years have seen a surge in the development of new methods, often leveraging transition-metal catalysis or photoredox chemistry to achieve higher efficiency, broader substrate scope, and milder reaction conditions.[8][9]
A. Palladium-Catalyzed Cyclopropanation of Maleimides
A powerful modern approach involves the palladium-catalyzed reaction of maleimides with N-tosylhydrazones.[10][11] N-tosylhydrazones serve as convenient precursors to diazo compounds in situ, which then form a palladium-carbene intermediate that executes the cyclopropanation.
Causality and Mechanistic Insight: The reaction cycle is initiated by the base-mediated decomposition of the N-tosylhydrazone to a diazo compound. This diazo species then reacts with a Pd(0) catalyst to form a reactive palladium-carbene complex. The maleimide substrate coordinates to this complex, and subsequent migratory insertion and reductive elimination deliver the cyclopropanated product and regenerate the Pd(0) catalyst. This catalytic approach is highly efficient and avoids the need to handle potentially hazardous diazo compounds directly.
Workflow: Metal-Catalyzed vs. Photocatalytic Strategies
Caption: Comparison of catalytic workflows.
B. Metal-Free Photocatalytic Oxidative Cyclopropanation
Representing the cutting edge of sustainable chemistry, photocatalytic methods enable the construction of the 3-azabicyclo[3.1.0]hexane core under exceptionally mild conditions, often using visible light and avoiding toxic or expensive metals.[12] A notable example is the oxidative cyclopropanation of aza-1,6-enynes.[12][13]
Causality and Mechanistic Insight: In this process, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the aza-1,6-enyne substrate to form a radical cation. This initiates a radical cascade, involving a 5-exo-dig cyclization followed by an intramolecular cyclopropanation. An external oxidant is often required to close the catalytic cycle by regenerating the ground state of the photocatalyst. This pathway is advantageous as it proceeds at ambient temperature and is tolerant of a wide array of functional groups that might be incompatible with harsher, more traditional methods.[12]
Representative Protocol: Photocatalytic Synthesis
-
In a borosilicate glass vial equipped with a magnetic stir bar, combine the aza-1,6-enyne substrate (1.0 equiv), the photocatalyst (e.g., an iridium or organic dye catalyst, 1-5 mol%), and an oxidant (e.g., K₂S₂O₈, 3.0 equiv).
-
Add the appropriate solvent (e.g., a mixture of H₂O:MeCN) and degas the solution with N₂ or Ar for 15 minutes.
-
Seal the vial and place it approximately 5-10 cm from a blue LED lamp (450 nm).
-
Irradiate the mixture with stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Performance Benchmarking: A Comparative Analysis
Objective comparison requires a clear tabulation of key performance indicators. The choice of a synthetic route is a multi-parameter optimization problem, balancing yield, reaction time, cost, safety, and scalability.
| Method | Typical Yield | Reaction Temp. | Reaction Time | Key Reagents/Catalyst | Stereoselectivity | Scalability | Key Advantages | Key Disadvantages |
| Kulinkovich-de Meijere | 40-70% | 0 °C to RT | 1-2 h | Ti(OiPr)₄, Grignard Reagent | Moderate to Good | Demonstrated on kg scale[6] | Scalable, rapid, uses cheap reagents | Stoichiometric Ti & Grignard, moisture sensitive |
| Pd-Catalyzed (Maleimide) | 65-95%[11] | 50-80 °C | 12-24 h | Pd catalyst, N-Tosylhydrazone, Base | Often High Diastereoselectivity[10] | Good | High yields, broad scope, catalytic Pd | Requires heating, catalyst cost, potential metal contamination |
| Photocatalytic (Aza-enyne) | 60-85%[12] | Room Temp. | 12-24 h | Photocatalyst, Oxidant, Light | Substrate Dependent | Good, amenable to flow chemistry | Extremely mild conditions, high functional group tolerance | Requires specialized photoreactor setup, long reaction times |
IV. Expert Analysis and Recommendations
The optimal synthetic strategy is dictated entirely by the specific goals of the project.
-
For Large-Scale Synthesis and Process Development: The Kulinkovich-de Meijere reaction stands out.[6][14] Its reliance on inexpensive and abundant reagents (titanium alkoxides and Grignard reagents), coupled with rapid reaction times and proven scalability, makes it an industrial workhorse. While the stoichiometric use of reagents is a drawback from an atom-economy perspective, its reliability and cost-effectiveness are often paramount.
-
For Medicinal Chemistry and Library Synthesis: The Palladium-catalyzed and Photocatalytic methods offer significant advantages. The high functional group tolerance of the photocatalytic approach is particularly valuable when working with complex, late-stage intermediates where protecting group manipulations are undesirable.[12] The Pd-catalyzed route provides a robust and high-yielding alternative for generating diverse analogs from readily available maleimides and tosylhydrazones.[10]
-
For Green and Sustainable Chemistry: The photocatalytic approach is the undisputed leader.[12] Operating at ambient temperature using visible light as a traceless reagent, it aligns perfectly with modern principles of sustainable synthesis by minimizing energy consumption and waste.
Mechanistic Overview: Key Intermediate Formation
Caption: Divergent strategies to the core scaffold.
The field continues to evolve, with emerging strategies including gold-catalyzed cycloisomerizations and novel rhodium-catalyzed C-H activation approaches.[4][15][16] Future developments will likely focus on enhancing enantioselectivity, further reducing catalyst loadings, and expanding the application of flow chemistry to improve the safety and efficiency of these powerful transformations.
References
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48). [Link]
-
Ye, L., et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters. [Link]
-
Jiang, H., et al. (2014). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]
-
Krow, G. R., & Cannon, K. C. (2000). SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Organic Preparations and Procedures International, 32(2), 103-140. [Link]
-
Wang, Q., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. [Link]
-
WO/2025/096300 NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. (2025). WIPO Patentscope. [Link]
-
Zaitsev, V. G., & Kochetkov, K. A. (2022). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. RCSI Journals Platform. [Link]
-
Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. (n.d.). scite.ai. [Link]
-
Filatov, A. S., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]
-
Jiang, H., et al. (2014). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]
-
Sirois, L. E., et al. (2018). Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane. Organic Process Research & Development. [Link]
-
Six, Y., et al. (2005). Titanium(IV)-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Sci-Hub. [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Semantic Scholar. [Link]
-
Long, H., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC - NIH. [Link]
-
Mamedov, V. A., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]
-
Krow, G. R. (2000). SYNTHESIS OF 3-AZABICYCLO[3.1.0]HEXANES. A REVIEW. Taylor & Francis. [Link]
-
An, S. S., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]
-
Sirois, L. E., et al. (2018). Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane. ACS Publications. [Link]
-
Sorbera, L. A., et al. (1998). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. (n.d.). ResearchGate. [Link]
-
Long, H., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. [Link]
-
Zaitsev, V. G., & Kochetkov, K. A. (2022). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. [Link]
-
Six, Y. (2014). 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. HAL Open Science. [Link]
-
Zaitsev, V. G., & Kochetkov, K. A. (2022). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Semantic Scholar. [Link]
-
Bio, M. M., et al. (2022). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
Kulinkovich-type reactions of thioamides: similar to those of carboxylic amides?. (n.d.). The Royal Society of Chemistry. [Link]
-
de Carné-Carnavalet, B., et al. (2012). Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. PubMed. [Link]
-
Zaitsev, V. G., & Kochetkov, K. A. (2022). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ProQuest. [Link]
-
Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with cyclopropylanilines. (n.d.). Europe PMC. [Link]
-
Long, H., et al. (2018). Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines. ResearchGate. [Link]
-
Thieme E-Journals - Synlett / Full Text. (n.d.). Thieme Connect. [Link]
Sources
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [journals.rcsi.science]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub. Titanium(IV)-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives / Synfacts, 2005 [sci-hub.ru]
- 8. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - ProQuest [proquest.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Azabicyclo[3.1.0]hexane Analogs
For researchers, medicinal chemists, and professionals in drug development, the 3-azabicyclo[3.1.0]hexane scaffold represents a privileged structural motif. Its rigid, bicyclic nature offers a unique three-dimensional geometry that can be exploited to achieve high affinity and selectivity for a variety of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-azabicyclo[3.1.0]hexane analogs, drawing on experimental data to illuminate the key structural modifications that drive pharmacological activity. We will delve into the SAR of these analogs as μ-opioid receptor modulators, anticancer agents, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and dopamine D3 receptor antagonists, providing detailed experimental protocols for their synthesis and evaluation.
The 3-Azabicyclo[3.1.0]hexane Core: A Gateway to Diverse Bioactivity
The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained scaffold that has been successfully incorporated into a number of biologically active molecules.[1] Its rigid structure allows for precise positioning of substituents in three-dimensional space, facilitating optimal interactions with protein binding sites. This inherent structural rigidity often leads to improved potency and selectivity compared to more flexible acyclic or monocyclic analogs. The synthetic accessibility of this scaffold, with multiple established routes for its construction, further enhances its appeal in drug discovery programs.[2][3]
Comparative SAR Analysis of 3-Azabicyclo[3.1.0]hexane Analogs
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold is evident in the diverse range of biological activities exhibited by its analogs. By systematically modifying the substituents on the bicyclic core, researchers have been able to fine-tune the pharmacological properties of these compounds for different therapeutic targets.
μ-Opioid Receptor Antagonists
A significant area of investigation for 3-azabicyclo[3.1.0]hexane analogs has been their activity as μ-opioid receptor antagonists. These compounds hold promise for the treatment of conditions such as pruritus and substance abuse.[4][5] The SAR in this class is heavily influenced by the nature of the substituent at the 3-position and the groups attached to the cyclopropane ring.
Key SAR Insights:
-
Substitution on the Nitrogen (Position 3): Large, hydrophobic groups at the 3-position are generally favored for high affinity.
-
Cyclopropane Ring Substitution: The presence and nature of substituents on the cyclopropane ring can significantly impact binding affinity. For instance, the introduction of a "magic methyl" group has been shown to dramatically improve binding.[5]
Comparative Data for μ-Opioid Receptor Antagonists:
| Compound ID | R1 | R2 | μ-Opioid Receptor Binding Affinity (Ki, nM) | Reference |
| 1 | H | H | 150 | [4] |
| 2 | CH₃ | H | 4.3 | [5] |
| 3 | H | Phenyl | 25 | [4] |
Anticancer Agents
Spiro-fused 3-azabicyclo[3.1.0]hexane derivatives have emerged as a promising class of anticancer agents.[6][7][8] Their cytotoxic activity is often evaluated against a panel of cancer cell lines, and the SAR is dictated by the nature of the spirocyclic ring system and the substituents on both the bicyclic core and the spiro-fused moiety.
Key SAR Insights:
-
Spiro-fused System: The type of heterocyclic ring spiro-fused to the 3-azabicyclo[3.1.0]hexane core is a critical determinant of anticancer activity. Spiro-oxindoles and spiro-pyrimidines have shown notable cytotoxicity.[7][8]
-
Substituents on the Spiro-fused Ring: Modifications to the spiro-fused ring system can modulate the potency and selectivity of the anticancer effect.
-
Substituents on the Bicyclic Core: Alkyl or aryl groups on the cyclopropane ring can influence the antiproliferative activity.
Comparative Data for Anticancer Activity:
| Compound ID | Spiro-fused Ring | R-group on Spiro-ring | Cancer Cell Line | IC50 (μM) | Reference |
| 4a | Oxindole | Isobutyl | K562 | 14 ± 4 | [6] |
| 4b | Oxindole | sec-Butyl | K562 | 25-27 | [6] |
| 5 | Pyrimidine | Phenyl | K562 | 4.2 - 24.1 | [8] |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Analogs of 3-azabicyclo[3.1.0]hexane have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[9][10] These inhibitors are of interest for the treatment of type 2 diabetes. The SAR for this class of compounds is focused on mimicking the substrate of DPP-IV and achieving high affinity and selectivity.
Key SAR Insights:
-
N-Substitution: The substituent on the nitrogen of the bicyclic system plays a crucial role in binding to the S2 pocket of the DPP-IV enzyme.
-
Side Chains: The nature and stereochemistry of the side chains attached to the core structure are critical for potent inhibition.
Comparative Data for DPP-IV Inhibitors:
| Compound ID | R-Group at Position 3 | DPP-IV Inhibition (IC50, nM) | Reference |
| 6 | (S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl | < 10 | [11] |
| 7 | Aryl/Heteroaryl Groups | 27 - 31 | [9][10] |
Dopamine D3 Receptor Antagonists
The 3-azabicyclo[3.1.0]hexane scaffold has been utilized to develop potent and selective dopamine D3 receptor antagonists, which have potential applications in the treatment of substance addiction and other neurological disorders.[12][13][14] The SAR studies in this area have focused on optimizing the substituents to achieve high affinity for the D3 receptor over the closely related D2 receptor.
Key SAR Insights:
-
Aryl/Heteroaryl Substituents: The nature of the aromatic or heteroaromatic group attached to the bicyclic core is a key determinant of D3 receptor affinity and selectivity.
-
Linker and Terminal Group: The linker connecting the bicyclic core to a terminal aromatic group, and the nature of that terminal group, significantly influence the binding profile.
Comparative Data for Dopamine D3 Receptor Antagonists:
| Compound ID | R-Group | D3 Receptor Binding Affinity (Ki, nM) | D2/D3 Selectivity | Reference |
| 8 | 1,2,4-Triazolyl derivative | 0.5 | >200 | [12] |
| 9 | Phenyl derivative | 1.2 | 100 | [14] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the 3-azabicyclo[3.1.0]hexane core and the key biological assays used to evaluate the activity of its analogs.
Synthesis of the 3-Azabicyclo[3.1.0]hexane Core
A common and effective method for the synthesis of the 3-azabicyclo[3.1.0]hexane core is through the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[15]
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of the 3-azabicyclo[3.1.0]hexane core.
Detailed Protocol:
-
To a solution of the desired maleimide (1.0 eq) in an anhydrous solvent such as toluene, add the N-tosylhydrazone (1.2 eq), a palladium catalyst like palladium(II) acetate (0.05 eq), a suitable ligand such as triphenylphosphine (0.1 eq), and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Biological Evaluation Protocols
This assay determines the affinity of the test compounds for the μ-opioid receptor by measuring their ability to displace a radiolabeled ligand.
Experimental Workflow for μ-Opioid Receptor Binding Assay:
Caption: Workflow for determining μ-opioid receptor binding affinity.
Detailed Protocol:
-
Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value for each test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
The MTS assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic effects of the test compounds.
Experimental Workflow for MTS Assay:
Caption: Workflow for assessing the anticancer activity using the MTS assay.
Detailed Protocol:
-
Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
-
Add the MTS reagent to each well and incubate for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
This assay measures the ability of the test compounds to inhibit the enzymatic activity of DPP-IV.
Experimental Workflow for DPP-IV Inhibition Assay:
Caption: Workflow for determining DPP-IV inhibitory activity.
Detailed Protocol:
-
In a 96-well plate, pre-incubate the DPP-IV enzyme with various concentrations of the test compounds.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Incubate the plate at 37 °C for a specific time.
-
Stop the reaction and measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) using a fluorescence plate reader.
-
Calculate the percentage of DPP-IV inhibition for each compound concentration and determine the IC50 value.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold is a testament to the power of conformationally restricted motifs in drug discovery. Its rigid framework provides a solid foundation for the design of potent and selective modulators of a diverse array of biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substituents on this core can lead to dramatic changes in pharmacological activity, underscoring the importance of a systematic and data-driven approach to lead optimization. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to explore the therapeutic potential of this versatile scaffold further. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the 3-azabicyclo[3.1.0]hexane core is poised to remain a valuable tool in the development of novel therapeutics.
References
-
Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link]
-
Filatov, A. S., Knyazev, N. A., Ryazantsev, M. N., Suslonov, V. V., Larina, A. G., Molchanov, A. P., ... & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann’s purple. Beilstein Journal of Organic Chemistry, 18(1), 836-846. [Link]
-
Ghate, M., & Jain, S. V. (2014). Fragment based HQSAR modeling and docking analysis of conformationally rigid 3-azabicyclo [3.1. 0] hexane derivatives to design selective DPP-4 inhibitors. Letters in Drug Design & Discovery, 11(2), 184-198. [Link]
-
Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., ... & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo [3.1. 0] hexane derivatives as μ opioid ligands. Bioorganic & medicinal chemistry letters, 22(6), 2200-2203. [Link]
-
Kryukova, M. A., Filatov, A. S., Shchepochkin, A. V., Novikov, A. S., Semenova, M. N., Ivanova, J. A., ... & Stepakov, A. V. (2023). Study of Cytotoxicity of 3-Azabicyclo [3.1. 0] hexanes and Cyclopropa [a] pyrrolizidines Spiro-Fused to Acenaphthylene-1 (2H)-one and Aceanthrylene-1 (2H)-one Fragments Against Tumor Cell Lines. Molecules, 28(8), 3531. [Link]
-
Smelcerovic, A., Zivkovic, A., & Dinic, S. (2015). An overview of recent dipeptidyl peptidase-IV inhibitors: linking their structure and physico-chemical properties with SAR, pharmacokinetics and toxicity. Current topics in medicinal chemistry, 15(23), 2335-2373. [Link]
-
Sattigeri, J. A., Andappan, M. M. S., Kishore, K., Thangathirupathy, S., Sundaram, S., Singh, S., ... & Bansal, V. S. (2008). Discovery of conformationally rigid 3-azabicyclo [3.1. 0] hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & medicinal chemistry letters, 18(14), 4087-4091. [Link]
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3‐Azabicyclo [3.1. 0] hexane Derivates. Chemistry–A European Journal, 29(48), e202301017. [Link]
-
Stepakov, A. V., Filatov, A. S., Shchepochkin, A. V., Novikov, A. S., Semenova, M. N., Ivanova, J. A., ... & Kryukova, M. A. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo [3.1. 0] hexane] oxindoles and Cyclopropa [a] pyrrolizidine-oxindoles Against Tumor Cell Lines. International journal of molecular sciences, 23(22), 14269. [Link]
-
Lunn, G., Banks, B. J., Crook, R., Feeder, N., Pettman, A., & Sabnis, Y. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo [3.1. 0] hexane core. An example of a ‘magic methyl’giving a 35-fold improvement in binding. Bioorganic & medicinal chemistry letters, 21(15), 4608-4611. [Link]
-
Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., ... & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo [3.1. 0] hexane derivatives as μ opioid ligands. Bioorganic & medicinal chemistry letters, 22(6), 2200-2203. [Link]
-
Stepakov, A. V., Filatov, A. S., Shchepochkin, A. V., Novikov, A. S., Semenova, M. N., Ivanova, J. A., ... & Kryukova, M. A. (2022). Biological Evaluation of 3-Azaspiro [Bicyclo [3.1. 0] Hexane-2, 5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 5995. [Link]
-
Micheli, F., Arista, L., Bonanomi, G., Braggio, S., Capelli, A. M., Caccia, S., ... & Di Fabio, R. (2010). 1, 2, 4-Triazolyl azabicyclo [3.1. 0] hexanes: a new series of potent and selective dopamine D3 receptor antagonists. Journal of medicinal chemistry, 53(21), 7129-7139. [Link]
-
Saxagliptin. In ClinicSearch. Retrieved from [Link]
-
Micheli, F., Arista, L., Bonanomi, G., Braggio, S., Capelli, A. M., Caccia, S., ... & Di Fabio, R. (2010). 1, 2, 4-Triazolyl azabicyclo [3.1. 0] hexanes: a new series of potent and selective dopamine D3 receptor antagonists. Journal of medicinal chemistry, 53(21), 7129-7139. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines | MDPI [mdpi.com]
- 7. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clinicsearchonline.org [clinicsearchonline.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Constrained Proline Analogs in Peptide Design
Proline, a unique proteinogenic amino acid, imparts significant conformational rigidity to the peptide backbone due to its distinctive cyclic structure.[1][] This inherent constraint, arising from the pyrrolidine ring linking its α-amino group to its side chain, restricts the main-chain dihedral angle φ and influences the cis-trans isomerization of the preceding peptide bond.[1][3] These properties make proline a critical determinant of secondary structures like β-turns and polyproline helices.[3][4] To further manipulate and fine-tune peptide and protein architecture for therapeutic and research applications, a diverse array of constrained proline analogs has been developed.[3][5] This guide provides a comparative analysis of prominent constrained proline analogs, offering insights into their structural effects and supporting experimental data for researchers in peptide design and drug development.
The Rationale for Constraining Proline
The conformational flexibility of the proline ring, which exists in two primary puckered forms (Cγ-exo and Cγ-endo), and the cis/trans isomerization of the Xaa-Pro peptide bond are key targets for modification.[6][7] Constrained proline analogs are designed to bias these conformational preferences, thereby pre-organizing a peptide into a specific bioactive conformation. This can lead to enhanced receptor binding affinity, increased proteolytic stability, and improved pharmacokinetic properties. The introduction of substituents on the pyrrolidine ring or alterations in the ring size are common strategies to achieve this conformational control.[5]
Key Classes of Constrained Proline Analogs: A Comparative Overview
Fluorinated Prolines: Fine-Tuning Conformation through Stereoelectronics
Among the most extensively studied analogs, 4-fluoroprolines exemplify how subtle atomic substitutions can exert profound control over peptide conformation. The high electronegativity of the fluorine atom introduces potent stereoelectronic effects.[6][8][9]
-
(2S, 4R)-4-Fluoroproline (Flp): The fluorine substituent in the trans position (relative to the carboxyl group) favors a Cγ-exo ring pucker.[8][10] This conformation stabilizes the trans conformation of the preceding peptide bond through an n→π* interaction between adjacent carbonyl groups.[1] This stabilization of the trans isomer is crucial for structures like the collagen triple helix.[1]
-
(2S, 4S)-4-Fluoroproline (flp): Conversely, a cis-fluoro substituent promotes a Cγ-endo ring pucker, which in turn favors the cis conformation of the Xaa-Pro bond.[8][11]
The choice between Flp and flp allows for the rational design of peptides with a predisposition for either trans or cis amide bond geometries, influencing secondary structures and protein folding kinetics.[1][11]
Alkylated and Arylated Prolines: Steric Control of Conformation
Introducing sterically demanding groups onto the proline ring offers another powerful means of conformational restriction.
-
5-tert-Butylproline and 5,5-Dimethylproline: These analogs, with bulky substituents at the Cδ position, sterically hinder the trans conformation, leading to a high population of the cis isomer.[6]
-
4-tert-Butylprolines: Both cis- and trans-4-tert-butyl groups strongly favor a pseudoequatorial orientation, but this leads to opposite puckering effects compared to electronegative substituents. The trans-isomer induces an endo pucker, while the cis-isomer favors an exo pucker for L-prolines.[7]
These sterically demanding analogs are particularly useful for designing peptidomimetics that require a specific, locked conformation for biological activity.
Ring-Size Modified Analogs: Altering Backbone Flexibility
Modifying the size of the pyrrolidine ring directly impacts the backbone dihedral angles and overall flexibility.
-
Azetidine-2-carboxylic Acid (Aze): This four-membered ring analog is a homolog of proline.[][13] Its incorporation into peptides generally increases flexibility compared to proline due to reduced steric hindrance.[14] Aze can substitute for proline residues and has been shown to alter protein conformation and stability.[13][14][15]
-
Pipecolic Acid (Pip): As a six-membered ring homolog, Pip (piperidine-2-carboxylic acid) introduces greater steric hindrance than proline, making its incorporation into peptides more challenging.[16]
The choice between these analogs allows for either increasing or decreasing the local flexibility of the peptide backbone.
Bicyclic Proline Analogs: Rigid Scaffolds for Defined Geometries
Creating a bicyclic system by bridging two atoms of the proline ring results in highly constrained analogs.
-
2,5-Alkaneprolines: Bridging the Cα and Cδ carbons, as seen in 8-azabicyclo[3.2.1]octane-1-carboxylic acid, simultaneously reduces the conformational freedom of the proline backbone and side-chain.[17] This rigid structure can have a significant impact on the cis-trans isomerization of the amide bond.[17]
These bicyclic analogs are invaluable for locking a peptide into a very specific conformation, which is often a prerequisite for high-affinity binding to biological targets.
Comparative Data Summary
| Proline Analog | Key Structural Feature | Primary Conformational Effect | Dominant Amide Isomer |
| (2S, 4R)-4-Fluoroproline (Flp) | trans-4-Fluoro substituent | Favors Cγ-exo pucker[8][10] | trans[1][8] |
| (2S, 4S)-4-Fluoroproline (flp) | cis-4-Fluoro substituent | Favors Cγ-endo pucker[8][11] | cis[8][11] |
| 5,5-Dimethylproline | Gem-dimethyl at Cδ | Steric hindrance | cis[6] |
| Azetidine-2-carboxylic Acid (Aze) | Four-membered ring | Increased backbone flexibility[14] | Varies with sequence context |
| Pipecolic Acid (Pip) | Six-membered ring | Increased steric hindrance[16] | Varies with sequence context |
| 8-Azabicyclo[3.2.1]octane-1-carboxylic acid | Bicyclic (Cα-Cδ bridged) | Highly restricted backbone[17] | Dependent on bridge structure |
Experimental Workflow: NMR Analysis of Peptide Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the conformational preferences of peptides containing constrained proline analogs.
Objective: To determine the cis/trans ratio of the Xaa-Pro bond and the ring pucker of the proline analog in a model peptide.
Methodology:
-
Peptide Synthesis: Synthesize the target peptide (e.g., Ac-Xaa-Pro_analog-NH2) using standard solid-phase peptide synthesis (SPPS) protocols.
-
Sample Preparation: Dissolve the purified peptide in a suitable NMR solvent (e.g., D2O or a buffered aqueous solution) to a concentration of 0.5-1.0 mM.[18]
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) 1H and/or 19F NMR spectra to identify distinct resonances for the cis and trans isomers.[6] The integration of these peaks provides the cis/trans ratio.
-
Acquire two-dimensional (2D) NMR experiments such as COSY, TOCSY, and NOESY (or ROESY) to assign all proton resonances.
-
For 13C and 15N labeled samples, heteronuclear experiments like (H)CBCACON and (H)CBCANCO can provide valuable information, especially for proline residues.[18]
-
-
Data Analysis:
-
Cis/Trans Ratio: Calculate the ratio from the integration of well-resolved peaks corresponding to the two isomers in the 1D spectrum.
-
Ring Pucker Analysis: Analyze the 3JHH coupling constants from the high-resolution 1D or 2D spectra to determine the dihedral angles within the proline ring, which in turn defines the ring pucker.[1]
-
Inter-residue Distances: Use NOESY/ROESY cross-peak intensities to determine through-space proximities between protons, providing further structural constraints.
-
Diagram of the Experimental Workflow:
Caption: Workflow for NMR-based conformational analysis of peptides containing constrained proline analogs.
Logical Relationships in Proline Analog Design
The selection of a constrained proline analog is guided by the desired conformational outcome, which is a direct consequence of the analog's structural features.
Caption: The causal chain from analog structure to biological function in peptide design.
Conclusion
Constrained proline analogs are indispensable tools in modern peptide design, offering precise control over local and global peptide conformation. The choice of analog, whether it imposes stereoelectronic, steric, or backbone constraints, should be guided by the specific structural hypothesis being tested or the desired therapeutic outcome. By understanding the distinct conformational biases of different proline mimetics, researchers can rationally design peptides with enhanced stability, improved receptor affinity, and tailored biological activity. The experimental protocols outlined herein provide a robust framework for validating the conformational effects of these powerful molecular tools.
References
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018). Biochemistry. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.). Molecules. [Link]
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. (n.d.). Tetrahedron Letters. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (n.d.). Topics in Heterocyclic Chemistry. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (n.d.). ResearchGate. [Link]
-
The conformational dependence of the proline ring on the fluorination at position 4. (n.d.). ResearchGate. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2017). Topics in Heterocyclic Chemistry. [Link]
- Synthesis of Peptides Containing Proline Analogues. (n.d.). Houben-Weyl Methods of Organic Chemistry.
-
Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition. (n.d.). Semantic Scholar. [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005). The Journal of Organic Chemistry. [Link]
-
Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. (n.d.). SciSpace. [Link]
-
Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. (2016). Molecules. [Link]
-
Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. (2011). PLoS ONE. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (n.d.). MDPI. [Link]
-
Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2024). Molecular Biology Reports. [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). Organic Letters. [Link]
-
Effect of proline replacement on binding of peptides to 0.5. (n.d.). ResearchGate. [Link]
-
Azetidine-2-carboxylic acid. (n.d.). Wikipedia. [Link]
-
The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (n.d.). Biopolymers. [Link]
-
A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (n.d.). Molecules. [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). Journal of the American Chemical Society. [Link]
-
Conformational properties of constrained proline analogues and their application in nanobiology. (2016). ResearchGate. [Link]
-
Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues. (n.d.). Journal of Biomolecular NMR. [Link]
-
Impact ofCis-proline analogs on peptide conformation. (n.d.). ResearchGate. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). Journal of the American Chemical Society. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. (n.d.). Recent. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. (n.d.). ResearchGate. [Link]
-
The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. (n.d.). ResearchGate. [Link]
-
COLLAGEN STRUCTURE AND STABILITY. (n.d.). Annual Review of Biochemistry. [Link]
-
What Is The Role Of Proline And Glycine In Collagen?. (2025). YouTube. [Link]
-
Molecular building kit of fused-proline-derived peptide mimetics allowing specific adjustment of the dihedral Psi angle. (2007). The Journal of Organic Chemistry. [Link]
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Derivatives and Analogs [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Azabicyclo[3.1.0]hexane Derivatives in Cancer Cell Lines
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of functional groups, enabling potent and selective interactions with various biological targets. This has led to the exploration of its derivatives as potential therapeutic agents, including inhibitors of histone deacetylase (HDAC), antagonists of opioid and dopamine receptors, and as antibacterial agents.[1][3] Recently, significant attention has been directed towards the anticancer potential of this heterocyclic system.[1][2][4]
This guide provides a head-to-head comparison of the in vitro anticancer activity of various 3-azabicyclo[3.1.0]hexane derivatives, drawing upon data from multiple studies. We will delve into their differential effects on a range of cancer cell lines, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Comparative Analysis of Antiproliferative Activity
The anticancer potential of 3-azabicyclo[3.1.0]hexane derivatives has been primarily assessed through their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these evaluations. The following tables summarize the IC50 values for different classes of 3-azabicyclo[3.1.0]hexane derivatives across various cancer cell lines.
Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles
This class of compounds has demonstrated significant antiproliferative activity, particularly against leukemia and melanoma cell lines. A study on spiro-fused heterocyclic compounds containing the 3-spiro[3-azabicyclo[3.1.0]-hexane]oxindole framework revealed that specific derivatives exhibit potent cytotoxic effects.[2]
| Compound | Cancer Cell Line | IC50 (µM) at 72h |
| 4 | Jurkat (Acute T cell leukemia) | 2 - 10 |
| K-562 (Erythroleukemia) | 2 - 10 | |
| HeLa (Cervical carcinoma) | 2 - 10 | |
| Sk-mel-2 (Melanoma) | 2 - 10 | |
| 8 | Jurkat (Acute T cell leukemia) | 2 - 10 |
| K-562 (Erythroleukemia) | 2 - 10 | |
| HeLa (Cervical carcinoma) | 2 - 10 | |
| Sk-mel-2 (Melanoma) | 2 - 10 | |
| 18 | Jurkat (Acute T cell leukemia) | 2 - 10 |
| K-562 (Erythroleukemia) | 2 - 10 | |
| HeLa (Cervical carcinoma) | 2 - 10 | |
| Sk-mel-2 (Melanoma) | 2 - 10 | |
| 24 | Jurkat (Acute T cell leukemia) | 2 - 10 |
| K-562 (Erythroleukemia) | 2 - 10 | |
| HeLa (Cervical carcinoma) | 2 - 10 | |
| Sk-mel-2 (Melanoma) | 2 - 10 |
Data synthesized from a study on spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles and their activity against various tumor cell lines.[2]
Spiro-Fused 3-Azabicyclo[3.1.0]hexanes with Acenaphthylene-1(2H)-one
Another series of derivatives, where the 3-azabicyclo[3.1.0]hexane moiety is spiro-fused to an acenaphthylene-1(2H)-one framework, has also been investigated. Among these, certain adducts displayed notable antiproliferative effects, particularly against the K562 human erythroleukemia cell line.[5]
| Compound | Cancer Cell Line | IC50 (µM) |
| 2b | K562 (Erythroleukemia) | ~25 - 27 |
| 2c | K562 (Erythroleukemia) | ~25 - 27 |
Data from a study on the cytotoxicity of 3-azabicyclo[3.1.0]hexanes spiro-fused to acenaphthylene-1(2H)-one.[5]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]
This class of compounds, featuring a spiro-fused barbiturate framework, has shown broad-spectrum antiproliferative activity against several cancer cell lines. The most effective compounds in this series exhibited IC50 values in the low micromolar range.[1]
| Compound Class | Cancer Cell Lines | IC50 Range (µM) |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | K562 (Erythroleukemia), Jurkat (T lymphocyte), HeLa (Cervical carcinoma), CT26 (Mouse colon carcinoma) | 4.2 - 24.1 |
Data from the biological evaluation of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] as potential antitumor agents.[1]
Mechanistic Insights into Anticancer Activity
The cytotoxic effects of 3-azabicyclo[3.1.0]hexane derivatives are attributed to their ability to interfere with fundamental cellular processes, including cytoskeletal dynamics, cell cycle progression, and mitochondrial function.
Disruption of the Actin Cytoskeleton and Cell Motility
A common mechanism observed for several active 3-azabicyclo[3.1.0]hexane derivatives is the disruption of the actin cytoskeleton.[1][4][5] Confocal microscopy studies have revealed that treatment with these compounds leads to the disappearance of stress fibers, with actin becoming diffusely distributed in the cytoplasm in a significant percentage of treated cells.[1][5] This disruption of the cytoskeleton is often accompanied by a reduction in filopodia-like membrane protrusions, which are crucial for cell motility.[1][5] Consequently, a decrease in cancer cell motility has been observed in scratch test assays.[5]
Figure 1: Proposed mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives on the actin cytoskeleton and cell motility.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have shown that 3-azabicyclo[3.1.0]hexane derivatives can induce apoptosis and cause cell cycle arrest. Flow cytometry analysis has demonstrated an accumulation of cells in the SubG1 phase of the cell cycle, which is indicative of apoptosis.[1][6] Furthermore, some compounds lead to a significant perturbation of the cell cycle, with an increased number of cells in the G0/G1 phase.[2][7]
The induction of apoptosis is also supported by the observation that these compounds can decrease the mitochondrial membrane potential.[5] A significant increase in the number of cells with lowered mitochondrial membrane potential was observed after treatment, suggesting the involvement of the intrinsic apoptotic pathway.[5]
Figure 2: Impact of 3-azabicyclo[3.1.0]hexane derivatives on the cell cycle and mitochondrial-mediated apoptosis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of 3-azabicyclo[3.1.0]hexane derivatives.
Cell Viability Assay (MTS Assay)
This assay is used to assess the antiproliferative activity of the compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a defined period (e.g., 24 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: After incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well.
-
Incubation and Measurement: The plates are incubated for another 1-4 hours. The quantity of formazan product, which is directly proportional to the number of living cells, is measured by recording the absorbance at 490 nm using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and IC50 values are determined by plotting the percentage of viability against the compound concentration.
Confocal Microscopy for Cytoskeleton Analysis
This technique is employed to visualize the effects of the compounds on the cellular architecture.
-
Cell Culture on Coverslips: Cells are grown on glass coverslips in a petri dish.
-
Compound Treatment: The cells are treated with the test compounds at a specific concentration (e.g., the IC50 value) for a defined time.
-
Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed with a solution like 4% paraformaldehyde in PBS.
-
Permeabilization: The cell membranes are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies and stains to enter the cell.
-
Staining: The actin filaments (F-actin) are stained with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin). The nuclei can be counterstained with DAPI.
-
Mounting and Imaging: The coverslips are mounted on microscope slides with an anti-fade mounting medium. The cells are then imaged using a confocal laser scanning microscope.
-
Analysis: The images are analyzed for changes in the actin cytoskeleton, such as the presence or absence of stress fibers and the formation of filopodia.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful tool for analyzing the cell cycle distribution and detecting apoptotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compounds for a specific duration. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Staining for Cell Cycle Analysis: The fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Staining for Apoptosis (Annexin V/PI): For apoptosis detection, unfixed cells are stained with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. For cell cycle analysis, the DNA content is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the SubG1 population (apoptotic cells). For apoptosis analysis, the populations of live, early apoptotic, late apoptotic, and necrotic cells are quantified.
-
Data Interpretation: The data is analyzed using appropriate software to determine the effect of the compounds on cell cycle progression and apoptosis induction.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives discussed in this guide exhibit potent antiproliferative activity against a range of cancer cell lines, with some compounds demonstrating efficacy in the low micromolar range. Their mechanisms of action, primarily involving the disruption of the actin cytoskeleton and the induction of apoptosis, highlight their potential to target key cellular processes essential for cancer cell survival and proliferation. Further optimization of this scaffold could lead to the discovery of new drug candidates with improved efficacy and selectivity for cancer therapy.
References
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. Available at: [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. Available at: [Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PubMed Central. Available at: [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. ResearchGate. Available at: [Link]
-
Study of cytotoxicity of cyclopropa[a]pyrrolizidine and 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with acenaphthylen-1(2. Sciforum. Available at: [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. Available at: [Link]
-
Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents. Semantic Scholar. Available at: [Link]
- [논문]Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane... ACADEMIC SOCIETY OF KOREAN MEDICINAL BOTANY. Available at: https://www.koreascience.or.kr/article/JAKO202123551571296.page
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Request PDF. Available at: [Link]
Sources
- 1. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciforum.net [sciforum.net]
- 5. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
For Immediate Release
For researchers and drug development professionals, the synthesis and application of novel compounds like 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid are routine. However, the lifecycle of these specialized chemicals does not end with the experiment. Proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
I. Hazard Profile and Core Safety Principles
Based on data from analogous compounds, this compound is anticipated to present the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these potential hazards, all handling and disposal operations must be conducted under the assumption that the compound is hazardous. The foundational principle of disposal is to ensure that the chemical waste is properly segregated, contained, labeled, and transferred to a licensed hazardous waste disposal facility.[2][3][4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[5]
II. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound or its waste, wearing the appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes that could cause serious eye irritation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any dusts or aerosols, which may cause respiratory irritation.[6] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of waste containing this compound.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid this compound, along with any contaminated items (e.g., weigh boats, contaminated gloves, paper towels), in a designated, compatible waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix this waste with other solvent streams unless you have confirmed compatibility. For instance, do not mix acidic waste with bases or oxidizers.[5]
Step 2: Container Selection and Management
The integrity of the waste containment is paramount.
-
Compatibility: Use containers made of a material that is compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice. Avoid using metal containers for acidic waste.[2]
-
Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap.[1]
-
Headspace: Do not fill containers to more than 90% capacity to allow for expansion of contents.[7]
-
Closure: Keep waste containers closed at all times, except when adding waste. This prevents the release of vapors and potential spills.[8]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[1][10]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8][10]
-
Segregation: Store the waste container in the SAA, segregated from incompatible materials. Use secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Inspection: Inspect the SAA weekly for any signs of leaks or container degradation.[1][8]
Step 5: Arranging for Disposal
-
Once the waste container is full (or within one year of the start date, whichever comes first), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Follow your institution's specific procedures for requesting a waste pickup. This is the final and most critical step in ensuring the waste is managed in a compliant and environmentally sound manner. The ultimate disposal method, likely incineration at a permitted facility, will be determined by the licensed disposal company.[3]
The decision-making process for the disposal of this compound is summarized in the workflow diagram below.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 14523 | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS:63618-03-1, 3-苄基-3-氮杂二环[3.1.0]己烷-1-甲酸-毕得医药 [bidepharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
Comprehensive Safety and Handling Guide for 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS No. 63618-03-1). As a trusted partner in your research, we are committed to providing information that ensures the highest standards of laboratory safety and procedural excellence. This guide is designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Triage
Hazard Identification:
| Hazard Statement | Description | GHS Classification | Source |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | [1][2][3] |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [1][2][3][4] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [1][2][3][4] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1][2][3][4] |
The bicyclo[3.1.0]hexane core and the carboxylic acid functional group are the primary drivers of this hazard profile. The benzyl group, while generally stable, is part of a molecule that requires careful handling to prevent inadvertent exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach to PPE selection is critical. The following recommendations are based on the known hazards and are designed to provide comprehensive protection.[5][6][7]
Primary Engineering Controls
All work with solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8]
Recommended PPE
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields and a face shield.[1][9] | Protects against splashes of solutions and airborne particles of the solid compound, which can cause serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Consider double-gloving for extended procedures.[10] | Provides a barrier against skin contact, which can cause irritation. For prolonged contact, consult glove manufacturer's chemical resistance data. |
| Body Protection | A flame-resistant lab coat. | Protects against incidental contact with skin and clothing. |
| Respiratory Protection | Generally not required when working in a fume hood. If weighing large quantities outside of a containment system, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust particles.[5][9] | Mitigates the risk of respiratory tract irritation from airborne powder. |
Operational Workflow: From Receipt to Disposal
The following workflow is designed to ensure safe handling at every stage of your process.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before handling, ensure you have read and understood this guide.
-
Verify that a safety shower and eyewash station are accessible.[8]
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don the appropriate PPE as specified in Section 2.2.
-
-
Weighing and Transfer :
-
Perform all weighing and transfer of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of dust in the open lab.[1]
-
Use anti-static tools and equipment where necessary.
-
-
Dissolution :
-
Add the solid this compound to the solvent in a controlled manner.
-
Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
-
Post-Handling and Decontamination :
-
Following the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
-
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11] |
| Spill | Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][11] Do not allow the chemical to enter drains.[11] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Disposal : Arrange for disposal through your institution's environmental health and safety office. All disposal methods must comply with local, state, and federal regulations.[1][11]
References
-
Safety Data Sheet - Angene Chemical. (2025, July 22). Retrieved January 18, 2026, from [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2026, January 7). Retrieved January 18, 2026, from [Link]
-
Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. Retrieved January 18, 2026, from [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Washington. Retrieved January 18, 2026, from [Link]
-
(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Protective Equipment. (n.d.). American Chemistry Council. Retrieved January 18, 2026, from [Link]
-
Personal Protective Equipment and Chemistry. (n.d.). ChemicalSafetyFacts.org. Retrieved January 18, 2026, from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. labsolu.ca [labsolu.ca]
- 4. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | C6H9NO2 | CID 11366996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. leelinework.com [leelinework.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
